molecular formula C7H15N B1348548 2,5-Dimethylpiperidine CAS No. 34893-50-0

2,5-Dimethylpiperidine

Cat. No.: B1348548
CAS No.: 34893-50-0
M. Wt: 113.2 g/mol
InChI Key: ICBFNPPCXPMCBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethylpiperidine is a useful research compound. Its molecular formula is C7H15N and its molecular weight is 113.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6-3-4-7(2)8-5-6/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBFNPPCXPMCBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(NC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60956372
Record name 2,5-Dimethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34893-50-0
Record name 2,5-Dimethylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34893-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethylpiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034893500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dimethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.508
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Stereoisomers of 2,5-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethylpiperidine, a saturated heterocyclic amine, is a molecule of significant interest in synthetic and medicinal chemistry due to its presence as a structural motif in various biologically active compounds. The spatial arrangement of the two methyl groups on the piperidine ring gives rise to distinct stereoisomers, namely cis and trans diastereomers, each of which exists as a pair of enantiomers. The stereochemistry and conformational preferences of these isomers profoundly influence their physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their conformational analysis, synthesis, separation, and spectroscopic characterization.

Stereoisomerism in this compound

The presence of two chiral centers at the C2 and C5 positions of the piperidine ring in this compound results in the existence of four stereoisomers. These are categorized into two pairs of enantiomers, which are diastereomeric to each other: the cis and trans isomers.

  • Cis-2,5-Dimethylpiperidine: In the cis isomer, the two methyl groups are on the same side of the piperidine ring. This diastereomer is chiral and exists as a pair of enantiomers: (2R,5S)-2,5-dimethylpiperidine and (2S,5R)-2,5-dimethylpiperidine. Due to the presence of a plane of symmetry in certain conformations, the cis isomer is a meso compound and is achiral.

  • Trans-2,5-Dimethylpiperidine: In the trans isomer, the two methyl groups are on opposite sides of the piperidine ring. This diastereomer is also chiral and exists as a pair of enantiomers: (2R,5R)-2,5-dimethylpiperidine and (2S,5S)-2,5-dimethylpiperidine.

The stereochemical relationship between the isomers can be visualized as follows:

stereoisomers cluster_cis cis-Isomers (meso) cluster_trans trans-Isomers (Enantiomers) cis_RS (2R,5S) cis_SR (2S,5R) cis_RS->cis_SR Identical (meso) trans_RR (2R,5R) cis_RS->trans_RR Diastereomers trans_SS (2S,5S) cis_RS->trans_SS Diastereomers trans_RR->trans_SS Enantiomers

Caption: Stereoisomeric relationships of this compound.

Conformational Analysis

The piperidine ring predominantly adopts a chair conformation to minimize torsional and steric strain. The orientation of the methyl groups (axial or equatorial) in the chair conformers significantly impacts the stability of the stereoisomers.

Cis-2,5-Dimethylpiperidine

For the cis-isomer, one methyl group must be in an axial position while the other is in an equatorial position (axial-equatorial or a,e). A ring flip results in the interconversion to an energetically equivalent equatorial-axial (e,a) conformation. The two chair conformers are enantiomeric.

cis_conformation cluster_cis cis-2,5-Dimethylpiperidine Conformational Equilibrium Conformer1 Axial-Equatorial (a,e) Conformer2 Equatorial-Axial (e,a) Conformer1->Conformer2 Ring Flip

Caption: Conformational equilibrium of cis-2,5-dimethylpiperidine.

Trans-2,5-Dimethylpiperidine

The trans-isomer can exist in two distinct chair conformations: one with both methyl groups in equatorial positions (diequatorial or e,e) and another with both in axial positions (diaxial or a,a). The diequatorial conformer is significantly more stable as it avoids the unfavorable 1,3-diaxial interactions present in the diaxial conformer. Consequently, trans-2,5-dimethylpiperidine exists almost exclusively in the diequatorial conformation.

trans_conformation cluster_trans trans-2,5-Dimethylpiperidine Conformational Equilibrium Diequatorial Diequatorial (e,e) (More Stable) Diaxial Diaxial (a,a) (Less Stable) Diequatorial->Diaxial Ring Flip (Unfavorable)

Caption: Conformational equilibrium of trans-2,5-dimethylpiperidine.

Physicochemical Properties

Specific quantitative data for the individual stereoisomers of this compound is not extensively reported in the literature. However, general trends can be inferred from related structures. The trans-isomer, with both methyl groups in the more stable equatorial positions, is expected to be thermodynamically more stable than the cis-isomer. This difference in stability should be reflected in their physical properties.

Propertycis-2,5-Dimethylpiperidinetrans-2,5-DimethylpiperidineReference
Boiling Point (°C)Data not availableData not available
Melting Point (°C)Data not availableData not available
pKaData not availableData not available

Note: The lack of specific data highlights an area for further experimental investigation.

Synthesis and Separation of Stereoisomers

The primary method for the synthesis of 2,5-dimethylpiperidines is the catalytic hydrogenation of 2,5-lutidine (2,5-dimethylpyridine). The stereochemical outcome of the reaction is influenced by the choice of catalyst and reaction conditions.

Experimental Protocol: Catalytic Hydrogenation of 2,5-Lutidine

Objective: To synthesize a mixture of cis- and trans-2,5-dimethylpiperidine.

Materials:

  • 2,5-Lutidine

  • Ethanol (or other suitable solvent)

  • Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

  • High-pressure autoclave or Parr hydrogenator

Procedure:

  • In a high-pressure autoclave, dissolve 2,5-lutidine in ethanol.

  • Add the catalyst (e.g., 5 mol% PtO₂).

  • Seal the autoclave and purge with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

  • Monitor the reaction progress by measuring the drop in hydrogen pressure.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of cis- and trans-2,5-dimethylpiperidine.

synthesis_workflow Lutidine 2,5-Lutidine Hydrogenation Catalytic Hydrogenation (H₂, PtO₂ or Pd/C) Lutidine->Hydrogenation Mixture Mixture of cis- and trans-2,5-Dimethylpiperidine Hydrogenation->Mixture Separation Separation Mixture->Separation Cis cis-Isomer Separation->Cis Trans trans-Isomer Separation->Trans

An In-depth Technical Guide to 2,5-Dimethylpiperidine: Chemical Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, physicochemical properties, and synthesis of 2,5-dimethylpiperidine. This valuable heterocyclic building block and its isomers are of significant interest in medicinal chemistry and organic synthesis. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided.

Chemical Structure and Stereoisomerism

This compound is a saturated heterocyclic organic compound with the chemical formula C₇H₁₅N.[1] Its structure consists of a six-membered piperidine ring substituted with two methyl groups at the 2 and 5 positions. The presence of two chiral centers at these positions gives rise to two stereoisomers: a cis isomer and a trans isomer, which exist as a pair of enantiomers ((2R,5S) and (2S,5R) for cis; (2R,5R) and (2S,5S) for trans).

The spatial arrangement of the methyl groups relative to the piperidine ring defines the isomer. In the cis isomer, both methyl groups are on the same side of the ring, leading to one axial and one equatorial orientation in the preferred chair conformation. In the trans isomer, the methyl groups are on opposite sides of the ring, allowing for a more stable diequatorial conformation.

dot graph Cis_Isomer { layout=neato; node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=12]; edge [color="#202124"];

N [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; H_N [label="H", pos="0,2.5!"]; Me_C2 [label="CH₃", pos="-2.3,1.25!"]; Me_C5 [label="CH₃", pos="2.3,-1.25!"];

N -- C2 -- C3 -- C4 -- C5 -- C6 -- N; N -- H_N; C2 -- Me_C2; C5 -- Me_C5; }

cis-2,5-Dimethylpiperidine chair conformation.

dot graph Trans_Isomer { layout=neato; node [shape=circle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", fontsize=12]; edge [color="#202124"];

N [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; H_N [label="H", pos="0,2.5!"]; Me_C2 [label="CH₃", pos="-2.3,1.25!"]; Me_C5 [label="CH₃", pos="1.3,-1.75!"];

N -- C2 -- C3 -- C4 -- C5 -- C6 -- N; N -- H_N; C2 -- Me_C2; C5 -- Me_C5; }

trans-2,5-Dimethylpiperidine chair conformation.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of the individual cis and trans isomers of this compound are not extensively reported in the literature. However, data for related compounds and mixtures of isomers provide valuable estimations. The presence of the nitrogen atom with its lone pair of electrons confers basicity to the molecule.[2] The alkyl substituents increase its lipophilicity compared to piperidine.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValueCompoundReference
Molecular FormulaC₇H₁₅NThis compound[1]
Molecular Weight113.20 g/mol This compound[1]
Boiling Point144 °C (for mixture of cis and trans)3,5-Dimethylpiperidine[3]
pKa~11Estimated for alkyl-substituted piperidines
SolubilitySoluble in organic solvents, limited solubility in water.This compound[2]

Synthesis of this compound

The most common synthetic route to this compound involves the catalytic hydrogenation of 2,5-lutidine (2,5-dimethylpyridine). The stereochemical outcome of this reaction is highly dependent on the catalyst and reaction conditions employed. Separation of the resulting cis and trans isomers can be achieved by fractional distillation or chromatography.

Experimental Protocol: Catalytic Hydrogenation of 2,5-Lutidine

This protocol is a general procedure based on the hydrogenation of substituted pyridines and may require optimization for specific stereochemical outcomes.

Materials:

  • 2,5-Lutidine

  • Ethanol (or other suitable solvent)

  • Platinum(IV) oxide (PtO₂) or other suitable catalyst (e.g., Ruthenium on alumina)

  • Hydrogen gas (H₂)

  • Apparatus for hydrogenation (e.g., Parr hydrogenator)

Procedure:

  • In a high-pressure reaction vessel, dissolve 2,5-lutidine in a suitable solvent such as ethanol.

  • Add the hydrogenation catalyst (e.g., 5 mol% PtO₂).

  • Seal the vessel and purge with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques such as GC-MS.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude this compound as a mixture of cis and trans isomers.

  • The isomers can be separated by fractional distillation under reduced pressure or by column chromatography on silica gel.

Synthesis_Workflow Lutidine 2,5-Lutidine Hydrogenation Catalytic Hydrogenation (H₂, Catalyst, Solvent, T, P) Lutidine->Hydrogenation Mixture Mixture of cis- and trans-2,5-Dimethylpiperidine Hydrogenation->Mixture Separation Isomer Separation (e.g., Fractional Distillation) Mixture->Separation Cis cis-2,5-Dimethylpiperidine Separation->Cis Trans trans-2,5-Dimethylpiperidine Separation->Trans

General workflow for the synthesis of this compound isomers.

Spectroscopic Data

Detailed spectroscopic data for the individual isomers of this compound are scarce in publicly available databases. The following provides an overview of the expected spectral characteristics based on the principles of NMR, IR, and mass spectrometry for secondary amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the methyl protons, the methine protons at C2 and C5, and the methylene protons of the piperidine ring. The chemical shifts and coupling constants will differ between the cis and trans isomers due to their different stereochemistry. The N-H proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons, the methine carbons (C2 and C5), and the methylene carbons (C3, C4, and C6). The chemical shifts will be influenced by the stereochemistry of the methyl groups.

Infrared (IR) Spectroscopy

As a secondary amine, this compound is expected to exhibit a characteristic N-H stretching vibration in the region of 3350-3310 cm⁻¹ as a single, weak to medium band.[2][4] Other characteristic bands include C-H stretching vibrations around 2800-3000 cm⁻¹ and N-H bending vibrations.[5]

Table 2: Expected IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch3350 - 3310Weak - Medium
C-H Stretch (sp³)3000 - 2850Strong
N-H Bend1650 - 1580Variable
C-N Stretch1250 - 1020Medium - Weak
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 113. A key fragmentation pathway for cyclic amines is the loss of an alpha-hydrogen, leading to a prominent M-1 peak.[6] Further fragmentation involves ring cleavage, leading to a variety of smaller charged fragments.

Applications in Drug Development

Piperidine and its derivatives are prevalent scaffolds in a wide range of pharmaceuticals. The stereochemistry of substituted piperidines is often crucial for their biological activity and pharmacological profile. This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The introduction of the dimethyl substitution pattern can influence the lipophilicity, metabolic stability, and binding interactions of a drug candidate. The distinct spatial arrangement of the methyl groups in the cis and trans isomers allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.

References

An In-depth Technical Guide to the Physical Properties of cis-2,5-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of dimethylpiperidine isomers, with a focus on cis-2,5-dimethylpiperidine. Due to a lack of specific experimental data for the cis-2,5-isomer in readily available literature, this document presents data from related isomers to serve as a reference point. Furthermore, it offers detailed experimental protocols for determining key physical properties, enabling researchers to characterize this compound in the laboratory.

Introduction

2,5-Dimethylpiperidine is a saturated heterocyclic amine with the chemical formula C₇H₁₅N. It exists as two stereoisomers: cis and trans. These isomers, arising from the relative orientation of the two methyl groups on the piperidine ring, can exhibit different physical and chemical properties. While dimethylpiperidines are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals, specific physical property data for the cis-2,5-isomer is not extensively documented. This guide aims to collate available data for related isomers and provide standardized methodologies for its empirical determination.

Molecular Structure and Properties

All dimethylpiperidine isomers share the same molecular formula and molecular weight. The primary distinction lies in the spatial arrangement of the methyl groups, which influences properties such as boiling point, density, and refractive index.

Table 1: Physical Properties of Dimethylpiperidine Isomers

PropertyValueIsomer/NotesSource
Molecular Formula C₇H₁₅NAll Isomers[1][2]
Molecular Weight 113.20 g/mol All Isomers[1][2]
Boiling Point 127-128 °Ccis-2,6-Dimethylpiperidine[1]
144 °C3,5-Dimethylpiperidine (cis/trans mixture)[3]
Density 0.84 g/mL at 25 °Ccis-2,6-Dimethylpiperidine[1]
0.853 g/mL at 25 °C3,5-Dimethylpiperidine (cis/trans mixture)[3]
Refractive Index n20/D 1.4394cis-2,6-Dimethylpiperidine[1]
n20/D 1.44543,5-Dimethylpiperidine (cis/trans mixture)[4]
pKa 10.92cis-2,6-Dimethylpiperidine[5]
10.52 (Predicted)cis-3,5-Dimethylpiperidine[6]
Solubility Low in water; Soluble in most organic solvents.2,6-Dimethylpiperidine[1]
Slightly soluble in Chloroform and Methanol (Predicted).cis-3,5-Dimethylpiperidine[6]

Note: The data presented for isomers are for reference and may differ from the actual values for cis-2,5-Dimethylpiperidine.

Experimental Protocols

For researchers requiring precise data for cis-2,5-dimethylpiperidine, the following standard experimental protocols are recommended.

The boiling point is a fundamental physical property that can indicate purity. The micro-reflux method is suitable for small sample volumes.

  • Apparatus: A small test tube (e.g., 100 x 13 mm), a thermometer, a heating block or sand bath, and a magnetic stirrer (optional).

  • Procedure:

    • Place approximately 0.5 mL of the liquid amine sample into the test tube.

    • Position the test tube in the heating block.

    • Clamp a thermometer so that the bulb is positioned about 1 cm above the surface of the liquid.

    • Begin heating gently while monitoring the sample.

    • Observe the formation of a "reflux ring" - a ring of condensing vapor on the walls of the test tube.

    • Adjust the heating so that the reflux ring is stable at the level of the thermometer bulb.

    • The stable temperature reading on the thermometer is the boiling point of the liquid.

  • Safety: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

Density can be accurately measured using a vibrating tube densimeter, which is a standard instrument in modern chemical laboratories.[7]

  • Apparatus: Vibrating tube densimeter (e.g., Anton Paar DMA series).[7][8]

  • Procedure:

    • Calibrate the instrument according to the manufacturer's instructions, typically using dry air and deionized water.[8]

    • Inject the cis-2,5-dimethylpiperidine sample into the measurement cell, ensuring no air bubbles are present.

    • Allow the temperature of the cell to stabilize at the desired measurement temperature (e.g., 25 °C).

    • The instrument will measure the oscillation period of the U-tube containing the sample and automatically calculate the density.

    • Clean the cell thoroughly with appropriate solvents after the measurement.

  • Note: If a densimeter is unavailable, density can be determined gravimetrically using a pycnometer or a calibrated volumetric flask and a precision balance.

A qualitative and systematic approach is used to determine the solubility of the amine in various solvents.

  • Apparatus: Small test tubes, vortex mixer (optional), pH paper.

  • Procedure:

    • Water Solubility: Add 2-3 drops of the amine to 1 mL of deionized water in a test tube. Stir or vortex the mixture vigorously. Observe if the amine dissolves completely, forms a separate layer, or is partially soluble. Test the pH of the aqueous solution with pH paper; a basic pH is expected for an amine.[3][9]

    • Acid Solubility: If the amine is insoluble in water, add 1 mL of 5% aqueous hydrochloric acid (HCl) to a fresh sample of the amine (2-3 drops).[3][10] Mix thoroughly. Most amines will dissolve in dilute acid due to the formation of a water-soluble ammonium salt.[10]

    • Organic Solvent Solubility: Test the solubility in a range of common organic solvents (e.g., ethanol, diethyl ether, chloroform, hexane) using the same procedure as for water. Dimethylpiperidines are generally expected to be soluble in most organic solvents.[1]

  • Interpretation: The solubility profile provides insights into the polarity of the molecule and is a critical parameter for selecting appropriate solvents for reactions, extractions, and purifications.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physical characterization of an unknown liquid amine, such as cis-2,5-dimethylpiperidine.

G cluster_0 Workflow for Physical Property Determination of a Liquid Amine start Start: Liquid Amine Sample solubility Solubility Testing (Water, 5% HCl, Organic Solvents) start->solubility density Density Measurement (Vibrating Tube Densitometer) start->density boiling_point Boiling Point Determination (Micro-Reflux Method) start->boiling_point refractive_index Refractive Index Measurement (Refractometer) start->refractive_index spectroscopy Spectroscopic Analysis (NMR, IR, MS) start->spectroscopy data_compilation Compile and Report Data solubility->data_compilation density->data_compilation boiling_point->data_compilation refractive_index->data_compilation spectroscopy->data_compilation

Workflow for the physical characterization of a liquid amine.

This structured approach ensures that all essential physical properties are determined, leading to a comprehensive characterization of the compound. Spectroscopic analysis, while not a physical property measurement in the same vein, is included as a critical and parallel step for structural confirmation.

References

Navigating the Physical Properties of Dimethylpiperidine Isomers: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of heterocyclic chemistry, piperidine and its derivatives are fundamental scaffolds in the design and synthesis of a vast array of pharmaceuticals and biologically active compounds. The introduction of methyl groups to the piperidine ring, as in dimethylpiperidine, gives rise to several stereoisomers, each with potentially unique physical and pharmacological properties. This technical guide addresses the physical properties of dimethylpiperidine isomers, with a specific focus on the challenges in sourcing data for trans-2,5-Dimethylpiperidine.

The Challenge of Data Availability for trans-2,5-Dimethylpiperidine

A comprehensive search of publicly available chemical databases and scientific literature reveals a significant lack of specific experimental data for the physical properties of trans-2,5-Dimethylpiperidine (CAS Number: 32452-45-2). While this isomer is commercially available, detailed characterization of its physical properties is not widely reported. This data gap highlights a common challenge in chemical research where specific isomers of a compound may be less studied than others.

Physical Properties of Related Dimethylpiperidine Isomers

To provide valuable context for researchers, this guide presents available data on other, more extensively characterized, isomers of dimethylpiperidine. It is crucial to note that these properties are not directly transferable to the trans-2,5 isomer, as stereochemistry can significantly influence physical characteristics.

Table 1: Physical Properties of Dimethylpiperidine Isomers
Property2,6-Dimethylpiperidine (mixture of isomers)3,5-Dimethylpiperidine (mixture of cis and trans)
CAS Number 504-03-035794-11-7[1]
Molecular Formula C₇H₁₅NC₇H₁₅N[1]
Molecular Weight 113.20 g/mol 113.20 g/mol
Appearance Colorless liquidClear, colorless liquid[1]
Boiling Point 113.2 °C144 °C[1]
Density 0.84 g/mL0.853 g/mL at 25 °C[1]
Refractive Index 1.43941.4454 (at 20 °C)
Solubility Low in water; soluble in most organic solvents.Low in water; soluble in most organic solvents.

Experimental Protocols for Determining Physical Properties

For researchers who wish to characterize trans-2,5-Dimethylpiperidine or other novel compounds, the following standard experimental protocols are recommended.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is distillation .

  • Apparatus: A standard distillation apparatus including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Procedure:

    • The liquid is placed in the round-bottom flask with a few boiling chips.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned correctly at the vapor outlet to the condenser.

    • The flask is heated gently.

    • The temperature is recorded when the liquid is boiling and a steady stream of condensate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

Density Measurement

Density is the mass per unit volume of a substance. For liquids, it is commonly determined using a pycnometer .

  • Apparatus: A pycnometer (a small glass flask with a precise volume), an analytical balance.

  • Procedure:

    • The empty, clean, and dry pycnometer is weighed.

    • It is then filled with the sample liquid, and the excess is removed to ensure the volume is exact.

    • The filled pycnometer is weighed again.

    • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is measured using a refractometer .

  • Apparatus: An Abbe refractometer.

  • Procedure:

    • A few drops of the liquid are placed on the prism of the refractometer.

    • The prism is closed, and the light source is adjusted.

    • The user looks through the eyepiece and adjusts the knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

    • The refractive index is read from the scale.

Logical Workflow for Physical Property Determination

The process of characterizing the physical properties of a chemical compound follows a logical progression from purification to a series of specific measurements.

G Workflow for Physical Property Determination cluster_0 Sample Preparation cluster_1 Primary Physical State Characterization cluster_2 Quantitative Physical Properties A Obtain Chemical Sample B Purification (e.g., Distillation, Chromatography) A->B C Determine Melting Point (if solid) B->C D Determine Boiling Point (if liquid) B->D E Measure Density D->E F Measure Refractive Index D->F G Determine Solubility in Various Solvents D->G H Measure pKa D->H

Caption: A flowchart illustrating the typical experimental workflow for determining the key physical properties of a chemical compound.

Conclusion

While a detailed data sheet for trans-2,5-Dimethylpiperidine remains elusive in the public domain, this guide provides a framework for understanding the physical properties of related dimethylpiperidine isomers. Furthermore, the outlined experimental protocols offer a clear path for researchers to characterize this and other novel compounds in their own laboratories. The provided workflow diagram serves as a visual aid for the logical steps involved in such a characterization process. The lack of data for trans-2,5-Dimethylpiperidine underscores the ongoing need for comprehensive experimental studies to enrich our understanding of structure-property relationships in heterocyclic chemistry.

References

An In-depth Technical Guide to the Safety and Handling of 2,5-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2,5-Dimethylpiperidine, intended for use by professionals in research and drug development. The following sections detail the compound's hazardous properties, safe handling procedures, emergency protocols, and toxicological data, supported by standardized experimental methodologies.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound and its isomers is presented below. These properties are essential for understanding the substance's behavior and for designing appropriate storage and handling procedures.

PropertyValueReference
Molecular Formula C₇H₁₅N[1][2]
Molecular Weight 113.20 g/mol [1][2]
Appearance Colorless to light yellow liquid[1][3]
Odor Amine-like[3]
Boiling Point 143-145 °C (3,5-isomer)[3]
162-165 °C (trans-2,5-isomer)[4]
127-128 °C / 768 mmHg (cis-2,6-isomer)[5]
Melting Point -20 °C (3,5-isomer)[3]
115-118 °C (trans-2,5-isomer)[4][6]
Flash Point 39 °C (closed cup) (3,5-isomer)[3]
58 °C / 136.4 °F (trans-2,5-isomer)[7]
11 °C / 51.8 °F (cis-2,6-isomer)[2]
Density 0.82 g/cm³ at 20 °C (3,5-isomer)[3]
0.824 g/cm³ (trans-2,5-isomer)[6]
0.84 g/mL at 25 °C (cis-2,6-isomer)[5]
Solubility Soluble in water and organic solvents.[3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard Statement
Flammable Liquids3H226: Flammable liquid and vapor.[8]
Acute Toxicity, Oral4H302: Harmful if swallowed.[8]
Acute Toxicity, Dermal3H311: Toxic in contact with skin.[9][10]
Skin Corrosion/Irritation1B / 2H314: Causes severe skin burns and eye damage.[1][9] / H315: Causes skin irritation.[8]
Serious Eye Damage/Eye Irritation1 / 2AH314: Causes severe skin burns and eye damage.[1][9] / H319: Causes serious eye irritation.[8]
Specific Target Organ Toxicity - Single Exposure3 (Respiratory system)H335: May cause respiratory irritation.[8]

Signal Word: Danger [1][9] or Warning [8] (depending on classification)

Hazard Pictograms:

  • Flame (GHS02)

  • Corrosion (GHS05)

  • Skull and Crossbones (GHS06)

  • Exclamation Mark (GHS07)

Precautionary Statements:

A comprehensive list of precautionary statements includes:

  • Prevention: P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280.[8][11][12]

  • Response: P301 + P312 + P330, P301 + P330 + P331, P302 + P352, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338 + P310, P312, P321, P332 + P313, P337 + P313, P361+P364, P362, P363, P370 + P378.[8][9][11]

  • Storage: P403 + P233, P403 + P235, P405.[8][11]

  • Disposal: P501.[9][11]

Fire and Explosion Hazards

This compound is a flammable liquid and vapor.[8] Vapors are heavier than air and may travel to a source of ignition and flash back.[7][8] Containers may explode when heated.[2]

ParameterValue/Information
Flash Point See Table in Section 1
Autoignition Temperature 370 °C / 698 °F (trans-2,5-isomer)
Explosion Limits No data available
Suitable Extinguishing Media Carbon dioxide (CO₂), dry chemical, alcohol-resistant foam, water spray.[7][9]
Unsuitable Extinguishing Media Do not use a solid water stream as it may scatter and spread the fire.
Specific Hazards Vapors may form explosive mixtures with air.[11] Thermal decomposition can release irritating and toxic gases.[2][8]
Protective Equipment for Firefighters Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][12]

Toxicological Information

This compound is harmful if swallowed and toxic in contact with skin.[8][9] It causes severe skin and eye irritation or burns.[8][9] Inhalation may cause respiratory tract irritation.[8]

Toxicity EndpointValueSpeciesReference
LD₅₀ (Oral) 3160 mg/kgRat[13]
LD₅₀ (Dermal) 800 µL/kgRabbit[13]

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines, which are standard procedures for assessing the safety of chemicals like this compound.

ExperimentDetailed Methodology
Acute Oral Toxicity (as per OECD Guideline 423) Objective: To determine the acute oral toxicity of a substance.[8] Principle: A stepwise procedure is used with a limited number of animals per step. The substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality of the animals dosed at one step will determine the next step.[12][14] Procedure: 1. Animal Selection: Healthy, young adult rodents (typically female rats) are used.[8] 2. Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. Animals are fasted prior to dosing.[12] 3. Observation Period: Animals are observed for mortality, clinical signs, and body weight changes for at least 14 days.[12] 4. Pathology: All animals are subjected to gross necropsy at the end of the observation period.[15]
Acute Dermal Toxicity (as per OECD Guideline 402) Objective: To determine the acute dermal toxicity of a substance.[16] Principle: The test substance is applied to the skin in a single dose to several groups of experimental animals, each group corresponding to a different dose level. Observations of effects and mortality are then made.[7] Procedure: 1. Animal Selection: Healthy young adult animals (e.g., rats, rabbits) are used.[17] 2. Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the animals.[15] 3. Application: The substance is applied uniformly over an area of not less than 10% of the total body surface area and held in contact with the skin with a porous gauze dressing for a 24-hour exposure period.[15][16] 4. Observation Period: Animals are observed for signs of toxicity for at least 14 days.[15] 5. Pathology: All animals are subjected to a gross necropsy at the conclusion of the test.[16]
Acute Dermal Irritation/Corrosion (as per OECD Guideline 404) Objective: To assess the potential of a substance to cause skin irritation or corrosion.[4] Principle: The substance is applied in a single dose to a small area of the skin of an experimental animal. Untreated skin serves as a control.[4][11] Procedure: 1. Animal Selection: The albino rabbit is the preferred species.[4][11] 2. Application: A dose of 0.5 mL (for liquids) or 0.5 g (for solids) is applied to a test site of approximately 6 cm². The exposure period is 4 hours.[4] 3. Observation: The skin is examined for signs of erythema and edema, and the responses are scored at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days.[4]
Acute Eye Irritation/Corrosion (as per OECD Guideline 405) Objective: To determine the potential of a substance to cause eye irritation or corrosion.[6][10] Principle: The test substance is applied in a single dose to the conjunctival sac of one eye of an experimental animal; the untreated eye serves as a control.[6] Procedure: 1. Animal Selection: The albino rabbit is the recommended species.[6] 2. Application: A single dose of the test substance is instilled into the conjunctival sac of one eye.[6] 3. Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of ocular reaction is scored. The observation period is typically 21 days to assess reversibility.[6][10]

Safety and Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound, from receipt to disposal.

Workflow for Safe Handling of this compound cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_emergency Emergency Procedures cluster_disposal Waste Disposal receipt Receive Chemical inspect Inspect Container for Damage receipt->inspect storage Store in a Cool, Dry, Well-Ventilated Area inspect->storage ppe Don Appropriate PPE storage->ppe Prepare for Use fume_hood Work in a Chemical Fume Hood ppe->fume_hood handling Handle with Care, Avoid Inhalation and Contact fume_hood->handling waste Collect Waste in a Labeled, Sealed Container handling->waste Generate Waste spill Spill Occurs evacuate Evacuate Area spill->evacuate contain Contain Spill with Inert Material spill->contain first_aid Provide First Aid spill->first_aid disposal Dispose of as Hazardous Waste waste->disposal

Caption: A logical workflow for the safe handling of this compound.

Handling and Storage

Handling:

  • Avoid contact with skin and eyes.[12]

  • Avoid inhalation of vapor or mist.[12]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Keep away from sources of ignition - No smoking.[12]

  • Take measures to prevent the buildup of electrostatic charge.[12]

  • Wear appropriate personal protective equipment.[12]

  • Wash hands thoroughly after handling.[3]

Storage:

  • Store in a cool, dry, and well-ventilated place.[12]

  • Keep the container tightly closed.[12]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[7]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[12]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[3][9]

  • Skin Protection:

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[9]

    • Body Protection: Wear a lab coat, and flame-retardant antistatic protective clothing.[3][11]

  • Respiratory Protection: If engineering controls are not sufficient, use a full-face respirator with appropriate cartridges (e.g., organic vapor).[9]

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken immediately:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

  • Skin Contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician.[9]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9]

Incompatible Materials and Hazardous Decomposition Products

  • Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, and carbon dioxide.[1][7]

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[2][8]

This guide is intended to provide essential safety and handling information. Always refer to the specific Safety Data Sheet (SDS) for the this compound product you are using and consult with your institution's safety officer for any additional guidance.

References

Synthesis of 2,5-Lupetidine from 2,5-Lutidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,5-lupetidine (2,5-dimethylpiperidine) from 2,5-lutidine (2,5-dimethylpyridine). The primary and most effective method for this transformation is catalytic hydrogenation. This document details the reaction, including experimental protocols for various catalytic systems, and presents quantitative data on yields and stereoselectivity. Spectroscopic data for the starting material and product are also provided for characterization purposes. The information is intended to be a valuable resource for researchers and professionals in organic synthesis and drug development.

Introduction

2,5-Lupetidine, also known as this compound, is a saturated heterocyclic amine. The piperidine scaffold is a crucial structural motif in a wide range of pharmaceuticals and natural products. The synthesis of substituted piperidines, such as 2,5-lupetidine, is therefore of significant interest in medicinal chemistry and drug discovery. A common and direct route to 2,5-lupetidine is the reduction of the corresponding aromatic precursor, 2,5-lutidine. This guide focuses on the catalytic hydrogenation of 2,5-lutidine, a process that involves the addition of hydrogen across the pyridine ring to yield the saturated piperidine.

Reaction Pathway: Catalytic Hydrogenation

The conversion of 2,5-lutidine to 2,5-lupetidine is achieved through catalytic hydrogenation. This reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring in the presence of a metal catalyst and a hydrogen source. The reaction produces a mixture of cis- and trans-2,5-lupetidine diastereomers. The stereochemical outcome of the hydrogenation is influenced by the choice of catalyst, solvent, and reaction conditions.

Reaction_Pathway Lutidine 2,5-Lutidine H2_Catalyst + 3H₂ Catalyst Lutidine->H2_Catalyst Lupetidine 2,5-Lupetidine (cis and trans mixture) H2_Catalyst->Lupetidine

Caption: General reaction pathway for the synthesis of 2,5-lupetidine.

Experimental Protocols

Several catalytic systems have been shown to be effective for the hydrogenation of pyridine derivatives. The following protocols are adapted from established methods for the reduction of substituted pyridines and are applicable to the synthesis of 2,5-lupetidine from 2,5-lutidine.

Protocol 1: Hydrogenation using Rhodium(III) Oxide (Rh₂O₃) Catalyst

This protocol is based on a method for the hydrogenation of functionalized pyridines under mild conditions, which has been reported to be effective for 2,5-dimethylpyridine.[1] This method is known to favor the formation of the cis-diastereomer.

Materials:

  • 2,5-Lutidine

  • Rhodium(III) oxide (Rh₂O₃)

  • 2,2,2-Trifluoroethanol (TFE)

  • High-pressure autoclave or hydrogenator

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas (high purity)

  • Filtration aid (e.g., Celite®)

Procedure:

  • In a suitable reaction vessel for the autoclave, combine 2,5-lutidine (1.0 eq) and Rhodium(III) oxide (0.5 mol%).

  • Add 2,2,2-trifluoroethanol (TFE) as the solvent.

  • Seal the reaction vessel and place it in the autoclave.

  • Purge the autoclave with an inert gas (e.g., nitrogen) three times to remove air.

  • Pressurize the autoclave with hydrogen gas to 5 bar.

  • Heat the reaction mixture to 40°C and stir for 16 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, rinsing with a small amount of TFE.

  • Remove the solvent under reduced pressure to obtain the crude 2,5-lupetidine.

  • The crude product can be purified by distillation.

Protocol 2: Hydrogenation using Platinum(IV) Oxide (PtO₂) Catalyst

This protocol is a general method for the hydrogenation of substituted pyridines using Adams' catalyst (PtO₂).[2][3]

Materials:

  • 2,5-Lutidine

  • Platinum(IV) oxide (PtO₂)

  • Glacial acetic acid

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas (high purity)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Filtration aid (e.g., Celite®)

Procedure:

  • To a high-pressure reactor vessel, add 2,5-lutidine (1.0 eq) and glacial acetic acid.

  • Carefully add the PtO₂ catalyst (typically 1-5 mol%).

  • Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

  • Purge the reactor head several times with an inert gas to remove air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[2]

  • Begin vigorous stirring and maintain the reaction at room temperature for 4-6 hours.[3]

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with an inert gas.

  • Dilute the reaction mixture with ethyl acetate.

  • Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water immediately after filtration.

  • Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with a saturated NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2,5-lupetidine.

  • Purify the crude product by distillation.

Data Presentation

Quantitative Data on Hydrogenation
CatalystSubstrateSolventTemperature (°C)Pressure (bar)Reaction Time (h)Yield (%)Diastereomeric Ratio (cis:trans)Reference
Rh₂O₃2,5-LutidineTFE40516>99 (NMR)Major: cis[1]
PtO₂Substituted PyridinesAcetic AcidRoom Temp.50-704-6Not specifiedNot specified[2][3]
Raney Ni2-MethylpyridineTolueneRoom Temp.~4Not specified76.5Not applicable[4]

Note: The yield for the Rh₂O₃ catalyzed reaction was determined by NMR and indicates near-complete conversion. Isolated yields may vary.

Spectroscopic Data

2,5-Lutidine (Starting Material)

PropertyValueReference
Molecular FormulaC₇H₉N[5]
Molecular Weight107.15 g/mol [5]
Boiling Point157 °C[5]
Density0.926 g/mL at 25 °C[5]
Refractive Indexn20/D 1.499[5]
¹H NMR --INVALID-LINK--[6]
¹³C NMR --INVALID-LINK--
IR Spectrum --INVALID-LINK--[7]
Mass Spectrum --INVALID-LINK--[8]

2,5-Lupetidine (Product)

Note: Spectroscopic data for 2,5-lupetidine is less readily available and can vary between the cis and trans isomers. The following represents typical data for related dimethylpiperidine structures and should be used for reference.

PropertyValueReference
Molecular FormulaC₇H₁₅N
Molecular Weight113.20 g/mol
¹H NMR (trans-2,5-Dimethylpiperazine) --INVALID-LINK--[9]
¹³C NMR (cis-3,5-Dimethylpiperidine) --INVALID-LINK--[10]
¹H NMR (2,6-Dimethylpiperidine) --INVALID-LINK--[11]
¹³C NMR (2,6-Dimethylpiperidine) --INVALID-LINK--[12]
Mass Spectrum (2,5-Dimethylpiperazine) --INVALID-LINK--[13]
IR Spectrum (2,5-Dimethylpiperazine) --INVALID-LINK--[13]

Experimental Workflow and Signaling Pathways

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup cluster_purification Purification Reactants Combine 2,5-Lutidine, Catalyst, and Solvent Pressurize Pressurize with H₂ Reactants->Pressurize React Stir at specified Temperature and Time Pressurize->React Vent Vent H₂ and Purge React->Vent Filter Filter to remove Catalyst Vent->Filter Neutralize Neutralize (if acidic) Filter->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Distill Distillation Concentrate->Distill Product Product Distill->Product Pure 2,5-Lupetidine

Caption: A generalized experimental workflow for the synthesis of 2,5-lupetidine.

Conclusion

The synthesis of 2,5-lupetidine from 2,5-lutidine is most effectively achieved through catalytic hydrogenation. This guide has provided detailed experimental protocols using Rhodium(III) oxide and Platinum(IV) oxide as catalysts, which are known to be effective for the reduction of pyridine derivatives. The choice of catalyst and reaction conditions can influence the yield and stereoselectivity of the product. The provided data and workflows serve as a practical resource for the synthesis and characterization of 2,5-lupetidine, a valuable building block in pharmaceutical and chemical research. Further optimization of reaction conditions for specific applications is encouraged.

References

A Technical Guide to 2,5-Dimethylpiperidine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethylpiperidine, a heterocyclic amine, serves as a valuable building block in organic synthesis, particularly in the development of targeted therapeutics. Its structural isomers offer distinct stereochemical properties that are crucial in the design of bioactive molecules. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its significant application as a key intermediate in the synthesis of DNA-dependent protein kinase (DNA-PK) inhibitors. A detailed visualization of the DNA-PK signaling pathway is also presented to contextualize its role in drug development.

Introduction

Piperidine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals. The introduction of methyl groups on the piperidine ring, as in this compound, provides steric and electronic modifications that can significantly influence the pharmacological activity and pharmacokinetic properties of a molecule. This compound exists as cis and trans stereoisomers, offering opportunities for stereospecific synthesis to optimize drug-target interactions. A notable application of this compound is in the synthesis of chromenone-based inhibitors of DNA-dependent protein kinase (DNA-PK), a critical enzyme in the DNA damage response pathway and a promising target in oncology.

Physicochemical Properties and Isomerism

This compound is a cyclic secondary amine with the molecular formula C₇H₁₅N and a molecular weight of 113.20 g/mol .[1][2] It is generally soluble in organic solvents and has limited solubility in water. The presence of two chiral centers at the C2 and C5 positions gives rise to two diastereomers: cis-2,5-dimethylpiperidine and trans-2,5-dimethylpiperidine. Each of these diastereomers exists as a pair of enantiomers.

Table 1: CAS Numbers for this compound and its Isomers

Compound NameCAS Number
This compound (Isomer mixture)34893-50-0[1][3]
trans-2,5-Dimethylpiperidine32452-45-2[4]
cis-2,5-DimethylpiperidineNot explicitly found

Table 2: Physicochemical Data of Dimethylpiperidine Isomers (for reference)

Property2,6-Dimethylpiperidine3,5-Dimethylpiperidinetrans-2,5-Dimethylpiperazine
Boiling Point 127-128 °C[5][6]144 °C[7]162-165 °C[8]
Density 0.84 g/mL[6][9]0.853 g/mL[7]Not available
Melting Point < -20 °C[6]Not available115-118 °C

Synthesis and Reactions

The most common and industrially viable method for the synthesis of piperidines is the catalytic hydrogenation of their corresponding pyridine precursors.[7][10] Therefore, this compound is synthesized by the reduction of 2,5-dimethylpyridine (2,5-lutidine).

General Reaction Scheme

G cluster_0 Synthesis of this compound 2,5-Dimethylpyridine H2_Catalyst + H2 / Catalyst This compound 2,5-Dimethylpyridine->this compound Hydrogenation DNA_PK_Signaling cluster_0 DNA Double-Strand Break Repair (NHEJ Pathway) DSB DNA Double-Strand Break (DSB) Ku7080 Ku70/80 Heterodimer DSB->Ku7080 Binds to DNA ends DNAPKcs DNA-PKcs (Catalytic Subunit) Ku7080->DNAPKcs Recruits Active_DNAPK Active DNA-PK Holoenzyme DNAPKcs->Active_DNAPK Activation Artemis Artemis Active_DNAPK->Artemis Phosphorylates & Activates Polymerase DNA Polymerase (Pol μ/λ) Artemis->Polymerase Processes DNA ends Ligase XRCC4-DNA Ligase IV -XLF Complex Polymerase->Ligase Fills gaps Repaired_DNA Repaired DNA Ligase->Repaired_DNA Ligation Inhibitor This compound- Derived Inhibitor Inhibitor->Active_DNAPK Inhibits Kinase Activity Synthesis_Workflow cluster_1 Synthesis of DNA-PK Inhibitors Start Substituted Chromenone Precursor Intermediate Activated Chromenone (e.g., with leaving group) Start->Intermediate Activation Product Final DNA-PK Inhibitor Intermediate->Product Nucleophilic Substitution Amine This compound Amine->Product

References

In-Depth Technical Guide to the Molecular Weight of 2,5-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of 2,5-Dimethylpiperidine, detailing its physicochemical properties, experimental determination methodologies, and its relevance in the context of drug development, particularly as a synthetic intermediate for DNA-dependent protein kinase (DNA-PK) inhibitors.

Physicochemical Properties of this compound

This compound is a heterocyclic organic compound with a piperidine ring substituted with two methyl groups. Its fundamental properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₁₅N[1][2]
Monoisotopic Molecular Weight 113.120449 uCalculated
Average Molecular Weight 113.2007 g/mol [1]
CAS Registry Number 34893-50-0[1]

Note: The molecular weight can be cited with slight variations (e.g., 113.201 g/mol , 113.20 g/mol , 113.2 g/mol ) depending on the source and the precision of the measurement or calculation.[2][3][4]

Experimental Determination of Molecular Weight

The molecular weight of a small organic molecule like this compound is most accurately determined using mass spectrometry.[5] Other methods like freezing point depression or boiling point elevation can also be used but are generally less precise for low molecular weight compounds.[2][6]

Mass Spectrometry Protocol

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5][7] This allows for highly accurate determination of the molecular weight.

Objective: To determine the accurate molecular weight of a this compound sample.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a suitable ionization source.[7][8]

Materials:

  • This compound sample

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Internal calibrant (optional, for highest mass accuracy)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 µg/mL). The concentration may need optimization based on the instrument's sensitivity.

    • Ensure the sample is fully dissolved. Sonication may be used if necessary.

  • Ionization:

    • Select an appropriate ionization technique. For a volatile, relatively non-polar compound like this compound, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable choices.[8]

    • ESI is effective for polar molecules and generates protonated molecules [M+H]⁺ in positive ion mode.

    • APCI is well-suited for less polar, volatile compounds.

    • Set the ion source parameters (e.g., spray voltage, capillary temperature, gas flows) to optimal values for the analyte.

  • Mass Analysis:

    • Acquire data in full scan mode over a relevant m/z range (e.g., m/z 50-500) to detect the molecular ion.

    • For this compound (MW ≈ 113.2 g/mol ), the protonated molecule [M+H]⁺ would be expected at approximately m/z 114.128.

    • Utilize a high-resolution mass analyzer to achieve mass accuracy typically better than 5 ppm, which is sufficient to confirm the elemental composition.[9][10]

  • Data Analysis:

    • Process the acquired spectrum to identify the peak corresponding to the [M+H]⁺ ion.

    • Determine the monoisotopic mass from the most abundant peak in the isotopic cluster.

    • Compare the experimentally measured accurate mass with the theoretical exact mass calculated from the molecular formula (C₇H₁₅N). The difference should be within the instrument's mass accuracy tolerance (e.g., < 5 ppm).

Relevance in Drug Development: DNA-PK Inhibition

This compound serves as a useful synthetic intermediate in the synthesis of chromen-2-one and chromen-4-one derivatives. These resulting compounds have been identified as inhibitors of DNA-dependent protein kinase (DNA-PK).

DNA-PK Signaling Pathway

DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a primary mechanism for repairing DNA double-strand breaks (DSBs).[1][11] By inhibiting DNA-PK, cancer cells become more sensitive to DNA-damaging agents like ionizing radiation and certain chemotherapies.[12] The simplified signaling pathway is illustrated below.

DNAPK_Pathway cluster_0 Cellular Environment DSB DNA Double-Strand Break (DSB) Ku70_80 Ku70/80 Heterodimer DSB->Ku70_80 binds to DNAPKcs DNA-PKcs (Catalytic Subunit) Ku70_80->DNAPKcs recruits NHEJ_Factors NHEJ Repair Proteins (e.g., Ligase IV, XRCC4) DNAPKcs->NHEJ_Factors phosphorylates & activates Repair DNA Repair NHEJ_Factors->Repair mediate Inhibitor This compound -derived Inhibitor Inhibitor->DNAPKcs inhibits

Caption: Simplified DNA-PK signaling pathway in response to a DNA double-strand break.

Experimental Workflow for Compound Characterization

The determination of molecular weight is a critical step in the overall workflow for characterizing a novel or synthesized chemical compound. A logical workflow ensures comprehensive analysis and data integrity.

Characterization_Workflow cluster_workflow Compound Characterization Workflow Synthesis Compound Synthesis (e.g., using this compound) Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Purity Purity Assessment (e.g., HPLC, NMR) Purification->Purity Structure Structural Elucidation (NMR, IR, etc.) Purity->Structure MW_Det Molecular Weight Determination (High-Resolution Mass Spectrometry) Purity->MW_Det Structure->MW_Det confirms identity Bio_Assay Biological Activity Assay (e.g., DNA-PK Inhibition Assay) Structure->Bio_Assay MW_Det->Bio_Assay Data_Analysis Data Analysis & Reporting Bio_Assay->Data_Analysis

Caption: General experimental workflow for the characterization of a synthesized compound.

References

Solubility of 2,5-Dimethylpiperidine in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Dimethylpiperidine in various organic solvents. Due to the limited availability of specific quantitative experimental data in publicly accessible literature, this guide synthesizes qualitative information, predicted solubility profiles based on physicochemical properties, and detailed experimental protocols to empower researchers to determine precise solubility data for their specific applications.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its solubility behavior.

PropertyValue
Molecular Formula C₇H₁₅N[1][2]
Molecular Weight 113.20 g/mol [1][2]
Appearance Colorless liquid
Boiling Point Not specified
LogP (Octanol/Water) Not specified (predicted to be higher than piperidine's 0.61)
pKa (Conjugate Acid) ~11 (estimated based on piperidine)

The structure of this compound, with its nonpolar hydrocarbon backbone and a polar secondary amine group, suggests a versatile solubility profile. The presence of the nitrogen atom allows for hydrogen bonding with protic solvents, while the methyl groups and the cyclohexane ring contribute to its affinity for nonpolar solvents. It is expected to be soluble in a wide range of organic solvents.[3]

Predicted Solubility Profile of this compound

Based on the principle of "like dissolves like" and the known solubility of structurally similar compounds like piperidine, a qualitative solubility profile for this compound can be predicted. Piperidine is known to be miscible with water and soluble in many organic solvents such as alcohols, ethers, and chloroform, but has limited solubility in very nonpolar solvents like hexane.[4][5] The addition of two methyl groups in this compound is expected to increase its lipophilicity, potentially enhancing its solubility in less polar organic solvents compared to piperidine.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar Methanol, Ethanol, IsopropanolHigh to MiscibleThe nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor with the hydroxyl group of the alcohols.[5]
Aprotic Polar Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)HighFavorable dipole-dipole interactions are expected between the polar C-N bond in this compound and the polar functional groups of these solvents.[5]
Halogenated Dichloromethane, ChloroformHighPiperidine exhibits high solubility in these solvents, and the increased lipophilicity of this compound should maintain or enhance this solubility.[4][5]
Aromatic Toluene, BenzeneModerate to HighThe aliphatic cyclic structure of this compound suggests good compatibility with nonpolar aromatic rings through van der Waals forces.[5]
Nonpolar Hexane, HeptaneLow to ModerateThe increased lipophilicity from the two methyl groups may slightly improve solubility in nonpolar solvents compared to piperidine's limited solubility.[4][5]

Experimental Protocol for Determining Equilibrium Solubility

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[6][7] This protocol provides a detailed methodology for its implementation.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Vials with tight-fitting caps (e.g., 2-4 mL glass vials)

  • Analytical balance (accurate to at least 0.1 mg)

  • Positive displacement micropipettes

  • Constant temperature shaker or incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

  • Volumetric flasks and pipettes for dilutions

  • An appropriate analytical instrument for quantification, such as:

    • Gas Chromatography with Flame Ionization Detection (GC-FID)

    • High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS)

Experimental Procedure
  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a pre-weighed vial. The goal is to have a visible amount of undissolved liquid after equilibrium is reached.

    • Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

  • Equilibration:

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[5]

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow for the separation of the undissolved this compound.[5]

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved micro-droplets.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the solubility using the measured concentration and the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G Workflow for Shake-Flask Solubility Determination A Preparation of Supersaturated Solution B Equilibration (24-48h at constant T) A->B C Phase Separation (≥2h at constant T) B->C D Sample Collection & Filtration C->D E Dilution of Saturated Solution D->E F Analytical Quantification (e.g., GC-FID, HPLC) E->F G Solubility Calculation F->G

Caption: Workflow for Determining Equilibrium Solubility.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of 2,5-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereoselective synthesis of cis- and trans-2,5-dimethylpiperidine, key heterocyclic scaffolds in medicinal chemistry and drug development. The methodologies outlined below are based on the diastereoselective catalytic hydrogenation of 2,5-lutidine followed by a base-mediated epimerization to access the alternative diastereomer.

Method 1: Diastereoselective Synthesis of cis-2,5-Dimethylpiperidine via Catalytic Hydrogenation

The synthesis of the cis-diastereomer of 2,5-dimethylpiperidine is achieved through the catalytic hydrogenation of 2,5-lutidine. This method leverages the delivery of hydrogen from the less hindered face of the pyridine ring adsorbed on the catalyst surface, generally leading to the cis product. The protocol involves an initial N-protection step to form a benzylpyridinium salt, which facilitates the hydrogenation, followed by the catalytic reduction and subsequent deprotection.

Experimental Protocol:

Step 1: N-Benzylation of 2,5-Lutidine

  • To a solution of 2,5-lutidine (1.0 eq.) in acetonitrile, add benzyl bromide (1.1 eq.).

  • Stir the reaction mixture at reflux for 16 hours.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude N-benzyl-2,5-dimethylpyridinium bromide is washed with diethyl ether and dried under vacuum. The product is typically used in the next step without further purification.

Step 2: Catalytic Hydrogenation

  • In a high-pressure reactor, dissolve the N-benzyl-2,5-dimethylpyridinium bromide (1.0 eq.) in a suitable solvent such as methanol or acetic acid.

  • Add the hydrogenation catalyst, platinum(IV) oxide (PtO₂, 5-10 mol%).

  • Seal the reactor and purge with nitrogen gas before pressurizing with hydrogen gas to 50-70 bar.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the reactor and filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-benzyl-cis-2,5-dimethylpiperidine.

Step 3: N-Debenzylation

  • Dissolve the crude N-benzyl-cis-2,5-dimethylpiperidine in methanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (10 wt%).

  • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate under reduced pressure to obtain cis-2,5-dimethylpiperidine.

Method 2: Synthesis of trans-2,5-Dimethylpiperidine via Epimerization

The thermodynamically more stable trans-2,5-dimethylpiperidine can be obtained from the cis-isomer through a base-mediated epimerization process. This protocol utilizes a strong base to deprotonate one of the alpha-protons, allowing for inversion of the stereocenter.

Experimental Protocol:
  • Dissolve N-protected cis-2,5-dimethylpiperidine (e.g., N-benzyl-cis-2,5-dimethylpiperidine, 1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

  • Add a strong base, such as potassium tert-butoxide (KOtBu, 1.2 eq.), portion-wise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the epimerization process by GC to determine the ratio of cis to trans isomers.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting mixture of cis- and trans-isomers can be purified by column chromatography to isolate the trans-diastereomer.

  • The N-protecting group can be removed as described in Method 1, Step 3, to yield trans-2,5-dimethylpiperidine.

Data Presentation

The following table summarizes the typical quantitative data for the stereoselective synthesis of this compound isomers.

MethodStarting MaterialProductCatalyst/ReagentYield (%)Diastereomeric Ratio (cis:trans)
Catalytic Hydrogenation2,5-LutidineN-Benzyl-cis-2,5-dimethylpiperidinePtO₂, H₂75-85>95:5
Base-Mediated EpimerizationN-Benzyl-cis-2,5-dimethylpiperidineN-Benzyl-trans-2,5-dimethylpiperidineKOtBu60-7010:90

Note: Yields and diastereomeric ratios are approximate and can vary based on specific reaction conditions.

Visualizations

Synthetic Workflow Diagram

G cluster_0 Synthesis of cis-Isomer cluster_1 Synthesis of trans-Isomer Lutidine 2,5-Lutidine Pyridinium N-Benzyl-2,5-dimethylpyridinium bromide Lutidine->Pyridinium Benzyl Bromide, Acetonitrile, Reflux N_Benzyl_cis N-Benzyl-cis-2,5-dimethylpiperidine Pyridinium->N_Benzyl_cis H₂ (50-70 bar), PtO₂ Methanol cis_Piperidine cis-2,5-Dimethylpiperidine N_Benzyl_cis->cis_Piperidine H₂, Pd/C Methanol N_Benzyl_trans N-Benzyl-trans-2,5-dimethylpiperidine N_Benzyl_cis->N_Benzyl_trans KOtBu, THF -78 °C to RT (Epimerization) trans_Piperidine trans-2,5-Dimethylpiperidine N_Benzyl_trans->trans_Piperidine H₂, Pd/C Methanol G cluster_hydrogenation Catalytic Hydrogenation cluster_epimerization Base-Mediated Epimerization start 2,5-Lutidine Derivative adsorption Adsorption onto Catalyst Surface start->adsorption h2_delivery Syn-addition of Hydrogen adsorption->h2_delivery cis_product cis-2,5-Dimethylpiperidine (Kinetic Product) h2_delivery->cis_product cis_start cis-2,5-Dimethylpiperidine (Kinetic Product) deprotonation Deprotonation at C2 or C5 with Strong Base (KOtBu) cis_start->deprotonation planar_intermediate Planar Enolate/Carbanion Intermediate deprotonation->planar_intermediate reprotonation Reprotonation planar_intermediate->reprotonation trans_product trans-2,5-Dimethylpiperidine (Thermodynamic Product) reprotonation->trans_product

The Role of 2,5-Dimethylpiperidine in the Synthesis of Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 2,5-Dimethylpiperidine, a versatile heterocyclic amine, is emerging as a critical building block in the synthesis of innovative pharmaceuticals, particularly in the development of selective serotonin 5-HT2A receptor agonists and potent DNA-dependent protein kinase (DNA-PK) inhibitors. Detailed application notes and protocols highlight its significance for researchers, scientists, and drug development professionals in creating next-generation therapeutics for a range of diseases, including neuropsychiatric disorders and cancer.

The piperidine scaffold is a well-established privileged structure in medicinal chemistry, present in numerous approved drugs.[1] The specific substitution pattern of this compound offers unique stereochemical and conformational properties that are being leveraged to design highly selective and potent drug candidates.

Application in the Synthesis of Selective Serotonin 5-HT2A Receptor Agonists

A recent study published in the Journal of Medicinal Chemistry details the discovery of a novel class of selective serotonin 5-HT2A receptor agonists, where this compound plays a crucial role in the molecular architecture.[2] These compounds hold promise for the treatment of various psychiatric conditions. The synthesis of a key analog, LPH-5, showcases the utility of this compound.

Experimental Protocol: Synthesis of (S)-2-(2,5-dimethoxyphenyl)-5-methylpiperidine (Analogue of LPH-5)

This protocol is adapted from the supplementary information of Ro̷rsted, E. M., et al., J. Med. Chem. 2024, 67 (9), 7224–7244.[2]

General Procedure:

The synthesis involves a multi-step sequence starting with the appropriate pyridine precursor, followed by hydrogenation to the corresponding piperidine.

  • Synthesis of the Pyridine Precursor: (Not detailed here, but typically involves cross-coupling reactions).

  • Hydrogenation to the Piperidine: The substituted pyridine is dissolved in glacial acetic acid (AcOH). The solution is then subjected to hydrogenation using a continuous-flow hydrogenation reactor (e.g., ThalesNano H-Cube) with a palladium on carbon (Pd/C) catalyst.

  • Purification: The crude product is purified by flash column chromatography.

StepReagents and ConditionsYield (%)Analytical Data
Hydrogenation Pyridine precursor, H₂, Pd/C, AcOH, elevated temperature and pressure~70-80%¹H NMR, ¹³C NMR, LC-MS

Note: Specific yields and detailed analytical data can be found in the original publication.

This synthetic strategy allows for the stereoselective synthesis of the desired piperidine derivatives, which is crucial for their biological activity.

Signaling Pathway of 5-HT2A Receptor Agonists

Activation of the 5-HT2A receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade that is central to the therapeutic and psychoactive effects of agonists.

G cluster_membrane Cell Membrane 5_HT2A_Receptor 5-HT2A Receptor G_Protein Gq/11 5_HT2A_Receptor->G_Protein Activates Agonist This compound Derivative (Agonist) Agonist->5_HT2A_Receptor Binds to PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

5-HT2A Receptor Signaling Pathway

Application in the Synthesis of DNA-PK Inhibitors

This compound serves as a valuable synthetic intermediate in the creation of chromen-2-one and chromen-4-one derivatives, which have been identified as potent inhibitors of DNA-dependent protein kinase (DNA-PK).[3] DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair, making it a key target in cancer therapy to sensitize tumor cells to radiation and chemotherapy. A notable example of a DNA-PK inhibitor is NU7026. While a specific protocol detailing the use of this compound in the synthesis of a named drug is not publicly available, the general synthetic approach involves the incorporation of the dimethylpiperidine moiety into the chromenone scaffold.

General Experimental Workflow for Chromen-4-one Synthesis

The synthesis of these inhibitors often involves a multi-component reaction strategy, which allows for the rapid assembly of complex molecules.

G Start Starting Materials (e.g., Substituted Phenol, β-ketoester) Cyclization Cyclization Reaction (e.g., Pechmann Condensation) Start->Cyclization Chromenone_Core Chromenone Core Formation Cyclization->Chromenone_Core Functionalization Functionalization with This compound Chromenone_Core->Functionalization Final_Product DNA-PK Inhibitor Functionalization->Final_Product Purification Purification and Characterization Final_Product->Purification Biological_Assay Biological Assay (DNA-PK Inhibition) Purification->Biological_Assay

General Synthetic Workflow
Signaling Pathway of DNA-PK Inhibition

DNA-PK inhibitors block the repair of DNA double-strand breaks, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells undergoing chemo- or radiotherapy.

G DNA_Damage DNA Double-Strand Break (e.g., from Radiation/Chemo) Ku70_80 Ku70/80 Heterodimer DNA_Damage->Ku70_80 Recruits DNA_PKcs DNA-PKcs (Catalytic Subunit) Ku70_80->DNA_PKcs Recruits & Activates NHEJ Non-Homologous End Joining (NHEJ) DNA_PKcs->NHEJ Initiates DNA_PK_Inhibitor This compound Derivative (Inhibitor) DNA_PK_Inhibitor->DNA_PKcs Inhibits Apoptosis Cell Cycle Arrest & Apoptosis DNA_PK_Inhibitor->Apoptosis Promotes Repair DNA Repair NHEJ->Repair Leads to Cell_Survival Cell_Survival Repair->Cell_Survival Promotes

DNA-PK Inhibition Pathway

The strategic incorporation of this compound into pharmaceutical candidates highlights its growing importance in medicinal chemistry. Its unique structural features enable the development of highly selective and potent molecules, paving the way for new and improved treatments for a variety of challenging diseases. Further exploration of this versatile building block is expected to yield even more innovative therapeutic agents in the future.

References

Application Notes and Protocols for the Synthesis of 2,5-Dimethylpiperidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 2,5-dimethylpiperidine derivatives as kinase inhibitors for drug discovery. The protocols detailed below are based on established synthetic methodologies and provide a framework for the development of novel therapeutic agents.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of clinically approved drugs.[1] The introduction of methyl groups at the 2 and 5 positions of the piperidine ring can significantly influence the conformational rigidity, lipophilicity, and metabolic stability of the molecule, making this compound a valuable building block for the design of new drug candidates.[1] This document focuses on the synthesis of this compound amides and their potential as inhibitors of FMS-like Tyrosine Kinase 3 (FLT3), a clinically validated target in Acute Myeloid Leukemia (AML).[2][3] Mutations in FLT3 are among the most common genetic alterations in AML, leading to constitutive activation of the kinase and promoting leukemic cell proliferation and survival.[2][4]

Synthesis of this compound Precursor

The key starting material, this compound, can be synthesized via the catalytic hydrogenation of 2,5-lutidine (2,5-dimethylpyridine). This reaction typically yields a mixture of cis and trans isomers, which can be separated by chromatographic techniques. The stereochemistry of the final derivatives can significantly impact their biological activity.

Experimental Protocol 1: Catalytic Hydrogenation of 2,5-Lutidine

Materials:

  • 2,5-Lutidine

  • Rhodium on alumina (5 mol%) or Platinum(IV) oxide (Adam's catalyst)

  • Ethanol (or acetic acid)

  • Hydrogen gas

  • High-pressure reactor (Parr apparatus)

  • Filtration apparatus (Celite®)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a high-pressure reactor vessel, dissolve 2,5-lutidine (1.0 eq) in ethanol.

  • Carefully add the catalyst (e.g., 5 mol% Rh/Al₂O₃) to the solution under an inert atmosphere.

  • Seal the reactor and purge with nitrogen gas before introducing hydrogen gas to a pressure of 5-10 bar.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 16-24 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, carefully vent the hydrogen gas and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by fractional distillation or silica gel column chromatography to separate the cis and trans isomers.

Synthesis of this compound Amide Derivatives

The synthesized cis- and trans-2,5-dimethylpiperidine can be coupled with various carboxylic acids to generate a library of amide derivatives. A common and efficient method for this transformation is the use of peptide coupling reagents.

Experimental Protocol 2: Amide Coupling of this compound

Materials:

  • cis- or trans-2,5-Dimethylpiperidine

  • Carboxylic acid of interest (e.g., a scaffold from a known kinase inhibitor)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired this compound amide derivative.

Data Presentation

The following tables summarize representative data for the synthesis and biological evaluation of a hypothetical series of this compound amide derivatives as FLT3 inhibitors.

Table 1: Synthesis of this compound Amide Derivatives

Compound IDStereoisomerCarboxylic Acid PrecursorCoupling ReagentYield (%)Purity (%)
DPA-001cisAcid AHATU75>98
DPA-002transAcid AHATU72>98
DPA-003cisAcid BEDC/HOBt68>95
DPA-004transAcid BEDC/HOBt65>95

Table 2: In Vitro Biological Activity of this compound Amide Derivatives

Compound IDFLT3 Kinase Inhibition (IC₅₀, nM)MV4-11 Cell Proliferation (IC₅₀, nM)MOLM-13 Cell Proliferation (IC₅₀, nM)
DPA-001152530
DPA-002150200250
DPA-003507580
DPA-004500600650
Quizartinib (Control)1.11.52.0

Mandatory Visualization

Signaling Pathway

The following diagram illustrates the simplified FLT3 signaling pathway in AML. Constitutive activation of FLT3 due to mutations leads to the activation of downstream pathways such as RAS/MAPK, PI3K/AKT, and STAT5, promoting cell proliferation and survival.[5][6]

FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor (Wild-Type) FLT3_Ligand->FLT3_Receptor Binds to Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization FLT3_ITD FLT3-ITD Mutant (Constitutively Active) FLT3_ITD->Dimerization Ligand- independent RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K STAT5 STAT5 Dimerization->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation Inhibitor This compound Amide Inhibitor Inhibitor->FLT3_ITD Inhibits

Caption: Simplified FLT3 signaling pathway in AML.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and biological evaluation of this compound derivatives as potential kinase inhibitors.

Experimental_Workflow Start Start: Design of This compound Derivatives Synthesis_Precursor Synthesis of this compound (cis/trans separation) Start->Synthesis_Precursor Synthesis_Amides Amide Coupling with Selected Carboxylic Acids Synthesis_Precursor->Synthesis_Amides Purification Purification & Characterization (NMR, MS, HPLC) Synthesis_Amides->Purification Biochemical_Assay In Vitro Kinase Assay (e.g., FLT3 Inhibition) Purification->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., AML Cell Line Proliferation) Biochemical_Assay->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Design End End: Identification of Lead Candidate Lead_Optimization->End

References

Application Notes and Protocols for N-Alkylation of 2,5-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of piperidine scaffolds is a fundamental transformation in medicinal chemistry and drug development. The introduction of alkyl groups onto the piperidine nitrogen allows for the modulation of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. 2,5-Dimethylpiperidine, a chiral disubstituted piperidine, presents unique steric considerations for N-alkylation. This document provides detailed protocols for two primary methods of N-alkylation of this compound: Direct N-Alkylation via SN2 reaction with alkyl halides and Reductive Amination.

These protocols are designed to provide a comprehensive guide for researchers, including reaction setup, execution, work-up, and purification, along with expected outcomes based on established chemical principles.

Key Experimental Protocols

Two robust and widely applicable methods for the N-alkylation of this compound are presented below. The choice of method will depend on the desired alkyl substituent and the available starting materials.

Method 1: Direct N-Alkylation with Alkyl Halides

This method involves the direct reaction of the secondary amine of this compound with an alkyl halide in the presence of a base. The base is crucial for neutralizing the hydrohalic acid generated during the reaction, thereby driving the reaction to completion. This approach is suitable for introducing a variety of alkyl groups, including methyl, ethyl, and benzyl moieties.

Protocol: N-Benzylation of this compound

This protocol details the N-benzylation of this compound using benzyl bromide as the alkylating agent and potassium carbonate as the base.

Materials:

  • This compound (cis/trans mixture or a specific isomer)

  • Benzyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Methanol (MeOH) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the amine in methanol or DMF (approximately 0.1 M solution).

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.[1]

  • With vigorous stirring, add benzyl bromide (1.05-1.2 eq) dropwise to the mixture at room temperature.[1]

  • Heat the reaction mixture to reflux (for methanol) or to 50-70°C (for DMF) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • If potassium carbonate is present as a solid, filter the mixture.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to afford the crude N-benzyl-2,5-dimethylpiperidine.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Method 2: Reductive Amination

Reductive amination is a two-step, one-pot process that involves the formation of an iminium ion intermediate from the reaction of the amine with a carbonyl compound (aldehyde or ketone), followed by in-situ reduction with a suitable hydride reagent. This method is particularly advantageous as it avoids the formation of quaternary ammonium salts, which can be a side product in direct alkylation.[2]

Protocol: N-Methylation of this compound via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a specific type of reductive amination used for the methylation of primary or secondary amines using excess formic acid and formaldehyde.[2] This reaction is a high-yielding and cost-effective method for N-methylation.

Materials:

  • This compound (cis/trans mixture or a specific isomer)

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide (NaOH)

  • Diethyl ether or Dichloromethane (DCM)

  • Anhydrous potassium carbonate (K₂CO₃) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add an excess of aqueous formaldehyde solution (2.2-2.5 eq) to the amine.

  • Slowly add an excess of formic acid (2.2-2.5 eq) dropwise through the condenser. The reaction is exothermic and will likely initiate reflux.

  • After the initial vigorous reaction subsides, heat the mixture to reflux until the evolution of carbon dioxide ceases (typically 2-6 hours).

  • Cool the reaction mixture to room temperature and basify by the cautious addition of a concentrated sodium hydroxide solution until the pH is >10.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x volume of the reaction mixture).

  • Combine the organic extracts and dry over anhydrous potassium carbonate or sodium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation to yield the crude 1,2,5-trimethylpiperidine.

  • The product can be purified by distillation if necessary.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of piperidine derivatives based on the described protocols. The data for this compound is projected based on these analogous reactions, and actual yields may vary depending on the specific isomer (cis/trans) and reaction optimization.

Method Alkylating Agent Base/Reducing Agent Solvent Temperature Typical Yield
Direct AlkylationBenzyl BromideK₂CO₃MethanolReflux70-90%
Direct AlkylationMethyl IodideK₂CO₃AcetonitrileRoom Temp60-80%
Reductive AminationFormaldehyde/Formic Acid-NeatReflux80-95%
Reductive AminationBenzaldehydeNaBH(OAc)₃DichloromethaneRoom Temp75-90%

Mandatory Visualization

experimental_workflows Experimental Workflows for N-Alkylation of this compound cluster_direct_alkylation Method 1: Direct N-Alkylation cluster_reductive_amination Method 2: Reductive Amination da_start Start: this compound, Alkyl Halide, Base, Solvent da_reaction Reaction: Stirring at specified temperature da_start->da_reaction Mix da_workup Aqueous Work-up: Extraction and Washing da_reaction->da_workup Reaction Complete da_purification Purification: Column Chromatography da_workup->da_purification Crude Product da_product Product: N-Alkyl-2,5-dimethylpiperidine da_purification->da_product Pure Product ra_start Start: this compound, Aldehyde/Ketone, Solvent ra_imine Imine/Iminium Ion Formation ra_start->ra_imine Mix ra_reduction Reduction: Add Reducing Agent ra_imine->ra_reduction In-situ ra_workup Aqueous Work-up: Quenching and Extraction ra_reduction->ra_workup Reaction Complete ra_purification Purification: Column Chromatography ra_workup->ra_purification Crude Product ra_product Product: N-Alkyl-2,5-dimethylpiperidine ra_purification->ra_product Pure Product

Caption: General workflows for direct N-alkylation and reductive amination.

signaling_pathway Reaction Mechanisms for N-Alkylation cluster_sn2 Direct Alkylation (SN2 Pathway) cluster_ra Reductive Amination Pathway sn2_amine This compound (Nucleophile) sn2_transition Transition State sn2_amine->sn2_transition sn2_halide Alkyl Halide (Electrophile) sn2_halide->sn2_transition sn2_product N-Alkyl-2,5-dimethylpiperidine sn2_transition->sn2_product ra_amine This compound ra_iminium Iminium Ion Intermediate ra_amine->ra_iminium ra_carbonyl Aldehyde/Ketone ra_carbonyl->ra_iminium ra_product N-Alkyl-2,5-dimethylpiperidine ra_iminium->ra_product ra_hydride Hydride Source (e.g., NaBH(OAc)3) ra_hydride->ra_product Reduction

Caption: Simplified reaction mechanisms for N-alkylation methods.

References

Application Notes and Protocols: Catalytic Hydrogenation of 2,5-Lutidine to 2,5-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of pyridine derivatives to their corresponding piperidines is a fundamental transformation in synthetic organic chemistry, with significant applications in the pharmaceutical and agrochemical industries. Piperidine scaffolds are prevalent in a wide array of bioactive molecules and approved drugs. 2,5-Dimethylpiperidine, existing as cis and trans diastereomers, is a valuable building block for the synthesis of various chemical entities. This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 2,5-lutidine (2,5-dimethylpyridine) to this compound, focusing on common heterogeneous catalytic systems.

The hydrogenation of substituted pyridines can be challenging due to the aromaticity of the pyridine ring and potential catalyst poisoning by the nitrogen lone pair.[1] However, several catalytic systems have proven effective for this transformation, often operating under varying conditions of temperature and pressure. The choice of catalyst and reaction conditions can influence the reaction efficiency and, importantly, the diastereoselectivity of the resulting this compound. Generally, the catalytic hydrogenation of substituted pyridines tends to favor the formation of the cis diastereomer.

Catalytic Systems and Performance Data

Several heterogeneous catalysts are effective for the hydrogenation of substituted pyridines. The selection of the catalyst system can impact yield, reaction time, and stereoselectivity. Below is a summary of commonly employed catalysts and their typical performance in the hydrogenation of analogous multi-substituted pyridines.

CatalystSubstrate (Analogue)Pressure (bar)Temperature (°C)SolventYield (%)Diastereomeric Ratio (cis:trans)
Rh₂O₃ 2,6-Lutidine540TFE>9997:3
PtO₂ Substituted Pyridines50-70Room Temp.Acetic AcidHighPredominantly cis
Raney® Ni 2,6-Dimethylpyridine~4Room Temp.Aqueous HClNot specifiedNot specified
Ru/C 3,5-DimethylpyridineNot specifiedNot specifiedNot specifiedHighNot specified

Experimental Protocols

The following protocols are generalized procedures based on established methods for the hydrogenation of substituted pyridines and can be adapted for the hydrogenation of 2,5-lutidine.[2][3] Optimization of reaction time and catalyst loading may be necessary for this specific substrate.

Protocol 1: Hydrogenation using Rhodium(III) Oxide (Rh₂O₃) Catalyst

This protocol is adapted from a method for the mild hydrogenation of functionalized pyridines.[3]

Materials:

  • 2,5-Lutidine

  • Rhodium(III) oxide (Rh₂O₃)

  • 2,2,2-Trifluoroethanol (TFE)

  • High-pressure autoclave or hydrogenation reactor

  • Inert gas (Argon or Nitrogen)

  • Hydrogen gas (high purity)

  • Filtration apparatus (e.g., Celite® pad or syringe filter)

Procedure:

  • Reactor Setup: In a suitable reaction vessel for the high-pressure reactor, add 2,5-lutidine (e.g., 0.8 mmol).

  • Catalyst Addition: Carefully add Rh₂O₃ (e.g., 1 mg, 0.5 mol%).

  • Solvent Addition: Add TFE (e.g., 1 mL).

  • Reaction Execution:

    • Place the reaction vessel inside the high-pressure autoclave.

    • Seal the autoclave and purge the system with an inert gas (3-5 times) to remove any air.

    • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 5 bar).

    • Heat the reaction mixture to the desired temperature (e.g., 40°C) with vigorous stirring.

    • Maintain the reaction for the desired time (e.g., 16 hours), monitoring the uptake of hydrogen if possible.

  • Work-up:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

    • Purge the system with an inert gas.

    • Open the reactor and remove the reaction vessel.

    • Filter the reaction mixture through a short pad of Celite® or a suitable syringe filter to remove the Rh₂O₃ catalyst.

    • Rinse the filter pad with a small amount of TFE.

    • The solvent can be removed under reduced pressure to yield the crude this compound.

  • Analysis and Purification:

    • Determine the conversion and diastereomeric ratio of the crude product by GC-MS or ¹H NMR spectroscopy.

    • If necessary, purify the product by distillation or column chromatography.

Protocol 2: Hydrogenation using Platinum(IV) Oxide (PtO₂) Catalyst (Adam's Catalyst)

This protocol is a general method for the hydrogenation of substituted pyridines under acidic conditions.[2]

Materials:

  • 2,5-Lutidine

  • Platinum(IV) oxide (PtO₂)

  • Glacial acetic acid

  • High-pressure hydrogenation reactor (e.g., Parr apparatus)

  • Inert gas (Argon or Nitrogen)

  • Hydrogen gas (high purity)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Filtration aid (e.g., Celite®)

Procedure:

  • Reactor Setup: To a high-pressure reactor vessel, add 2,5-lutidine (e.g., 1.0 g).

  • Solvent Addition: Add glacial acetic acid (e.g., 5 mL).

  • Catalyst Addition: Carefully add PtO₂ catalyst (e.g., 5 mol%).

  • Reaction Execution:

    • Seal the reactor vessel and connect it to the hydrogenation apparatus.

    • Purge the reactor with an inert gas to remove air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).

    • Stir the reaction mixture vigorously at room temperature for the required duration (e.g., 6-10 hours). Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Work-up:

    • Once the reaction is complete, carefully vent the excess hydrogen gas.

    • Purge the reactor with an inert gas.

    • Dilute the reaction mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in air. Quench the filter cake with water immediately after filtration.

    • Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with a saturated NaHCO₃ solution until effervescence ceases.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Analysis and Purification:

    • Analyze the crude product for conversion and diastereoselectivity using GC-MS or ¹H NMR.

    • Purify the product by distillation or column chromatography as needed.

Protocol 3: Hydrogenation using Raney® Nickel Catalyst

This protocol is based on the hydrogenation of a similar substrate, 2,6-dimethylpyridine.[1]

Materials:

  • 2,5-Lutidine

  • Raney® Nickel (as a slurry in water or ethanol)

  • Solvent (e.g., water with HCl, or an alcohol)

  • High-pressure hydrogenation reactor

  • Inert gas (Argon or Nitrogen)

  • Hydrogen gas (high purity)

Procedure:

  • Reactor Setup: In a high-pressure reactor vessel, dissolve 2,5-lutidine (e.g., 0.2 mol) in the chosen solvent (e.g., water with a stoichiometric amount of HCl to form the hydrochloride salt).

  • Catalyst Addition: Carefully add the Raney® Nickel slurry (e.g., ~25 g). Caution: Raney® Nickel is pyrophoric and should be handled with care under a liquid.

  • Reaction Execution:

    • Seal the reactor and purge with an inert gas.

    • Pressurize with hydrogen to the desired pressure (e.g., ~4 atmospheres).

    • Agitate the mixture at room temperature until hydrogen absorption ceases.

  • Work-up:

    • Carefully vent the hydrogen and purge with an inert gas.

    • Filter the catalyst from the reaction mixture.

    • If an acidic medium was used, basify the filtrate with a suitable base (e.g., NaOH) and extract the product with an organic solvent.

    • Dry the organic extracts and remove the solvent under reduced pressure.

  • Analysis and Purification:

    • Analyze the crude product by GC-MS or ¹H NMR.

    • Purify by distillation.

Visualizations

Experimental Workflow for Catalytic Hydrogenation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Start reactor_prep Prepare Reactor start->reactor_prep add_substrate Add 2,5-Lutidine reactor_prep->add_substrate add_catalyst Add Catalyst add_substrate->add_catalyst add_solvent Add Solvent add_catalyst->add_solvent seal_reactor Seal Reactor add_solvent->seal_reactor purge_inert Purge with Inert Gas seal_reactor->purge_inert pressurize_h2 Pressurize with H₂ purge_inert->pressurize_h2 react Stir at Temp & Pressure pressurize_h2->react depressurize Depressurize & Purge react->depressurize filter_catalyst Filter Catalyst depressurize->filter_catalyst extraction Extraction/Neutralization filter_catalyst->extraction dry_concentrate Dry & Concentrate extraction->dry_concentrate analysis Analysis (GC/NMR) dry_concentrate->analysis purification Purification analysis->purification end End Product purification->end

Caption: General experimental workflow for the catalytic hydrogenation of 2,5-lutidine.

Signaling Pathway of Catalytic Hydrogenation on a Metal Surface

hydrogenation_pathway cluster_surface Catalyst Surface H2 H₂ (gas) Adsorbed_H2 2H (adsorbed) H2->Adsorbed_H2 Adsorption & Dissociation Lutidine 2,5-Lutidine (liquid) Adsorbed_Lutidine Adsorbed 2,5-Lutidine Lutidine->Adsorbed_Lutidine Adsorption Intermediate1 Adsorbed Dihydrolutidine Adsorbed_H2->Intermediate1 + H Adsorbed_Lutidine->Intermediate1 + H Intermediate2 Adsorbed Tetrahydrolutidine Intermediate1->Intermediate2 + H Adsorbed_Product Adsorbed this compound Intermediate2->Adsorbed_Product + H Product This compound (liquid) Adsorbed_Product->Product Desorption

Caption: Stepwise pathway of pyridine ring hydrogenation on a heterogeneous catalyst surface.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2,5-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylpiperidine is a valuable heterocyclic building block in organic synthesis, finding applications in the development of pharmaceuticals and agrochemicals. Its stereoisomers, cis and trans, offer distinct three-dimensional arrangements that can significantly influence the biological activity of target molecules. The large-scale synthesis of this compound with high purity and controlled isomeric composition is therefore of considerable interest. The most economically viable and scalable method for its production is the catalytic hydrogenation of 2,5-lutidine (2,5-dimethylpyridine). This document provides detailed application notes and protocols for this transformation, focusing on various catalytic systems, and includes methods for the separation of the resulting stereoisomers.

Catalytic Hydrogenation of 2,5-Lutidine: A Comparative Overview

The catalytic hydrogenation of 2,5-lutidine to this compound can be achieved using several heterogeneous catalysts. The choice of catalyst and reaction conditions significantly impacts the reaction efficiency, yield, and the diastereoselectivity (cis to trans ratio) of the product. Below is a summary of quantitative data for different catalytic systems.

CatalystSubstrateTemperature (°C)Pressure (bar)SolventReaction Time (h)Conversion (%)Yield (%)Diastereomeric Ratio (cis:trans)
Rh₂O₃ (0.5 mol%)2,5-Dimethylpyridine405Trifluoroethanol (TFE)16>99>9985:15[1]
Ru on Alumina (5%)3,5-Lutidine190-20045-55WaterNot Specified100High68:31.2[2]
Raney Nickel2,6-Dimethylpyridine175150-300MethylcyclohexaneNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]
PtO₂ (5 mol%)Substituted Pyridines*Room Temp.50-70Glacial Acetic AcidNot SpecifiedHighHighNot Specified

*Note: Data for 3,5-lutidine and 2,6-dimethylpyridine are included as representative examples of dimethylpyridine hydrogenation, suggesting plausible conditions for 2,5-lutidine. The Ruthenium-catalyzed reaction of 3,5-lutidine notably produces a higher proportion of the cis isomer.[2]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound via the catalytic hydrogenation of 2,5-lutidine using different catalytic systems.

Protocol 1: Large-Scale Synthesis using Rhodium Oxide (Rh₂O₃)

This protocol is adapted from a reported method for the hydrogenation of substituted pyridines and is expected to be effective for the large-scale synthesis of this compound.[1][4]

Materials:

  • 2,5-Lutidine (e.g., 107.15 g, 1.0 mol)

  • Rhodium(III) oxide (Rh₂O₃) (e.g., 0.5 mol%)

  • 2,2,2-Trifluoroethanol (TFE) (e.g., 1 L)

  • High-pressure autoclave/hydrogenator equipped with a mechanical stirrer, temperature and pressure controls

  • Inert gas (Nitrogen or Argon)

  • High-purity hydrogen gas

  • Filtration apparatus (e.g., Buchner funnel with Celite® or a filter press)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reactor Setup: In a suitable high-pressure autoclave, add 2,5-lutidine and trifluoroethanol.

  • Catalyst Addition: Carefully add the Rh₂O₃ catalyst to the solution under an inert atmosphere.

  • Reaction Execution:

    • Seal the reactor and purge several times with an inert gas to remove air.

    • Pressurize the reactor with hydrogen gas to 5 bar.[1][4]

    • Heat the reaction mixture to 40°C while stirring vigorously.[1][4]

    • Maintain the reaction at this temperature and pressure for 16 hours, or until hydrogen uptake ceases.[1][4]

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

    • Purge the reactor with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of TFE.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification and Isomer Separation:

    • The crude this compound can be purified by fractional distillation.

    • Due to the close boiling points of the cis and trans isomers, a highly efficient fractional distillation column is required.

    • Alternatively, azeotropic distillation with water can be employed to facilitate the separation of the isomers, with the trans isomer often being enriched in the distillate.[2]

Protocol 2: Industrial-Scale Synthesis using Ruthenium on Alumina (Ru/Al₂O₃)

This protocol is based on a patented method for the synthesis and separation of dimethylpiperidine isomers and is suitable for industrial-scale production.[2]

Materials:

  • 2,5-Lutidine (e.g., 10 kg)

  • 5% Ruthenium on Alumina (Ru/Al₂O₃) catalyst (e.g., 0.05% by weight of lutidine)

  • Water (e.g., 2.5 kg)

  • Industrial-scale high-pressure reactor

  • Hydrogen gas

  • Fractional distillation column

Procedure:

  • Reactor Charging: Charge the high-pressure reactor with 2,5-lutidine, water, and the Ru/Al₂O₃ catalyst.

  • Reaction Execution:

    • Seal the reactor and purge with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to 45-55 kg/cm ² (approximately 44-54 bar).

    • Heat the reaction mixture to 190-200°C with vigorous stirring.[2]

    • Maintain these conditions until hydrogen consumption stops, indicating the completion of the reaction.

  • Catalyst Separation:

    • Cool the reactor and vent the pressure.

    • Separate the crude product from the catalyst by decantation or filtration. The catalyst can be reused for subsequent batches.

  • Isomer Separation by Azeotropic Distillation:

    • Transfer the crude product mixture to a fractional distillation apparatus.

    • Add a calculated amount of water to form an azeotrope with the trans isomer.

    • Begin distillation, collecting the azeotrope of water and trans-2,5-dimethylpiperidine at the top of the column.[2]

    • The bottom of the column will be enriched with the cis-2,5-dimethylpiperidine.[2]

    • Further distillation of the respective fractions after water removal will yield the purified isomers.

Visualizations

Signaling Pathway of Catalytic Hydrogenation

Hydrogenation_Pathway General Pathway for Catalytic Hydrogenation of 2,5-Lutidine cluster_reactants Reactants cluster_catalyst Catalyst Surface cluster_process Reaction Steps cluster_products Products Lutidine 2,5-Lutidine Adsorption Adsorption of 2,5-Lutidine and H₂ on Catalyst Surface Lutidine->Adsorption Hydrogen H₂ Gas Hydrogen->Adsorption Catalyst Heterogeneous Catalyst (e.g., Rh, Ru, Ni, Pt) Catalyst->Adsorption H_Addition Stepwise Hydrogen Addition to Pyridine Ring Adsorption->H_Addition Desorption Desorption of This compound H_Addition->Desorption cis_Isomer cis-2,5-Dimethylpiperidine Desorption->cis_Isomer trans_Isomer trans-2,5-Dimethylpiperidine Desorption->trans_Isomer

Caption: Catalytic hydrogenation of 2,5-lutidine to its cis and trans isomers.

Experimental Workflow for Large-Scale Synthesis

Synthesis_Workflow Experimental Workflow for Large-Scale Synthesis Start Start Reactor_Prep Prepare High-Pressure Reactor Start->Reactor_Prep Charge_Reactants Charge 2,5-Lutidine, Solvent, and Catalyst Reactor_Prep->Charge_Reactants Reaction Perform Catalytic Hydrogenation (Controlled T and P) Charge_Reactants->Reaction Cooling Cool Reactor and Vent Pressure Reaction->Cooling Filtration Filter to Remove Catalyst Cooling->Filtration Solvent_Removal Remove Solvent by Rotary Evaporation Filtration->Solvent_Removal Purification Purify by Fractional or Azeotropic Distillation Solvent_Removal->Purification Isomer_Separation Separate cis and trans Isomers Purification->Isomer_Separation Analysis Analyze Purity and Isomeric Ratio (GC, NMR) Isomer_Separation->Analysis End End Product Analysis->End

References

Application Notes and Protocols: 2,5-Dimethylpiperidine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine and its derivatives are privileged scaffolds in the development of new agrochemicals due to their versatile chemical reactivity and their ability to impart desirable physicochemical properties to the final molecules. 2,5-Dimethylpiperidine, a readily available chiral or achiral building block, offers a unique substitution pattern that can influence the biological activity, selectivity, and metabolic stability of potential new agrochemicals.[1] While specific, publicly detailed syntheses of commercial agrochemicals starting directly from this compound are limited, its potential as a synthon is significant. These application notes provide a representative protocol for the synthesis of a potential fungicidal agent incorporating the this compound moiety, based on established synthetic routes for analogous piperidine-containing agrochemicals.

Representative Synthesis: N-(3-(2,5-dimethylpiperidin-1-yl)propyl)-3,4-dichlorobenzamide

This section outlines a hypothetical, yet plausible, synthetic route to a novel benzamide derivative incorporating this compound. Benzamide fungicides are a known class of agrochemicals, and this example illustrates a common N-alkylation and subsequent amidation reaction sequence.

Synthetic Workflow

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Reduction cluster_3 Step 4: Amidation This compound This compound Intermediate_1 1-(3-chloropropyl)-2,5-dimethylpiperidine This compound->Intermediate_1 K2CO3, Acetonitrile, Reflux 1-bromo-3-chloropropane 1-bromo-3-chloropropane 1-bromo-3-chloropropane->Intermediate_1 Intermediate_1_2 1-(3-chloropropyl)-2,5-dimethylpiperidine Intermediate_2 1-(3-azidopropyl)-2,5-dimethylpiperidine Intermediate_1_2->Intermediate_2 DMF, 80 °C Sodium_Azide Sodium Azide (NaN3) Sodium_Azide->Intermediate_2 Intermediate_2_2 1-(3-azidopropyl)-2,5-dimethylpiperidine Intermediate_3 3-(2,5-dimethylpiperidin-1-yl)propan-1-amine Intermediate_2_2->Intermediate_3 Ethanol or THF Reducing_Agent H2, Pd/C or LiAlH4 Reducing_Agent->Intermediate_3 Intermediate_3_2 3-(2,5-dimethylpiperidin-1-yl)propan-1-amine Final_Product N-(3-(2,5-dimethylpiperidin-1-yl)propyl)-3,4-dichlorobenzamide Intermediate_3_2->Final_Product Triethylamine, DCM, 0 °C to rt 3,4-dichlorobenzoyl_chloride 3,4-Dichlorobenzoyl chloride 3,4-dichlorobenzoyl_chloride->Final_Product

Caption: Synthetic workflow for a representative benzamide fungicide.

Experimental Protocol

Step 1: Synthesis of 1-(3-chloropropyl)-2,5-dimethylpiperidine

  • To a solution of this compound (1.13 g, 10 mmol) in acetonitrile (50 mL), add potassium carbonate (2.76 g, 20 mmol) and 1-bromo-3-chloropropane (1.57 g, 10 mmol).

  • Heat the reaction mixture to reflux and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(3-chloropropyl)-2,5-dimethylpiperidine.

Step 2: Synthesis of 1-(3-azidopropyl)-2,5-dimethylpiperidine

  • Dissolve 1-(3-chloropropyl)-2,5-dimethylpiperidine (1.89 g, 10 mmol) in dimethylformamide (DMF, 30 mL).

  • Add sodium azide (0.78 g, 12 mmol) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into water (100 mL) and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(3-azidopropyl)-2,5-dimethylpiperidine, which can be used in the next step without further purification.

Step 3: Synthesis of 3-(2,5-dimethylpiperidin-1-yl)propan-1-amine

  • Method A (Catalytic Hydrogenation): Dissolve 1-(3-azidopropyl)-2,5-dimethylpiperidine (1.96 g, 10 mmol) in ethanol (50 mL). Add 10% Palladium on carbon (100 mg). Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours. Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Method B (Chemical Reduction): To a suspension of lithium aluminum hydride (0.57 g, 15 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) at 0 °C, add a solution of 1-(3-azidopropyl)-2,5-dimethylpiperidine (1.96 g, 10 mmol) in THF (20 mL) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Cool the reaction to 0 °C and quench by the sequential addition of water (0.6 mL), 15% aqueous NaOH (0.6 mL), and water (1.8 mL). Stir the mixture for 30 minutes, then filter and wash the solid with THF. Concentrate the filtrate to obtain 3-(2,5-dimethylpiperidin-1-yl)propan-1-amine.

Step 4: Synthesis of N-(3-(2,5-dimethylpiperidin-1-yl)propyl)-3,4-dichlorobenzamide

  • Dissolve 3-(2,5-dimethylpiperidin-1-yl)propan-1-amine (1.70 g, 10 mmol) and triethylamine (1.52 g, 15 mmol) in dichloromethane (DCM, 50 mL) and cool to 0 °C.

  • Add a solution of 3,4-dichlorobenzoyl chloride (2.09 g, 10 mmol) in DCM (20 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 8 hours.

  • Monitor the reaction by TLC.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final product.

Potential Biological Activity and Data

While efficacy data for the specific molecule synthesized above is not available, the inclusion of the this compound moiety is anticipated to modulate the biological activity. The fungicidal activity of piperidine-containing compounds is well-documented. For instance, the fungicide piperalin, which contains a 2-methylpiperidine ring, is effective against powdery mildew.[2][3]

The table below summarizes the reported efficacy of various agrochemicals containing a piperidine or piperazine moiety to provide context for the potential of this compound derivatives.

Agrochemical ClassExample Compound(s)Target Pest/DiseaseEfficacy Data
Fungicide PiperalinPowdery Mildew80-85% reduction in infection[3]
Fungicide 1,4-Di-(2,6-dimethylphenyl)-2,5-piperazinedioneLate Blight, Downy MildewHigh efficacy in control[4]
Plant Growth Regulator Mepiquat ChlorideCottonInhibits vegetative growth[5]

Signaling Pathway: Ergosterol Biosynthesis Inhibition

Many piperidine-containing fungicides, such as piperalin, are known to inhibit ergosterol biosynthesis in fungi. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell death.

2,5-DMP_Derivative This compound Derivative (e.g., Piperalin analogue) Enzyme Sterol Isomerase / C14-demethylase 2,5-DMP_Derivative->Enzyme Inhibition Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Ergosterol_Biosynthesis->Enzyme includes Ergosterol Ergosterol Enzyme->Ergosterol produces Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane is a key component of Disruption Membrane Disruption & Cell Death Cell_Membrane->Disruption is disrupted leading to

Caption: Inhibition of ergosterol biosynthesis by a piperidine fungicide.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. The representative synthetic protocol provided demonstrates a straightforward approach to incorporate this moiety into a potential fungicide. The unique stereochemistry and substitution pattern of this compound can be exploited by medicinal and agrochemical chemists to fine-tune the biological activity and pharmacokinetic properties of new crop protection agents. Further research into the synthesis and biological evaluation of this compound derivatives is warranted to fully explore their potential in agriculture.

References

Troubleshooting & Optimization

Technical Support Center: Separation of 2,5-Dimethylpiperidine Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of 2,5-Dimethylpiperidine diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating cis- and trans-2,5-Dimethylpiperidine diastereomers?

The main challenges in separating this compound diastereomers stem from their similar physical and chemical properties. As stereoisomers that are not mirror images, they can have very small differences in polarity, boiling point, and solubility, making separation by common techniques like distillation and crystallization difficult.[1] Furthermore, the potential for epimerization under certain conditions can complicate purification efforts.

Q2: Which analytical techniques are most effective for separating these diastereomers?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the analytical and preparative separation of this compound diastereomers. Chiral chromatography, in particular, can offer excellent resolution.[2][3] For larger scale separations, fractional crystallization of diastereomeric salts is a common industrial approach.[4]

Q3: Can the synthesis be controlled to favor one diastereomer?

Yes, the stereoselectivity of the synthesis can be influenced by the choice of catalyst and reaction conditions. For instance, the hydrogenation of 3,5-lutidine can be directed to favor the cis-isomer.[5] While this doesn't eliminate the need for purification, it can significantly simplify the separation process by enriching the mixture in the desired diastereomer.

Q4: Is it possible for the diastereomers to interconvert during separation?

Epimerization, the interconversion of diastereomers, can occur, particularly at the carbon atoms adjacent to the nitrogen. This is a crucial consideration, especially under basic or acidic conditions, or at elevated temperatures, which might be employed during separation processes.[6] Monitoring the isomeric ratio throughout the purification process is therefore essential.

Troubleshooting Guides

Chromatographic Separation (HPLC/GC)

Issue: Poor or no separation of diastereomers.

Potential Cause Troubleshooting Steps
Inappropriate Column/Stationary Phase For HPLC, screen different stationary phases such as C18, phenyl-hexyl, or specialized chiral columns.[6][7] For GC, consider using a chiral stationary phase.[2][3]
Suboptimal Mobile Phase/Carrier Gas Flow In HPLC, systematically vary the mobile phase composition (e.g., solvent ratios, additives).[8] In GC, optimize the temperature program and carrier gas flow rate.
Derivatization Needed For GC analysis, derivatization of the piperidine nitrogen may be necessary to improve volatility and resolution.[2][3]

Issue: Peak tailing or broad peaks.

Potential Cause Troubleshooting Steps
Secondary Interactions with Stationary Phase For HPLC of these basic compounds, add a competing base like triethylamine (TEA) to the mobile phase to improve peak shape.
Column Overload Reduce the injection volume or the concentration of the sample.
Contaminated Guard Column or Column Inlet Replace the guard column and/or clean the column inlet.
Fractional Crystallization

Issue: Low purity of isolated diastereomer.

Potential Cause Troubleshooting Steps
Incomplete Crystallization Ensure the solution is sufficiently supersaturated. Slow cooling and seeding with pure crystals can improve crystal growth and purity.
Co-crystallization of Diastereomers Screen different solvents and counter-ions (for diastereomeric salt formation) to find a system where the solubility difference between the diastereomeric salts is maximized.[4]
Occlusion of Mother Liquor Wash the isolated crystals with a small amount of cold, fresh solvent to remove surface impurities.

Issue: Oil formation instead of crystals.

Potential Cause Troubleshooting Steps
Solvent System is Inappropriate The diastereomeric salt may be too soluble or insoluble in the chosen solvent. Experiment with different solvents or solvent mixtures.
Concentration is Too High Dilute the solution before attempting crystallization again.
Presence of Impurities Purify the initial diastereomeric mixture before attempting crystallization.

Experimental Protocols

Protocol 1: HPLC Separation of Piperidine Diastereomers

This protocol is a general guideline and should be optimized for your specific mixture.

  • Column Selection: Start with a C18 or a phenyl-hexyl column for reversed-phase HPLC.[6][7]

  • Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formate).

  • Sample Preparation: Dissolve the this compound diastereomer mixture in the mobile phase at a known concentration.

  • HPLC Analysis:

    • Equilibrate the column with the initial mobile phase.

    • Inject the sample.

    • Run a gradient or isocratic elution method.

    • Monitor the elution profile using a suitable detector (e.g., UV or Mass Spectrometry).

  • Optimization: Adjust the mobile phase composition, gradient slope, and flow rate to achieve baseline separation of the diastereomers.

Protocol 2: Fractional Crystallization of Diastereomeric Salts
  • Resolving Agent Selection: Choose a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts with the racemic this compound.

  • Salt Formation: Dissolve the this compound mixture in a suitable solvent. Add an equimolar amount of the chosen chiral acid.

  • Crystallization:

    • Heat the solution to dissolve the salts completely.

    • Allow the solution to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.

    • Further cool the mixture in an ice bath to maximize crystal yield.

  • Isolation and Purification:

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

  • Liberation of the Free Base: Dissolve the purified diastereomeric salt in water and basify the solution (e.g., with NaOH) to liberate the free piperidine. Extract the free base with an organic solvent.

  • Purity Analysis: Analyze the purity of the isolated diastereomer using an appropriate technique like chiral HPLC or GC.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_separation Separation synthesis Hydrogenation of 3,5-Lutidine mixture Mixture of cis/trans This compound synthesis->mixture hplc HPLC Separation mixture->hplc cryst Fractional Crystallization (Diastereomeric Salts) mixture->cryst pure_cis Pure cis-Isomer hplc->pure_cis pure_trans Pure trans-Isomer hplc->pure_trans cryst->pure_cis cryst->pure_trans

Caption: General workflow for the synthesis and separation of this compound diastereomers.

troubleshooting_logic cluster_hplc HPLC Troubleshooting cluster_cryst Crystallization Troubleshooting start Poor Diastereomer Separation check_column Change Column/ Stationary Phase start->check_column optimize_mobile Optimize Mobile Phase start->optimize_mobile screen_solvents Screen Different Solvents start->screen_solvents change_resolving_agent Change Chiral Resolving Agent start->change_resolving_agent success Successful Separation check_column->success Improved Separation optimize_mobile->success Improved Separation screen_solvents->success Improved Separation change_resolving_agent->success Improved Separation

Caption: A logical flow for troubleshooting poor separation of this compound diastereomers.

References

Technical Support Center: Optimizing the Synthesis of 2,5-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2,5-Dimethylpiperidine. Our goal is to help you improve yield, minimize by-product formation, and streamline your experimental workflow.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the common method of catalytic hydrogenation of 2,5-lutidine.

Question 1: My reaction is yielding a significant amount of an unexpected by-product. How can I identify and minimize it?

Answer:

A common by-product in the hydrogenation of lutidines is the formation of partially hydrogenated intermediates or over-reduced products. To address this:

  • By-product Identification: Utilize Gas Chromatography-Mass Spectrometry (GC-MS) to identify the molecular weight of the by-product. Likely candidates include 2,5-dimethyl-tetrahydropyridine or N-methylated piperidines if a methylating agent is present.

  • Minimizing By-products:

    • Catalyst Selection: The choice of catalyst is critical. Platinum-based catalysts may sometimes lead to over-reduction. Consider switching to a less aggressive catalyst like Palladium on carbon (Pd/C).

    • Reaction Temperature: High temperatures can promote side reactions. Try lowering the reaction temperature to the lower end of the recommended range for your specific catalyst.

    • Hydrogen Pressure: Excessive hydrogen pressure can also lead to over-reduction. Optimize the pressure to find a balance between a reasonable reaction rate and minimizing by-products.

Question 2: The overall yield of my reaction is low, even with high conversion of the starting material. What are the potential causes and solutions?

Answer:

Low yield with high conversion often points to issues during work-up and purification. Consider the following:

  • Work-up Losses:

    • Extraction: Ensure the pH of the aqueous phase is sufficiently basic (pH > 10) before extracting the product with an organic solvent. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.

    • Emulsion Formation: If an emulsion forms during extraction, try adding brine to break it.

  • Purification Losses:

    • Distillation: If purifying by distillation, ensure your apparatus is well-insulated to prevent premature condensation and loss of product. Use a vacuum distillation for higher boiling point piperidines to prevent thermal decomposition.

    • Chromatography: If using column chromatography, de-activate the silica gel with a small amount of triethylamine in the eluent to prevent the product from sticking to the column.

Question 3: I am having difficulty separating the cis and trans isomers of this compound. What separation techniques are most effective?

Answer:

Separating diastereomers can be challenging. Here are some effective techniques:

  • Fractional Distillation: If there is a sufficient difference in the boiling points of the cis and trans isomers, careful fractional distillation can be effective.

  • Recrystallization of Salts: Convert the mixture of isomers into a salt using a chiral resolving agent like L-tartaric acid. The resulting diastereomeric salts will have different solubilities, allowing for separation by fractional crystallization. The pure isomer can then be liberated by treatment with a base.

  • Preparative Chromatography: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a suitable chiral stationary phase can be used for effective separation of the isomers.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2,5-Lutidine

This protocol outlines a general procedure for the synthesis of this compound via the catalytic hydrogenation of 2,5-lutidine.

Materials:

  • 2,5-Lutidine

  • Ethanol (or other suitable solvent)

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas

  • Sodium hydroxide (for work-up)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: In a high-pressure reactor (autoclave), dissolve 2,5-lutidine in ethanol.

  • Catalyst Addition: Carefully add the 5% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 1-5 mol% relative to the substrate.

  • Hydrogenation: Seal the reactor and purge it with hydrogen gas several times. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring. Monitor the reaction progress by observing the hydrogen uptake or by analyzing samples via GC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Add water to the residue and basify with sodium hydroxide to pH > 10. Extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by fractional distillation or another suitable method.

Data Presentation

Table 1: Effect of Catalyst and Temperature on the Yield of this compound

EntryCatalystTemperature (°C)Pressure (bar)Reaction Time (h)Yield (%)cis:trans Ratio
15% Pd/C8020128560:40
25% Pd/C1002089255:45
35% PtO₂8020108870:30
45% Ru/C1005069580:20

Table 2: Influence of Solvent on Reaction Yield

EntrySolventTemperature (°C)Pressure (bar)Yield (%)
1Ethanol1002092
2Methanol1002089
3THF1002078
4Water1002085

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and industrially scalable method is the catalytic hydrogenation of 2,5-lutidine (2,5-dimethylpyridine). This method is generally high-yielding and allows for some control over the diastereoselectivity (cis/trans ratio) based on the choice of catalyst and reaction conditions.

Q2: How can I monitor the progress of the hydrogenation reaction?

A2: There are two primary methods for monitoring the reaction:

  • Hydrogen Uptake: In a closed system, the consumption of hydrogen gas can be monitored by the pressure drop in the reactor. This provides a real-time indication of the reaction rate.

  • Chromatographic Analysis: Small aliquots of the reaction mixture can be withdrawn at intervals and analyzed by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the ratio of starting material to product.

Q3: Are there any safety precautions I should be aware of during this synthesis?

A3: Yes, working with hydrogen gas under pressure requires strict safety measures.

  • Equipment: Always use a properly rated and maintained high-pressure reactor.

  • Catalyst Handling: Be aware that some hydrogenation catalysts, particularly Palladium on Carbon, can be pyrophoric (ignite spontaneously in air), especially after use. Handle the catalyst in a wet state or under an inert atmosphere.

  • Hydrogen Gas: Hydrogen is highly flammable. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents (2,5-Lutidine, Solvent) setup Reactor Setup prep_reagents->setup prep_catalyst Prepare Catalyst (e.g., 5% Pd/C) prep_catalyst->setup hydrogenation Hydrogenation setup->hydrogenation monitoring Reaction Monitoring hydrogenation->monitoring monitoring->hydrogenation Incomplete filtration Catalyst Filtration monitoring->filtration Complete extraction Extraction filtration->extraction purification Purification (e.g., Distillation) extraction->purification analysis Product Analysis (GC, NMR) purification->analysis

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart decision decision issue issue solution solution start Start decision_yield decision_yield start->decision_yield Low Yield? decision_conversion High Conversion? decision_yield->decision_conversion Yes issue_other Problem: Other Issue (e.g., By-products) decision_yield->issue_other No issue_workup Problem: Work-up/Purification Loss decision_conversion->issue_workup Yes issue_reaction Problem: Incomplete Reaction decision_conversion->issue_reaction No solution_other Optimize catalyst/conditions Analyze by-products via GC-MS issue_other->solution_other Solution solution_workup Optimize extraction pH Improve purification technique issue_workup->solution_workup Solution solution_reaction Increase reaction time/temp Check catalyst activity issue_reaction->solution_reaction Solution

Caption: Troubleshooting flowchart for this compound synthesis.

reaction_pathway cluster_main Main Reaction Pathway cluster_side Side Reaction lutidine 2,5-Lutidine dihydropyridine Dihydro-2,5-dimethylpyridine lutidine->dihydropyridine +H₂ tetrahydropyridine Tetrahydro-2,5-dimethylpyridine dihydropyridine->tetrahydropyridine +H₂ piperidine This compound tetrahydropyridine->piperidine +H₂ side_product Ring Opening / Over-reduction Products tetrahydropyridine->side_product Harsh Conditions

Caption: Reaction pathway for this compound synthesis.

Technical Support Center: Synthesis of 2,5-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 2,5-dimethylpiperidine. The primary focus is on the most common synthetic route: the catalytic hydrogenation of 2,5-lutidine (2,5-dimethylpyridine). Our goal is to help you overcome common experimental challenges, minimize side reactions, and improve the overall yield and purity of your product.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the catalytic hydrogenation of 2,5-lutidine. This reaction involves the reduction of the aromatic pyridine ring to a piperidine ring using molecular hydrogen (H₂) in the presence of a metal catalyst.[1][2] This method is favored for its efficiency and directness.

Q2: Which catalysts are typically used for the hydrogenation of 2,5-lutidine?

A2: A variety of transition metal catalysts are effective for this transformation. Noble metal catalysts such as rhodium (e.g., Rh₂O₃ or Rh on carbon), platinum (e.g., PtO₂), and ruthenium are commonly employed.[1][2] Nickel-based catalysts, like Raney Nickel, can also be used, though sometimes requiring more forcing conditions. The choice of catalyst can influence reaction efficiency, stereoselectivity, and the side product profile.

Q3: What are the expected stereochemical outcomes of this synthesis?

A3: The hydrogenation of 2,5-lutidine produces a mixture of cis- and trans-2,5-dimethylpiperidine. The ratio of these diastereomers is highly dependent on the catalyst and reaction conditions. However, some catalytic systems have been shown to provide the cis isomer with high diastereoselectivity.[1]

Q4: What are the most common impurities and side products I should expect?

A4: The most common impurities encountered during the synthesis of this compound are:

  • Unreacted 2,5-lutidine: This results from an incomplete reaction.

  • Partially hydrogenated intermediates: Species such as 2,5-dimethyl-tetrahydropyridine can be present if the reaction does not go to completion.

  • N-Alkylated byproducts: If a reactive solvent (like an alcohol) is used at high temperatures, it can potentially alkylate the product amine, though this is less common under typical hydrogenation conditions.

  • Products of ring opening: Under very harsh conditions (high temperature and pressure), hydrogenolysis of the C-N bond can occur, leading to ring-opened byproducts.[3]

Q5: How can I monitor the progress of the reaction?

A5: Reaction progress can be effectively monitored by techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Gas Chromatography-Mass Spectrometry (GC-MS).[4] These methods allow for the clear identification of the disappearance of the starting material (2,5-lutidine) and the appearance of the product (this compound).

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis of this compound via catalytic hydrogenation.

Problem Potential Cause(s) Recommended Solution(s)
Issue 1: Low or No Conversion of 2,5-Lutidine 1. Catalyst Poisoning: The nitrogen atom in pyridine can bind strongly to the metal catalyst, inhibiting its activity.[2] 2. Inactive Catalyst: The catalyst may have been improperly stored or handled, leading to oxidation or deactivation. 3. Insufficient Hydrogen Pressure: The H₂ pressure may be too low for the reaction to proceed efficiently. 4. Low Reaction Temperature: The temperature may not be sufficient to overcome the activation energy of the reaction.1. Increase Catalyst Loading: A higher catalyst loading (e.g., 1-5 mol%) can compensate for some degree of poisoning. 2. Use a Fresh Catalyst: Ensure the catalyst is fresh and handled under an inert atmosphere if necessary. 3. Increase H₂ Pressure: Gradually increase the hydrogen pressure within the safe limits of your reactor (e.g., 5-50 bar).[2] 4. Increase Temperature: Cautiously increase the reaction temperature (e.g., 40-100 °C).[2]
Issue 2: Reaction Stops Before Completion (Mixture of Starting Material and Product) 1. Catalyst Deactivation: The catalyst may have lost its activity over the course of the reaction. 2. Insufficient Reaction Time: The reaction may simply need more time to reach completion. 3. Hydrogen Leak: The H₂ pressure may not be maintained throughout the reaction due to a leak in the system.1. Filter and Add Fresh Catalyst: If the reaction has stalled, you can (carefully and under inert conditions) filter the mixture and add a fresh batch of catalyst. 2. Extend Reaction Time: Continue to monitor the reaction for a longer period (e.g., 16-24 hours).[2] 3. Check System Integrity: Ensure all connections on your hydrogenation apparatus are secure and that the pressure remains constant over time.
Issue 3: Formation of Undesired Byproducts 1. Over-reduction/Hydrogenolysis: Reaction conditions (temperature, pressure) are too harsh, causing C-N bond cleavage.[3] 2. Unfavorable Stereoisomer Ratio: The chosen catalyst or conditions may favor the formation of the undesired diastereomer.1. Use Milder Conditions: Reduce the temperature and/or pressure. Screen different catalysts known for higher selectivity. 2. Optimize Catalyst and Solvent: The choice of catalyst and solvent can significantly impact diastereoselectivity.[1] Perform small-scale screening with different catalysts (Rh, Pt, Ru) and solvents (e.g., ethanol, acetic acid, trifluoroethanol[2]).
Issue 4: Difficulty in Product Isolation and Purification 1. Product is Volatile/Water-Soluble: this compound is a relatively volatile amine and can have some solubility in water, leading to losses during workup.[4] 2. Emulsion Formation: Emulsions can form during the basic aqueous workup and extraction. 3. Similar Boiling Points: The boiling point of the product may be close to that of the starting material or solvent, making purification by distillation challenging.1. Basify Before Extraction: Before extracting with an organic solvent, ensure the aqueous layer is strongly basic (pH > 12) with NaOH or KOH to deprotonate any amine salts and minimize water solubility.[4] 2. Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to help break emulsions and remove water. 3. Fractional Distillation: Use an efficient fractional distillation column for purification. Alternatively, consider converting the amine to a salt (e.g., hydrochloride) for purification by recrystallization, followed by liberation of the free base.

Data Presentation

Table 1: Typical Conditions for Catalytic Hydrogenation of Substituted Pyridines

ParameterCondition RangeNotes
Substrate 2,5-Lutidine---
Catalyst Rh₂O₃, PtO₂, Rh/C, Ru/CLoading typically 0.5-5 mol%.[2]
Hydrogen Pressure 5 - 50 bar (70 - 725 psi)Higher pressure generally increases reaction rate.[2]
Temperature 25 - 100 °CHigher temperatures can lead to side reactions.[1][2]
Solvent Ethanol, Methanol, Acetic Acid, TFEAcidic solvents can sometimes improve rates by protonating the pyridine ring. Trifluoroethanol (TFE) has been shown to be effective.[2]
Reaction Time 4 - 24 hoursMonitor by GC or TLC for completion.[2]
Typical Yield 70 - 98%Yields are highly dependent on the specific conditions and catalyst used.[1]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of 2,5-Lutidine

Disclaimer: This is a generalized procedure and may require optimization. All high-pressure reactions should be performed by trained personnel using appropriate safety equipment and a certified hydrogenation reactor.

  • Reactor Setup: To a high-pressure reactor vessel, add 2,5-lutidine (1.0 eq.).

  • Catalyst Addition: Under a stream of nitrogen or in a glovebox, add the chosen catalyst (e.g., 0.5-1.0 mol% Rh₂O₃).[2]

  • Solvent Addition: Add the solvent (e.g., trifluoroethanol or ethanol) to the vessel to achieve a suitable concentration (e.g., 0.5-1.0 M).

  • System Purge: Seal the reactor and purge the system multiple times with nitrogen, followed by several purges with hydrogen gas to remove all air.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 bar).[2] Begin stirring and heat the reaction mixture to the target temperature (e.g., 40 °C).[2]

  • Monitoring: Maintain the reaction under constant pressure for 16-24 hours, or until hydrogen uptake ceases. Monitor the reaction's completion by taking aliquots (after safely venting and re-purging the system) and analyzing via GC-MS.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst. Wash the celite pad with a small amount of the reaction solvent.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in an organic solvent (e.g., dichloromethane). Wash with a strongly basic aqueous solution (e.g., 2M NaOH), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent. Purify the resulting oil by fractional distillation under vacuum to yield this compound.

Visualizations

ReactionPathways cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 2_5_Lutidine 2,5-Lutidine Intermediate Partially Hydrogenated Intermediates (Tetrahydropyridine) 2_5_Lutidine->Intermediate H₂, Catalyst Product cis/trans-2,5-Dimethylpiperidine Intermediate->Product H₂, Catalyst Incomplete Incomplete Reaction Intermediate->Incomplete Stalled Reaction RingOpening Ring-Opened Products (Hydrogenolysis) Product->RingOpening Harsh Conditions (High Temp/Pressure)

Caption: Main reaction and potential side pathways in the synthesis of this compound.

TroubleshootingWorkflow Start Low Yield or High Impurity Issue Analysis Analyze reaction mixture (GC-MS, NMR) Start->Analysis Decision Identify Primary Issue Analysis->Decision Incomplete Incomplete Reaction (High Starting Material) Decision->Incomplete Incomplete Byproducts High Byproduct Levels Decision->Byproducts Byproducts Isolation Product Loss During Work-up/Purification Decision->Isolation Isolation Sol_Incomplete1 Increase Reaction Time or Temperature Incomplete->Sol_Incomplete1 Sol_Incomplete2 Increase H₂ Pressure Incomplete->Sol_Incomplete2 Sol_Incomplete3 Check Catalyst Activity (Add Fresh Catalyst) Incomplete->Sol_Incomplete3 Sol_Byproducts1 Use Milder Conditions (Lower Temp/Pressure) Byproducts->Sol_Byproducts1 Sol_Byproducts2 Screen Different Catalysts or Solvents Byproducts->Sol_Byproducts2 Sol_Isolation1 Optimize Work-up pH (Ensure pH > 12) Isolation->Sol_Isolation1 Sol_Isolation2 Use Fractional Distillation or Recrystallization via Salt Isolation->Sol_Isolation2 End_Incomplete Problem Solved Sol_Incomplete1->End_Incomplete Sol_Incomplete2->End_Incomplete Sol_Incomplete3->End_Incomplete End_Byproducts Problem Solved Sol_Byproducts1->End_Byproducts Sol_Byproducts2->End_Byproducts End_Isolation Problem Solved Sol_Isolation1->End_Isolation Sol_Isolation2->End_Isolation

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimization of Reaction Conditions for 2,5-Dimethylpiperidine Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing 2,5-Dimethylpiperidine as an organocatalyst. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help optimize your reaction conditions and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What types of reactions are commonly catalyzed by this compound?

A1: this compound, as a secondary amine, primarily functions as a weak base and organocatalyst in reactions that proceed through enamine or iminium ion intermediates. These include:

  • Knoevenagel Condensation: The reaction between an aldehyde or ketone and an active methylene compound to form a new carbon-carbon double bond.[1][2]

  • Michael Addition (aza-Michael): The conjugate addition of a nucleophile (in this case, the amine catalyst itself or another nucleophile activated by it) to an α,β-unsaturated carbonyl compound.

Q2: How does the stereochemistry of this compound (cis vs. trans) affect its catalytic performance?

A2: The stereochemistry of this compound can significantly impact reaction rates and selectivity. Studies on disubstituted piperidines have shown that cis and trans isomers can exhibit substantial differences in reactivity.[3] For instance, in certain acylation reactions, the cis-isomer of 2,5-disubstituted piperidines demonstrates a higher reaction rate compared to the corresponding trans-isomer.[3] This is attributed to the different conformational preferences of the isomers, which affects the steric environment around the catalytically active nitrogen atom. When using a racemic or diastereomeric mixture of this compound, be aware that you may be observing the combined catalytic activity of multiple species. For stereoselective synthesis, using a specific isomer (e.g., (2R,5S)-dimethylpiperidine) is crucial.

Q3: What is a typical catalyst loading for a this compound catalyzed reaction?

A3: For organocatalysts like this compound, a typical starting catalyst loading is in the range of 5-20 mol%. However, the optimal loading is highly dependent on the specific substrates and reaction conditions. It is always recommended to perform an optimization screen to find the lowest effective catalyst loading that provides a good balance between reaction rate and yield.[1]

Q4: Can this compound be used for asymmetric catalysis?

A4: Yes, enantiomerically pure forms of this compound, such as (2S,5S)- or (2R,5R)-2,5-dimethylpiperidine, are valuable chiral building blocks and can be used as chiral catalysts or ligands in asymmetric synthesis to induce enantioselectivity. The steric hindrance provided by the two methyl groups in a defined spatial arrangement is key to creating a chiral environment around the catalytic center.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution Rationale
Insufficient Basicity While this compound is a base, it may not be strong enough to deprotonate less acidic methylene compounds efficiently.Consider adding a co-catalyst, such as a weak acid (e.g., acetic acid), which can facilitate the formation of the more reactive iminium ion in Knoevenagel condensations.[4]
Steric Hindrance The methyl groups on the catalyst may sterically hinder its approach to bulky substrates (either the carbonyl compound or the active methylene compound).If you suspect steric clash, try using a less hindered secondary amine catalyst like piperidine or pyrrolidine for comparison. Alternatively, running the reaction at a higher temperature may overcome the activation energy barrier.
Low Catalyst Activity The catalyst may be impure or degraded.Ensure the purity of your this compound. If it has been stored for a long time, consider purification by distillation.
Suboptimal Temperature The reaction temperature is too low to overcome the activation energy.Incrementally increase the reaction temperature (e.g., from room temperature to 50 °C, then to reflux) and monitor the reaction progress by TLC or GC-MS.
Incorrect Solvent The solvent may not be suitable for the reaction, affecting solubility of reagents or the stability of intermediates.Perform a solvent screen. Common solvents for these types of reactions include ethanol, toluene, and dichloromethane (DCM). The polarity of the solvent can significantly influence the reaction rate.
Issue 2: Formation of Side Products
Possible Cause Suggested Solution Rationale
Self-Condensation of Carbonyl Compound The aldehyde or ketone is undergoing self-condensation (an aldol reaction) at a competitive rate.This is more common with stronger bases. This compound is a relatively weak base, which should minimize this. However, if observed, try lowering the reaction temperature or adding the carbonyl compound slowly to the reaction mixture.
Polymerization The α,β-unsaturated product is polymerizing under the reaction conditions.Once the reaction is complete, work it up promptly. In some cases, adding a radical inhibitor like hydroquinone can prevent polymerization if that is the suspected pathway.
Formation of Michael Adduct with Catalyst The this compound catalyst itself can act as a nucleophile and add to the α,β-unsaturated product, forming a stable adduct and taking the catalyst out of the cycle.This is a potential issue in Michael additions. Using a stoichiometric amount of the primary nucleophile and carefully controlling reaction time can minimize this. If the catalyst-adduct is the major product, a different catalytic strategy may be needed.

Data Presentation

Table 1: Illustrative Effect of Catalyst Loading on Reaction Yield (Knoevenagel Condensation)

The following data is representative for a typical Knoevenagel condensation between an aromatic aldehyde and malononitrile, catalyzed by a secondary amine. Actual results may vary.

Catalyst Loading (mol%)Estimated Yield (%)Reaction Time (h)Observations
1< 2024Very slow or incomplete conversion.
560-7512Moderate reaction rate and yield.
1085-954-6Often a good starting point, balancing efficiency and cost.[5]
20> 952-4Higher loading can accelerate the reaction, useful for less reactive substrates.

Table 2: Influence of Solvent on a Piperidine-Catalyzed Knoevenagel Condensation

This data illustrates the general trend of solvent effects. Optimization for this compound is recommended.

SolventDielectric Constant (ε)Typical Reaction TemperatureRelative Rate
n-Hexane1.9RefluxSlow
Toluene2.4RefluxModerate to Fast
Dichloromethane (DCM)9.1Room Temp to RefluxModerate
Ethanol24.6RefluxFast
Dimethylformamide (DMF)36.7Room Temp to 80 °CModerate

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation

This protocol describes a general method for the this compound-catalyzed Knoevenagel condensation.

Materials:

  • Aldehyde or ketone (1.0 equiv)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 - 1.2 equiv)

  • This compound (cis/trans mixture or a specific isomer) (10 mol%)

  • Solvent (e.g., Ethanol or Toluene)

  • Round-bottom flask with reflux condenser and magnetic stir bar

Procedure:

  • To a round-bottom flask, add the aldehyde/ketone (1.0 equiv), the active methylene compound (1.1 equiv), and the solvent (to make a 0.5 M solution).

  • Add this compound (0.1 equiv) to the mixture with stirring.

  • Heat the reaction mixture to reflux (for ethanol, ~78 °C; for toluene, ~110 °C) or stir at room temperature, depending on the reactivity of the substrates.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for aza-Michael Addition

This protocol provides a general method for the aza-Michael addition of a primary or secondary amine to an α,β-unsaturated carbonyl compound, which can be catalyzed by this compound.

Materials:

  • α,β-Unsaturated carbonyl compound (e.g., methyl acrylate) (1.0 equiv)

  • Nucleophilic amine (e.g., aniline) (1.2 equiv)

  • This compound (20 mol%)

  • Solvent (e.g., Acetonitrile or solvent-free)

  • Sealed reaction vial with magnetic stir bar

Procedure:

  • In a sealed vial, combine the α,β-unsaturated carbonyl compound (1.0 equiv) and the nucleophilic amine (1.2 equiv).

  • Add this compound (0.2 equiv).

  • If using a solvent, add it at this stage.

  • Seal the vial and stir the mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction for the consumption of the starting material by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the catalyst and any unreacted amine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow_Knoevenagel cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Aldehyde/Ketone, Active Methylene Compound, and Solvent prep2 Add this compound (Catalyst) prep1->prep2 Stir react1 Heat to Reflux or Stir at Room Temperature prep2->react1 react2 Monitor Progress (TLC/GC-MS) react1->react2 workup1 Cool to Room Temp react2->workup1 Reaction Complete workup2 Isolate Crude Product (Filtration or Evaporation) workup1->workup2 workup3 Purify Product (Recrystallization or Chromatography) workup2->workup3

Caption: A typical experimental workflow for a Knoevenagel condensation reaction.

Troubleshooting_Yield start Low or No Yield q1 Is the reaction temperature optimized? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the catalyst loading sufficient? a1_yes->q2 sol_temp Action: Increase temperature incrementally and monitor reaction. a1_no->sol_temp a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is steric hindrance a likely issue? a2_yes->q3 sol_loading Action: Increase catalyst loading (e.g., from 10% to 20 mol%). a2_no->sol_loading a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol_sterics Action: Try a less hindered catalyst (e.g., piperidine) for comparison. a3_yes->sol_sterics q4 Is catalyst deactivation possible? a3_no->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no sol_purity Action: Verify catalyst purity. Use a fresh or purified batch. a4_yes->sol_purity end Consult further literature for substrate-specific issues. a4_no->end

References

Technical Support Center: Purification of 2,5-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,5-Dimethylpiperidine from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect in my crude this compound reaction mixture?

A1: Common impurities can include stereoisomers (cis- and trans-2,5-dimethylpiperidine), unreacted starting materials, residual solvents, and byproducts from side reactions. The specific impurities will depend on the synthetic route employed. Positional isomers, if applicable to the synthesis, can also be present and may be challenging to separate.

Q2: What are the primary methods for purifying this compound?

A2: The most common and effective purification techniques for this compound are fractional distillation, column chromatography, and crystallization of its salts. The choice of method depends on the nature of the impurities and the desired final purity.

Q3: How can I separate the cis and trans isomers of this compound?

A3: Separation of diastereomers like cis- and trans-2,5-Dimethylpiperidine can be challenging due to their similar physical properties. Fractional distillation can be effective if there is a sufficient difference in their boiling points. Alternatively, column chromatography using an appropriate stationary and mobile phase can provide good separation. In some cases, selective crystallization of a salt derivative of one isomer can be an effective strategy.[1]

Q4: My purified this compound is colored. How can I remove the color?

A4: The presence of color often indicates trace impurities. Treating the organic solution of your compound with activated charcoal before filtration can help adsorb colored impurities. Subsequent purification by distillation or chromatography should then yield a colorless product.

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause Troubleshooting Steps
Poor Separation Insufficient column efficiency.- Ensure you are using a fractionating column with a high number of theoretical plates.- Optimize the reflux ratio; a higher reflux ratio generally improves separation.- Ensure the column is well-insulated to maintain a proper temperature gradient.
Product Decomposition Distillation temperature is too high.- Perform the distillation under reduced pressure to lower the boiling point of this compound.- Ensure the heating mantle is set to a stable and appropriate temperature.
Bumping/Unstable Boiling Uneven heating.- Use a stirring bar or boiling chips to ensure smooth boiling.- Ensure the heating mantle fits the flask properly for even heat distribution.
Column Chromatography
Issue Possible Cause Troubleshooting Steps
Compound Stuck on the Column Strong interaction with the stationary phase (e.g., silica gel).- The nitrogen atom in piperidines can interact strongly with acidic silica. Consider using a less acidic stationary phase like neutral or basic alumina.[2]- Alternatively, you can "deactivate" the silica gel by adding a small percentage of a polar solvent like triethylamine to the eluent system.
Poor Separation of Isomers Inappropriate eluent system.- Optimize the mobile phase polarity. A shallow gradient of a more polar solvent (e.g., ethyl acetate or a small amount of methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) can improve separation.[2][3]- Monitor fractions closely using Thin Layer Chromatography (TLC).
Streaking of the Compound Spot on TLC Compound is too polar for the eluent or interacting with the stationary phase.- Add a small amount of a base (e.g., triethylamine) to the eluent to reduce interactions with the acidic silica gel.[4]- Use a more polar eluent system.

Experimental Protocols

Protocol 1: Fractional Distillation of this compound
  • Setup : Assemble a fractional distillation apparatus with a well-insulated fractionating column. Ensure all glassware is dry.

  • Charging the Flask : Charge the distillation flask with the crude this compound and a magnetic stir bar or boiling chips.

  • Heating : Begin heating the flask gently.

  • Equilibration : As the mixture begins to boil, a condensation ring will rise through the column. Adjust the heating to allow this ring to rise slowly and establish a temperature gradient.

  • Collection : Collect the distillate that comes over at a constant temperature, which corresponds to the boiling point of this compound (approximately 146-148 °C at atmospheric pressure). Collect fractions and analyze their purity by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Shutdown : Stop the distillation before the flask runs dry.

Protocol 2: Column Chromatography of this compound
  • Column Packing : Pack a chromatography column with silica gel or neutral alumina in a non-polar solvent (e.g., hexanes).

  • Sample Loading : Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the column.

  • Elution : Begin eluting with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., a gradient of 0-10% ethyl acetate in hexanes). Consider adding a small amount (e.g., 0.1-1%) of triethylamine to the eluent system to improve peak shape.

  • Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[5]

Protocol 3: Purification via Crystallization of the Hydrochloride Salt
  • Salt Formation : Dissolve the crude this compound in a suitable solvent (e.g., diethyl ether or isopropanol).

  • Acidification : Cool the solution in an ice bath and slowly add a solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl) dropwise with stirring until the precipitation is complete.

  • Isolation : Collect the precipitated this compound hydrochloride salt by filtration.

  • Recrystallization : Recrystallize the salt from a suitable solvent system (e.g., ethanol/ether) to achieve high purity.

  • Free Base Regeneration : To recover the free base, dissolve the purified salt in water, basify with a strong base (e.g., NaOH), and extract the this compound into an organic solvent. Dry the organic layer and remove the solvent.

Quantitative Data Summary

Purification Method Expected Purity Typical Yield Key Advantages Limitations
Fractional Distillation >98%60-85%Effective for removing non-volatile impurities and some isomers. Scalable.[2]Requires a significant difference in boiling points for high efficiency. Potential for thermal degradation.[2]
Silica Gel Chromatography 95-99%50-80%Good for separating compounds with different polarities, including isomers.[2][5]Can be less scalable. Potential for sample loss on the column.
Crystallization (as salt) >99%70-90%Can yield very high purity product. Effective for removing both soluble and insoluble impurities.Yield can be reduced by solubility in the mother liquor. Requires an additional step to regenerate the free base.

Visualizations

PurificationWorkflow crude Crude this compound distillation Fractional Distillation crude->distillation High boiling impurities chromatography Column Chromatography crude->chromatography Polar/Non-polar impurities crystallization Salt Formation & Crystallization crude->crystallization Isomer separation analysis Purity Analysis (GC-MS, NMR) distillation->analysis chromatography->analysis pure_product Pure this compound crystallization->pure_product analysis->pure_product Purity Confirmed TroubleshootingTree start Purification Issue Identified purity Low Purity? start->purity yield Low Yield? purity->yield No check_impurities Identify Impurities (GC-MS, NMR) purity->check_impurities Yes check_loss Check for product loss during: - Transfers - Extractions - Solvent removal yield->check_loss Yes isomers Isomers Present? check_impurities->isomers starting_material Starting Material Present? isomers->starting_material No optimize_separation Optimize Separation: - Fractional Distillation (column efficiency) - Chromatography (eluent gradient) isomers->optimize_separation Yes drive_reaction Drive reaction to completion or re-purify with optimized method starting_material->drive_reaction Yes optimize_handling Optimize handling and recovery steps check_loss->optimize_handling

References

preventing epimerization of 2,5-Dimethylpiperidine isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the epimerization of 2,5-dimethylpiperidine isomers during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and processing of this compound isomers.

Issue 1: Change in Isomeric Ratio After Synthesis and Work-up

  • Question: I started with a specific cis/trans ratio of this compound, but after my reaction and aqueous work-up, the ratio has changed. What could be the cause?

  • Answer: Changes in the isomeric ratio of this compound following a reaction and work-up can often be attributed to epimerization caused by thermal or pH-related stress. The less stable isomer can convert to the more stable isomer to reach a thermodynamic equilibrium.

    • Troubleshooting Steps:

      • pH Neutralization: Ensure that the reaction mixture is neutralized to a pH of approximately 7 before any purification steps. Both acidic and basic conditions can catalyze epimerization. For instance, epimerization of some piperidine-containing compounds has been observed at pH levels greater than 7.

      • Temperature Control: Avoid excessive heat during the work-up and purification. Use cold water for extractions and perform any distillations under reduced pressure to keep the temperature low. Higher temperatures provide the energy needed to overcome the activation barrier for epimerization, favoring the formation of the more stable thermodynamic product.

      • Minimize Exposure Time: Reduce the time the isomers are exposed to non-neutral pH or elevated temperatures.

Issue 2: Epimerization During Purification by Distillation

  • Question: My sample of this compound shows a shift in the cis/trans ratio after distillation. How can I prevent this?

  • Answer: Distillation, especially at atmospheric pressure, can induce thermal epimerization. The boiling point of a this compound mixture is around 144°C, a temperature at which the interconversion of isomers can occur.

    • Troubleshooting Steps:

      • Vacuum Distillation: Always perform distillation under reduced pressure (vacuum) to lower the boiling point of the compound. This is the most critical step in preventing thermally induced epimerization.

      • Inert Atmosphere: Distill under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can sometimes lead to side reactions that may affect the isomeric purity.

      • Fractional Distillation: If separating the isomers is the goal, use a fractional distillation apparatus with a high number of theoretical plates under high vacuum. However, be aware that prolonged heating, even under vacuum, can still lead to some degree of epimerization.

Issue 3: Isomeric Purity Degradation During Storage

  • Question: I have a stereochemically pure sample of one this compound isomer, but I've noticed its purity decreases over time. What are the optimal storage conditions?

  • Answer: The long-term stability of this compound isomers depends on the storage conditions. Exposure to light, air, and elevated temperatures can contribute to degradation and potential epimerization.

    • Recommended Storage Protocol:

      • Temperature: Store the sample at a low temperature, ideally between 0 and 8°C.

      • Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

      • Light Protection: Use an amber-colored vial or store the sample in the dark to protect it from light, which can catalyze degradation.

      • Solvent Choice: If stored in solution, use a neutral, aprotic solvent. Avoid protic solvents or any solvents that could have acidic or basic impurities.

Frequently Asked Questions (FAQs)

Q1: Which is the more thermodynamically stable isomer of this compound, cis or trans?

A1: In the chair conformation of the piperidine ring, substituents prefer to occupy the equatorial position to minimize steric strain.

  • For trans-2,5-dimethylpiperidine , both methyl groups can occupy equatorial positions, leading to a relatively stable conformation.

  • For cis-2,5-dimethylpiperidine , one methyl group must be in an axial position while the other is equatorial, resulting in 1,3-diaxial interactions that increase steric strain.

Therefore, the trans isomer is generally the more thermodynamically stable of the two. This means that under conditions where equilibrium can be reached (e.g., higher temperatures or in the presence of an acid or base catalyst), the trans isomer will be the favored product.

Q2: How does pH influence the epimerization of this compound?

Q3: Can I use chromatography to separate the cis and trans isomers without causing epimerization?

A3: Yes, column chromatography is a suitable method for separating the isomers at room temperature, which minimizes the risk of thermal epimerization.

  • Recommended Method: Use a silica gel column with a non-polar eluent system, such as a mixture of hexane and ethyl acetate. The separation is based on the different polarities of the cis and trans isomers. It is advisable to add a small amount of a tertiary amine, like triethylamine (e.g., 0.1-1%), to the eluent to prevent the acidic nature of the silica gel from causing on-column epimerization.

Q4: What is the principle of kinetic vs. thermodynamic control in the synthesis of this compound isomers?

A4: The principle of kinetic versus thermodynamic control dictates the ratio of isomers formed in a reaction based on the reaction conditions.

  • Kinetic Control: At lower temperatures and shorter reaction times, the major product will be the one that is formed the fastest (the kinetic product), as there is not enough energy to overcome the activation barrier to form the more stable product or for the reaction to be reversible.

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible, and the system will reach equilibrium. The major product will be the most stable isomer (the thermodynamic product).

For this compound, a synthesis aiming for the less stable cis isomer would likely be performed under kinetic control (low temperature), while the more stable trans isomer would be favored under thermodynamic control (higher temperature).

Data Presentation

Table 1: Factors Influencing Epimerization of this compound Isomers

FactorEffect on EpimerizationRecommended Precaution
Temperature Increased temperature provides energy to overcome the activation barrier, favoring the more stable trans isomer.Work at the lowest practical temperature. Use vacuum for distillations. Store at 0-8°C.
pH Both acidic and basic conditions can catalyze the interconversion of isomers.Maintain a neutral pH (around 7) during work-up, purification, and storage.
Time Longer exposure to adverse conditions (high temperature or non-neutral pH) increases the extent of epimerization.Minimize the duration of heating and exposure to acidic or basic solutions.
Catalysts Acid and base catalysts lower the activation energy for epimerization.Avoid the presence of acidic or basic impurities. Use a non-acidic stationary phase for chromatography or add a base modifier to the eluent.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Epimerization During Aqueous Work-up

  • Cooling: After the reaction is complete, cool the reaction mixture to 0-5°C in an ice bath.

  • Quenching: If the reaction is conducted under acidic or basic conditions, carefully quench the reaction by slowly adding a neutralizing agent (e.g., a saturated solution of sodium bicarbonate for an acidic reaction, or a dilute solution of hydrochloric acid for a basic reaction) while monitoring the pH with a pH meter or pH paper. Adjust the pH to be between 6.5 and 7.5.

  • Extraction: Extract the product with a suitable organic solvent at a low temperature. Use pre-chilled solvents and perform the extraction quickly.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath temperature below 30°C).

Protocol 2: Purification of this compound Isomers by Flash Column Chromatography

  • Column Packing: Pack a silica gel column with a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Eluent Modification: Add 0.5% (v/v) of triethylamine to the eluent to deactivate the acidic sites on the silica gel.

  • Sample Loading: Dissolve the crude this compound mixture in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the modified eluent, collecting fractions.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the fractions containing the separated isomers.

  • Concentration: Combine the fractions containing the pure isomers and remove the solvent under reduced pressure at a low temperature.

Visualizations

Epimerization_Factors cluster_conditions Conditions Promoting Epimerization cluster_outcome Outcome High Temperature High Temperature Epimerization Epimerization High Temperature->Epimerization Acidic pH Acidic pH Acidic pH->Epimerization Basic pH Basic pH Basic pH->Epimerization Prolonged Reaction/Work-up Time Prolonged Reaction/Work-up Time Prolonged Reaction/Work-up Time->Epimerization

Caption: Factors that can lead to the epimerization of this compound isomers.

Thermodynamic_vs_Kinetic_Control cluster_start Starting Material cluster_pathways Reaction Pathways cluster_products Products Precursor Precursor Kinetic Control Kinetic Control Precursor->Kinetic Control Low Temp, Short Time Thermodynamic Control Thermodynamic Control Precursor->Thermodynamic Control High Temp, Long Time cis-Isomer (Less Stable) cis-Isomer (Less Stable) Kinetic Control->cis-Isomer (Less Stable) trans-Isomer (More Stable) trans-Isomer (More Stable) Thermodynamic Control->trans-Isomer (More Stable)

Technical Support Center: Catalyst Deactivation in Reactions with 2,5-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation in chemical reactions involving 2,5-Dimethylpiperidine. The guidance provided herein addresses common challenges and offers practical solutions to mitigate catalyst poisoning, enhance reaction efficiency, and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation when using this compound?

A1: The primary mechanisms of catalyst deactivation in the presence of this compound are:

  • Poisoning: The nitrogen atom in the this compound ring possesses a lone pair of electrons that can strongly adsorb to the active sites of metal catalysts (e.g., Pd, Pt, Rh, Ni), blocking access for reactants.[1] This is a form of chemical deactivation.

  • Steric Hindrance: The two methyl groups in the 2- and 5-positions create steric bulk around the nitrogen atom. This can influence the binding orientation and strength of the molecule on the catalyst surface, potentially leading to inefficient packing and blocking of adjacent active sites.

  • Coking: At elevated temperatures, organic molecules like this compound can decompose on the catalyst surface, forming carbonaceous deposits (coke) that physically block active sites and pores.[2]

  • Sintering: High reaction temperatures can cause the small metal particles of a supported catalyst to agglomerate into larger ones, resulting in a decrease in the active surface area.[2][3]

  • Leaching: The active metal component of a heterogeneous catalyst may dissolve into the reaction medium, leading to a permanent loss of catalytic activity.[4]

Q2: How does the steric hindrance of this compound specifically affect catalyst poisoning compared to unsubstituted piperidine?

A2: The methyl groups in this compound introduce significant steric hindrance, which can have a dual effect on catalyst poisoning. On one hand, the steric bulk may hinder the approach of the nitrogen atom to the catalyst's active sites, potentially reducing the intrinsic poisoning strength compared to the less hindered piperidine. On the other hand, once adsorbed, the rigid, bulky structure of this compound might block a larger area of the catalyst surface, deactivating multiple adjacent active sites. The specific impact often depends on the catalyst's surface morphology and the reaction conditions.

Q3: Which types of catalysts are most susceptible to deactivation by this compound?

A3: Precious metal catalysts are particularly vulnerable to poisoning by nitrogen-containing compounds like this compound. These include:

  • Palladium-based catalysts (e.g., Pd/C): Widely used in hydrogenation and cross-coupling reactions, they are highly susceptible to poisoning.[1]

  • Platinum-based catalysts (e.g., PtO₂, Pt/C): Commonly used for hydrogenation, they also exhibit significant deactivation.[1]

  • Rhodium-based catalysts (e.g., Rh/C): Often employed for the hydrogenation of aromatic rings, they are also prone to poisoning by piperidine derivatives.[1]

  • Nickel-based catalysts (e.g., Raney Ni): These are also susceptible to deactivation by nitrogen compounds.[1]

Q4: Can a catalyst deactivated by this compound be regenerated?

A4: The possibility of regeneration depends on the deactivation mechanism.

  • For poisoning: If the adsorption of this compound is reversible, the catalyst might be regenerated by washing with an acidic solution to protonate and remove the amine, followed by thorough washing and drying. However, strong chemisorption may lead to irreversible poisoning.

  • For coking: Regeneration can often be achieved by controlled oxidation (burning off the coke) in a stream of air or diluted oxygen, followed by a reduction step to restore the active metal.[5]

  • For sintering: Sintering is generally irreversible as it involves changes in the catalyst's physical structure.

  • For leaching: Leaching results in a permanent loss of the active metal and is therefore irreversible.

Troubleshooting Guides

Guide 1: Sluggish or Incomplete Hydrogenation Reaction
Symptom Potential Cause Troubleshooting Steps
Reaction is slow or stalls before completion.Product Inhibition/Poisoning: The this compound product is poisoning the catalyst.[1]1. Increase Catalyst Loading: A higher catalyst loading can compensate for the poisoned active sites, though this is not always economically ideal.[1]2. Use an Acidic Additive: Adding a small amount of a non-coordinating acid (e.g., acetic acid) can protonate the piperidine, reducing its ability to poison the catalyst.[6]3. Optimize Reaction Conditions: Increase hydrogen pressure to favor the hydrogenation reaction over catalyst poisoning.
Poor Catalyst Quality: The catalyst may be old, improperly stored, or from a low-quality batch.1. Use a Fresh Catalyst: Employ a fresh batch of catalyst from a reputable supplier.[1]2. Proper Handling: Ensure the catalyst is handled under an inert atmosphere to prevent oxidation.
Insufficient Hydrogen Pressure or Temperature: The reaction conditions are not optimal for the specific substrate.1. Increase Hydrogen Pressure: Use an autoclave for higher pressures if necessary.2. Optimize Temperature: Gradually increase the temperature, but be mindful of potential side reactions and sintering.
Guide 2: Low Yield in Cross-Coupling Reactions
Symptom Potential Cause Troubleshooting Steps
Low product yield in reactions like Buchwald-Hartwig amination.Ligand Poisoning/Deactivation: The this compound is coordinating to the metal center (e.g., palladium) and displacing the phosphine ligand, leading to catalyst deactivation.[1]1. Ligand Screening: Test different bulky, electron-rich biarylphosphine ligands that can improve catalyst stability in the presence of N-heterocyclic nucleophiles.[1]2. Use a Pre-catalyst: Employing a well-defined palladium pre-catalyst can sometimes lead to more consistent and higher yields.
Base Incompatibility: The chosen base may not be optimal for the specific substrate and catalyst system.1. Base Screening: Conduct a screen of different bases (e.g., carbonates, phosphates, alkoxides) to identify the most effective one for your reaction.

Quantitative Data Summary

Table 1: Comparison of Physicochemical Properties of Piperidine and this compound

PropertyPiperidineThis compoundImplication for Catalyst Deactivation
pKa of Conjugate Acid ~11.12~11.23The slightly higher basicity of this compound suggests a potentially stronger interaction with acidic sites on catalyst supports and a strong affinity for metal centers.
Steric Hindrance LowHighThe methyl groups can sterically hinder the nitrogen's interaction with the catalyst surface but may also block a larger surface area once adsorbed.
Boiling Point 106 °C127-128 °CHigher boiling point may affect desorption from the catalyst surface during thermal treatments for regeneration.

Table 2: Illustrative Impact of Piperidine Derivatives on Catalyst Performance (Conceptual)

CatalystReactionAmine AdditiveRelative Initial RateCatalyst Half-life
5% Pd/CToluene HydrogenationNone100%> 24 h
5% Pd/CToluene HydrogenationPiperidine~40%~8 h
5% Pd/CToluene HydrogenationThis compound~50%~10 h
5% Pt/CBenzene HydrogenationNone100%> 48 h
5% Pt/CBenzene HydrogenationPiperidine~30%~12 h
5% Pt/CBenzene HydrogenationThis compound~45%~15 h

Note: The data in this table is illustrative and based on general trends observed for sterically hindered amines. Actual performance will vary depending on specific reaction conditions.

Experimental Protocols

Protocol 1: Temperature-Programmed Desorption (TPD) to Evaluate Adsorption Strength

Objective: To characterize the strength of adsorption of this compound on a catalyst surface, which is a key factor in catalyst poisoning.[5][7]

Materials:

  • TPD apparatus with a mass spectrometer detector

  • The catalyst to be tested (e.g., 5% Pt/C)

  • A gas mixture of 1% this compound in an inert carrier gas (e.g., Helium)

  • High-purity inert gas for purging (e.g., Helium)

Procedure:

  • Catalyst Pretreatment:

    • Place a known amount of the catalyst (e.g., 100 mg) in the TPD reactor.

    • Pretreat the catalyst by heating it under a flow of inert gas to a high temperature (e.g., 400 °C) to clean the surface of any contaminants.

    • Cool the catalyst to the desired adsorption temperature (e.g., 50 °C).

  • Adsorption:

    • Introduce the 1% this compound/Helium gas mixture to the reactor at a constant flow rate.

    • Allow sufficient time for the this compound to adsorb onto the catalyst surface and reach equilibrium.

  • Purging:

    • Switch the gas flow back to the pure inert carrier gas to purge the system of any non-adsorbed or weakly physisorbed this compound.

  • Temperature Programming:

    • Heat the catalyst at a linear rate (e.g., 10 °C/min) while maintaining a constant flow of the inert carrier gas.

    • Monitor the desorbed species using the mass spectrometer, specifically tracking the mass-to-charge ratio (m/z) corresponding to this compound and its fragments.

  • Data Analysis:

    • Plot the mass spectrometer signal intensity versus the temperature to obtain the TPD profile.

    • The temperature at which the desorption peak maximum occurs is related to the activation energy of desorption and thus the strength of adsorption. A higher peak temperature indicates stronger adsorption and a greater potential for poisoning.

Protocol 2: Evaluating Catalyst Deactivation in a Batch Hydrogenation Reaction

Objective: To quantify the rate of catalyst deactivation in the presence of this compound during a model hydrogenation reaction.

Materials:

  • Batch reactor equipped with a stirrer, temperature control, and gas inlet (e.g., Parr shaker)

  • Catalyst (e.g., 5% Pd/C)

  • Substrate to be hydrogenated (e.g., Toluene)

  • Solvent (e.g., Ethanol)

  • This compound

  • High-purity hydrogen gas

  • Analytical instrument for monitoring reaction progress (e.g., GC or HPLC)

Procedure:

  • Reaction Setup:

    • Charge the reactor with the solvent, substrate, and catalyst.

    • If studying the effect of the poison, add a known concentration of this compound.

    • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

  • Reaction Execution:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi).

    • Heat the reactor to the desired temperature (e.g., 60 °C) and begin stirring.

  • Monitoring and Sampling:

    • Take samples from the reaction mixture at regular time intervals (e.g., every 30 minutes).

    • Analyze each sample by GC or HPLC to determine the concentration of the starting material and the product.

  • Data Analysis:

    • Plot the concentration of the starting material versus time.

    • Calculate the initial reaction rate from the slope of the curve at the beginning of the reaction.

    • Observe how the slope of the curve (the reaction rate) decreases over time, which is indicative of catalyst deactivation.[8]

    • Compare the deactivation profiles of reactions with and without this compound to quantify its poisoning effect.

Mandatory Visualizations

Mechanism of Catalyst Poisoning by this compound cluster_0 Catalyst Surface cluster_1 Reactant Flow Active Sites Active Sites Products Products Active Sites->Products Catalyzes Reaction Reactants Reactants Reactants->Active Sites Binds to Active Sites This compound This compound This compound->Active Sites Strong Adsorption (Poisoning)

Caption: Poisoning of catalyst active sites by this compound.

Troubleshooting Workflow for Catalyst Deactivation start Low Reaction Rate or Incomplete Conversion check_catalyst Is the catalyst fresh and handled correctly? start->check_catalyst check_conditions Are reaction conditions (T, P, solvent) optimal? check_catalyst->check_conditions Yes replace_catalyst Use fresh, high-quality catalyst check_catalyst->replace_catalyst No check_poisoning Suspect poisoning by This compound? check_conditions->check_poisoning Yes optimize_conditions Optimize T, P, solvent; Increase H2 pressure check_conditions->optimize_conditions No mitigate_poisoning Increase catalyst loading; Add acidic additive; Screen ligands check_poisoning->mitigate_poisoning Yes end_bad Further Investigation Needed check_poisoning->end_bad No end_good Problem Resolved replace_catalyst->end_good optimize_conditions->end_good mitigate_poisoning->end_good Logical Relationships in Mitigating Deactivation cluster_catalyst Catalyst Selection cluster_conditions Reaction Conditions cluster_additives Additives goal Minimize Catalyst Deactivation with This compound catalyst_choice Choose less susceptible catalyst (e.g., Rh-based for some reactions) goal->catalyst_choice catalyst_loading Optimize catalyst loading goal->catalyst_loading temp Lower temperature to reduce coking/sintering goal->temp pressure Increase H2 pressure in hydrogenations goal->pressure solvent Select appropriate solvent to minimize leaching goal->solvent acid Use acidic additives to protonate the amine goal->acid ligands Screen for robust ligands in cross-coupling goal->ligands

References

Technical Support Center: Monitoring 2,5-Dimethylpiperidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for the analytical monitoring of 2,5-Dimethylpiperidine reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for monitoring the synthesis of this compound?

The primary methods for monitoring this compound reactions, which often involve the hydrogenation of 2,5-dimethylpyridine, are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Thin-Layer Chromatography (TLC) is also widely used for rapid, qualitative checks of reaction progress.[2][3]

Q2: Why is choosing the right analytical method important?

The choice of method depends on the specific requirements of your analysis.[2] For precise, quantitative data to determine reaction kinetics and yield, HPLC and GC-MS are preferred.[2] NMR spectroscopy provides exceptional structural information and is ideal for mechanistic studies and non-invasive, in-situ monitoring.[2][4] TLC is best suited for quick, cost-effective qualitative assessments.[2]

Q3: What are the common impurities I should monitor for in a this compound synthesis?

Common impurities include unreacted starting materials (e.g., 2,5-dimethylpyridine), isomers (cis- and trans-2,5-dimethylpiperidine), and potential side-products from the reaction.[1][5] It is also possible to form polymeric byproducts or other related impurities depending on the reaction conditions.[6]

Q4: My reaction mixture is causing spectral distortions in my NMR analysis. What can I do?

Sample inhomogeneity during a reaction can cause a non-homogenous magnetic field, leading to distorted spectral lineshapes.[7][8] Ensure proper mixing within the NMR tube if monitoring in-situ. For at-line monitoring, ensure the aliquot is properly quenched and dissolved in the deuterated solvent.[2] Advanced data processing techniques or specialized NMR probes can also help mitigate these issues.[7][9]

Q5: I am analyzing this compound with HPLC but getting poor sensitivity with a UV detector. Why?

Piperidine and its derivatives, like this compound, lack a strong chromophore, making them difficult to detect with high sensitivity using a standard UV-Vis detector.[10] For sensitive detection, consider using a universal detector like a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or derivatizing the analyte with a UV-active agent pre-column.[10]

Data Presentation: Comparison of Analytical Techniques

The selection of an appropriate analytical technique is crucial for efficient process development and quality control.[2]

TechniquePrincipleSpeedCostData OutputKey AdvantagesKey Disadvantages
TLC Differential partitioning between stationary and mobile phases.FastLowQualitative / Semi-QuantitativeSimple, rapid, and cost-effective for quick reaction checks.[2]Limited quantitative accuracy; relies on visual spot intensity.[2]
HPLC High-pressure separation based on affinity for a stationary phase.ModerateMediumQuantitativeHigh precision and accuracy for quantification of reactants and products.[2]Requires method development; may require derivatization for compounds without a chromophore.[10]
GC-MS Separation of volatile components followed by mass-based detection.ModerateHighQuantitative & StructuralExcellent for volatile compounds; provides mass information for peak identification.[11][12]Not suitable for non-volatile or thermally labile compounds.
NMR Measures nuclear magnetic resonance of atomic nuclei.SlowHighQuantitative & StructuralProvides detailed structural information; allows for non-invasive, in-situ monitoring.[2][9]Lower sensitivity compared to other methods; higher cost.[4]

Troubleshooting Guides

Guide 1: Gas Chromatography (GC-MS) Issues
ProblemPotential Cause(s)Recommended Solution(s)
Reduced Peak Size Active Compound: Adsorption in the inlet liner or column. Volatile Compound: Leak in the injector.Clean or replace the inlet liner. Ensure an inert column is being used.[13] Find and repair any leaks; re-adjust gas flow.[13]
Baseline Drift Excessive Column Bleed: Column temperature is too high or the column is damaged. Oxygen Contamination: Leaks in the system are degrading the column phase.Check the maximum column temperature and re-condition the column. Replace if necessary.[13] Install or check oxygen traps and check the system for leaks.[13]
Ghost Peaks Contamination: Residual compounds from previous injections in the syringe, inlet, or column.Change wash solvents, inlet liner, and gold seal. If contamination persists, bake out the column or trim the front end.
Peak Tailing Active Sites: The analyte (a basic amine) is interacting with active sites in the liner or on the column. Column Overload: Too much sample injected.Use a deactivated inlet liner and a base-deactivated column suitable for amines. Dilute the sample or reduce the injection volume.
Guide 2: High-Performance Liquid Chromatography (HPLC) Issues
ProblemPotential Cause(s)Recommended Solution(s)
Retention Time Shift Mobile Phase Composition: Inconsistent mobile phase preparation. Column Temperature: Fluctuations in column oven temperature. Column Degradation: Column is aging or has been exposed to harsh conditions.Prepare fresh mobile phase and ensure accurate mixing. Ensure the column oven is set to a stable temperature (e.g., 30 °C).[10] Flush the column or replace it if performance does not improve.
Poor Peak Shape Solvent Mismatch: Sample is dissolved in a solvent much stronger than the mobile phase. Column Overload: Injecting too much analyte.Dissolve the sample in the initial mobile phase.[10] Reduce the concentration of the sample.
Co-elution of Impurities Inappropriate Solvent System: The mobile phase gradient is not optimized to separate the product from closely-related impurities.Optimize the mobile phase gradient. Perform scouting runs with different solvent compositions or pH to improve resolution.
Low Signal/No Peak Detector Issue: Incorrect wavelength for UV, or detector not suitable for the analyte.For piperidines, use a universal detector (CAD, ELSD) or derivatize the sample. A low UV wavelength (e.g., 210 nm) may offer weak detection.[1][10]

Experimental Protocols

Protocol 1: At-Line GC-MS Monitoring

This protocol is suitable for the analysis of volatile this compound and related compounds.

  • Instrumentation & Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.[11]

    • Column: Mid-polarity capillary column (e.g., DB-1701, 30 m x 0.25 mm, 0.25 µm).[11]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[11]

    • Injection: 1 µL, Splitless mode.[11]

    • Temperatures: Inlet: 250 °C; Ion Source: 230 °C; MS Quadrupole: 150 °C.[10]

    • Oven Program: Initial 40 °C for 2 min, ramp at 10 °C/min to 180 °C, then ramp at 25 °C/min to 280 °C and hold for 5 min.[11]

    • Mass Spectrometer: Agilent 7010B GC/MS/MS or equivalent, using Electron Ionization (EI).[11]

  • Sample Preparation:

    • At specified time intervals, withdraw an aliquot (e.g., 50 µL) from the reaction vessel.

    • Immediately quench the reaction by diluting the aliquot in 1.0 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) containing an internal standard (ISTD).

    • Vortex the mixture to ensure homogeneity.

    • If necessary, filter the sample through a 0.45 µm syringe filter before injection.[10]

  • Data Analysis:

    • Integrate the peaks for the starting material, product (this compound), and internal standard.

    • Generate a calibration curve by plotting the response ratio (Analyte Peak Area / ISTD Peak Area) against the concentration.[11]

    • Quantify the concentration of reactants and products over time to determine reaction progress.

Protocol 2: At-Line HPLC Monitoring

This protocol is recommended when dealing with less volatile impurities or when GC is not available.

  • Instrumentation & Conditions:

    • HPLC System: System with a pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).[10]

    • Column: C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm).[10]

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.[10]

    • Gradient: 5% to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 30 °C.[10]

    • Injection Volume: 10 µL.[10]

  • Sample Preparation:

    • At specified time intervals, withdraw an aliquot (e.g., 50 µL) from the reaction.

    • Quench and dilute the aliquot in 1.0 mL of the initial mobile phase composition.

    • Filter all solutions through a 0.45 µm syringe filter before injection.[10]

  • Data Analysis:

    • Integrate the peak areas for the starting material and product.

    • Use an external standard calibration curve to calculate the concentration of each component at different time points.

Protocol 3: In-Situ ¹H NMR Monitoring

This protocol allows for non-invasive, real-time reaction monitoring.

  • Instrumentation:

    • NMR Spectrometer: Standard NMR spectrometer (e.g., 400 MHz or higher).[4]

    • Equipment: Standard 5 mm NMR tube.

  • Sample Preparation & Procedure:

    • Prepare a solution of the starting material (e.g., 2,5-dimethylpyridine) in a suitable deuterated solvent (e.g., CDCl₃, D₂O) directly in an NMR tube.

    • Acquire a reference ¹H NMR spectrum of the starting material.[2]

    • Initiate the reaction within the NMR tube by adding the catalyst or other reagents (e.g., via syringe).[7][8]

    • Immediately place the NMR tube in the spectrometer and begin acquiring spectra at regular time intervals.[7]

  • Data Analysis:

    • Identify characteristic, non-overlapping peaks for the starting material and the this compound product.

    • Integrate the characteristic peaks in each spectrum over time.

    • Calculate the relative amounts of reactant and product by comparing the integral values to an internal standard or by assuming the total concentration of key species is constant. Monitor the disappearance of the reactant signal and the appearance of the product signal to track conversion.

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Collect Aliquot from Reaction Quench 2. Quench Reaction & Dilute Sample->Quench Filter 3. Filter Sample (if needed) Quench->Filter Inject 4. Inject into Instrument (GC, HPLC, NMR) Filter->Inject Separate 5. Chromatographic Separation / Spectral Acquisition Inject->Separate Detect 6. Detection (MS, CAD, FID) Separate->Detect Integrate 7. Peak Integration & Identification Detect->Integrate Quantify 8. Quantification (vs. Standard) Integrate->Quantify Report 9. Report Results (% Conversion) Quantify->Report Decision Decision: Continue, Stop, or Modify Reaction? Report->Decision

Caption: General workflow for monitoring a chemical reaction.

Method_Selection Start What is the goal of the analysis? Qual Quick, Qualitative Check of Progress? Start->Qual Goal Quant Precise Quantitative Data Needed? Start->Quant Goal Struct Detailed Structural Info / Mechanism? Start->Struct Goal Qual->Quant No TLC Use TLC Qual->TLC Yes Quant->Struct No Volatile Is Analyte Volatile & Thermally Stable? Quant->Volatile Yes Struct->Quant No NMR Use NMR Struct->NMR Yes GCMS Use GC-MS Volatile->GCMS Yes HPLC Use HPLC Volatile->HPLC No

Caption: Decision tree for selecting an analytical method.

Troubleshooting_Peaks Start Unexpected Peak Observed in Chromatogram CheckBlank 1. Analyze a Solvent Blank Start->CheckBlank PeakPresent Peak present in blank? CheckBlank->PeakPresent Source_Contamination Source: Contamination (Solvent, Syringe, System) PeakPresent->Source_Contamination Yes CheckStandards 2. Compare Retention Time with Standards PeakPresent->CheckStandards No MatchKnown Matches a known standard (e.g., starting material, known impurity)? CheckStandards->MatchKnown Source_Known Source: Known Compound (e.g., Unreacted SM) MatchKnown->Source_Known Yes AnalyzeMS 3. Analyze with Mass Spec (if not already done) MatchKnown->AnalyzeMS No IdentifyMass Can mass be identified? AnalyzeMS->IdentifyMass Source_SideProduct Source: Unknown Side-Product or Degradant IdentifyMass->Source_SideProduct Yes Source_Unknown Source: Unknown Requires further investigation IdentifyMass->Source_Unknown No

Caption: Troubleshooting workflow for unexpected peaks.

References

Validation & Comparative

A Comparative Analysis of cis- and trans-2,5-Dimethylpiperidine Catalytic Activity in Enantioselective Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stereochemical configuration of catalysts and ligands is a critical determinant of reaction outcomes. This guide provides an objective comparison of the catalytic performance of cis- and trans-2,5-dimethylpiperidine, focusing on their application in the kinetic resolution of amines through enantioselective acylation. The data presented herein is supported by detailed experimental protocols and mechanistic insights to inform catalyst selection and reaction design.

The spatial arrangement of substituents on the piperidine ring in cis- and trans-2,5-dimethylpiperidine significantly influences their interaction with substrates in the transition state of chemical reactions. This steric difference leads to notable variations in catalytic activity and selectivity, a factor of paramount importance in asymmetric synthesis.

Quantitative Comparison of Catalytic Performance

A key study directly comparing the efficacy of cis- and trans-2,5-disubstituted piperidines in a catalytic kinetic resolution by enantioselective acylation revealed a distinct advantage for the cis-isomer. The following table summarizes the quantitative data from this research, highlighting the superior performance of cis-2,5-dimethylpiperidine in terms of reaction rate and enantioselectivity.

Catalyst IsomerSubstrateSelectivity Factor (s)Conversion (%)Reaction Time (h)
cis-2,5-Dimethylpiperidine Racemic 2,5-disubstituted piperidine525420
trans-2,5-Dimethylpiperidine Racemic 2,5-disubstituted piperidine45348

Data sourced from a study on the catalytic kinetic resolution of disubstituted piperidines.[1]

The data clearly indicates that while both isomers can achieve similar levels of conversion, the cis-isomer provides a significantly higher selectivity factor in a fraction of the reaction time.[1] This enhanced performance is attributed to conformational effects in the reaction's transition state.

Mechanistic Insights into Catalytic Disparity

The difference in catalytic activity between the cis and trans isomers of 2,5-dimethylpiperidine in enantioselective acylation is rooted in their conformational preferences in the transition state. The reaction is proposed to proceed through a concerted 7-membered transition state involving a chiral hydroxamic acid as the acylating agent.[1]

Computational studies (DFT calculations) suggest a strong preference for the acylation of conformers where the α-substituent on the piperidine ring occupies an axial position.[1] In the case of cis-2,5-dimethylpiperidine, the molecule can readily adopt a conformation with one of the methyl groups in the axial position with only a slight energy penalty. Conversely, the trans-isomer exists predominantly in a diequatorial conformation, and adopting the required diaxial conformation for optimal reaction is energetically unfavorable.[1] This conformational rigidity of the trans-isomer leads to a higher energy transition state, resulting in a slower reaction rate and lower enantioselectivity.

G Proposed Mechanism for Catalytic Disparity cis_piperidine cis-2,5-Dimethylpiperidine cis_conformer Accessible Axial Conformer (Low Energy) cis_piperidine->cis_conformer Conformational Flexibility cis_ts Favorable 7-Membered Transition State cis_conformer->cis_ts Acylation cis_product Fast Reaction High Selectivity (s=52) cis_ts->cis_product trans_piperidine trans-2,5-Dimethylpiperidine trans_conformer Disfavored Axial Conformer (High Energy) trans_piperidine->trans_conformer Conformational Rigidity trans_ts Unfavorable 7-Membered Transition State trans_conformer->trans_ts Acylation trans_product Slow Reaction Low Selectivity (s=4) trans_ts->trans_product

Figure 1. Mechanistic pathways for cis and trans isomers.

Experimental Protocols

The following is a representative experimental protocol for the kinetic resolution of 2,5-disubstituted piperidines via enantioselective acylation, as adapted from the literature.[1]

Materials:

  • Racemic 2,5-disubstituted piperidine (substrate)

  • Chiral hydroxamic acid (acylating agent)

  • Achiral N-heterocyclic carbene (NHC) catalyst

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the racemic 2,5-disubstituted piperidine and the chiral hydroxamic acid in the anhydrous solvent.

  • Catalyst Addition: Add the achiral N-heterocyclic carbene (NHC) catalyst to the solution.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature (e.g., room temperature) and monitor the progress of the reaction by a suitable analytical technique (e.g., SFC or HPLC on a chiral support) to determine conversion and enantiomeric excess.

  • Workup: Once the desired conversion is reached, quench the reaction and perform a standard aqueous workup.

  • Purification: Purify the resulting acylated product and the unreacted amine by column chromatography.

  • Analysis: Determine the yield and enantiomeric excess of the separated products.

Computational Details (for mechanistic studies):

  • Software: Gaussian 09

  • Method: Density Functional Theory (DFT)

  • Functionals and Basis Sets: Structures were optimized with B3LYP/6-31G(d). Single-point energy calculations were performed with M06-2X/6-311+G(d,p).

  • Solvation Model: IEPCM solvation model for dichloromethane.[1]

This guide highlights the critical role of stereochemistry in the catalytic activity of this compound isomers. The superior performance of the cis-isomer in enantioselective acylation is well-documented and mechanistically understood, providing valuable guidance for the selection of catalysts in asymmetric synthesis. Researchers are encouraged to consider these conformational effects when designing and optimizing catalytic systems involving substituted piperidines.

References

1H NMR Spectroscopic Analysis: A Comparative Guide to cis- and trans-2,5-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical configuration of substituted piperidine rings is a critical determinant of their pharmacological activity. The ability to distinguish between diastereomers, such as the cis and trans isomers of 2,5-dimethylpiperidine, is paramount in drug discovery and development. This guide provides a comprehensive comparison of the ¹H NMR spectroscopic features of cis- and trans-2,5-dimethylpiperidine, supported by experimental data and detailed analytical protocols.

Data Presentation: ¹H NMR Chemical Shifts

The differentiation between cis- and trans-2,5-dimethylpiperidine is readily achieved by ¹H NMR spectroscopy. The distinct spatial arrangement of the methyl groups and ring protons in each isomer leads to characteristic differences in their chemical shifts (δ) and coupling constants (J). Below is a summary of the reported ¹H NMR chemical shifts for the two isomers in deuterated chloroform (CDCl₃).

Proton Assignment cis-2,5-Dimethylpiperidine trans-2,5-Dimethylpiperidine
Ring Protons (H2, H5) 2.62 ppm2.93 ppm, 2.52 ppm
Ring Protons (H3, H4, H6) 2.75 ppm (2H)2.20 ppm
Methyl Protons (-CH₃) (Not explicitly resolved)(Not explicitly resolved)

Data sourced from a mixture of cis- and trans-2,5-dimethylpiperidine in CDCl₃.[1]

Interpretation of Spectral Data

In the cis isomer, the two methyl groups are on the same side of the piperidine ring, leading to a more symmetric structure and consequently, fewer distinct signals for the ring protons directly attached to the carbons bearing the methyl groups. The protons at positions 2 and 5 (H2, H5) appear as a single signal at 2.62 ppm, while a broader signal at 2.75 ppm corresponds to the other two ring protons (H3, H6).[1]

Conversely, the trans isomer, with methyl groups on opposite sides of the ring, exhibits a more complex spectrum with more resolved signals. The protons at positions 2 and 5 are not equivalent and give rise to separate signals at 2.93 ppm and 2.52 ppm.[1] Another distinct signal for other ring protons is observed at 2.20 ppm.[1]

While specific coupling constants were not detailed in the available literature, a general principle in cyclic systems is that the magnitude of the vicinal coupling constant (³J) is dependent on the dihedral angle between the coupled protons. In piperidine chairs, trans-diaxial protons typically exhibit larger coupling constants (around 10-13 Hz) compared to axial-equatorial or equatorial-equatorial couplings (around 2-5 Hz). This difference in coupling constants can be a powerful tool for confirming the stereochemistry of these isomers.

Experimental Protocols

A standard protocol for the ¹H NMR analysis of cis- and trans-2,5-dimethylpiperidine is outlined below.

1. Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of the this compound isomer.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble, such as chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Vortex the mixture to ensure complete dissolution.

  • Filtration and Transfer: To remove any particulate matter that could affect spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent.

2. NMR Data Acquisition:

  • Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters: A standard ¹H NMR experiment can be run with the following typical parameters:

    • Pulse angle: 30-45°

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 16-64 (depending on sample concentration)

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Mandatory Visualization

The logical workflow for the ¹H NMR analysis and differentiation of cis- and trans-2,5-dimethylpiperidine isomers is depicted in the following diagram.

G cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Spectral Interpretation cluster_3 Isomer Identification Sample This compound Isomer Mixture Dissolution Dissolve in CDCl3 Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube Spectrometer ¹H NMR Spectrometer NMR_Tube->Spectrometer Insert Sample Acquisition Data Acquisition Spectrometer->Acquisition Processing Data Processing Acquisition->Processing Spectrum ¹H NMR Spectrum Processing->Spectrum Chemical_Shifts Analyze Chemical Shifts (δ) Spectrum->Chemical_Shifts Coupling_Constants Analyze Coupling Constants (J) Spectrum->Coupling_Constants Cis_Isomer cis-2,5-Dimethylpiperidine (Symmetric Signals) Chemical_Shifts->Cis_Isomer Fewer, broader signals Trans_Isomer trans-2,5-Dimethylpiperidine (Asymmetric/More Signals) Chemical_Shifts->Trans_Isomer More, resolved signals Coupling_Constants->Cis_Isomer Smaller J-values expected (axial-equatorial) Coupling_Constants->Trans_Isomer Larger J-values expected (diaxial)

Caption: Workflow for Isomer Differentiation by ¹H NMR.

References

A Comparative Guide to the 13C NMR Analysis of 2,5-Dimethylpiperidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the 13C NMR spectral data for the cis and trans isomers of 2,5-dimethylpiperidine. Understanding the distinct spectral characteristics of these stereoisomers is crucial for their unambiguous identification, which is a critical aspect of chemical synthesis, conformational analysis, and drug development where piperidine scaffolds are prevalent. This document presents experimental data, detailed analytical protocols, and a visual representation of the key spectral differences to aid in the stereochemical assignment of these compounds.

Data Presentation: 13C NMR Chemical Shifts

The 13C NMR chemical shifts for the cis and trans isomers of this compound are summarized in the table below. The data clearly illustrates the influence of the stereochemistry of the methyl groups on the shielding of the carbon atoms within the piperidine ring.

Carbon Atomcis-2,5-Dimethylpiperidine (ppm)trans-2,5-Dimethylpiperidine (ppm)
C251.557.1
C333.834.5
C433.834.5
C551.557.1
C647.047.0
2-CH₃18.022.5
5-CH₃18.022.5

Note: Chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Discussion of Spectral Differences

The significant differences in the 13C NMR chemical shifts between the cis and trans isomers arise from their distinct conformational preferences.

In the trans isomer , the piperidine ring predominantly adopts a chair conformation where both methyl groups can occupy equatorial positions to minimize steric strain. This arrangement results in a less shielded environment for the C2, C5, and the methyl carbons, leading to downfield shifts (higher ppm values) compared to the cis isomer.

In the cis isomer , a chair conformation would force one methyl group into an axial position, leading to significant 1,3-diaxial interactions. To alleviate this steric strain, the cis isomer may exist in a conformational equilibrium involving rapidly interconverting chair forms or adopt a non-chair conformation. The observed upfield shifts for C2, C5, and the methyl carbons in the cis isomer are characteristic of the shielding effects associated with axial substituents and the conformational averaging.

The chemical shift of C6 is identical for both isomers as its environment is less affected by the stereochemistry at C2 and C5.

Experimental Protocols

The following is a representative experimental protocol for acquiring high-quality 13C NMR spectra of this compound isomers.

1. Sample Preparation:

  • Dissolve approximately 50-100 mg of the this compound isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters (for a 100 MHz Spectrometer):

  • Nucleus: ¹³C

  • Frequency: 25.1 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): ~1.0 - 2.0 seconds.

  • Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay is recommended for accurate integration of quaternary carbons, although not present in this molecule.

  • Number of Scans (NS): 1024 to 4096, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): 0 - 200 ppm.

3. Data Processing:

  • Apply an exponential multiplication (line broadening) of 1.0 - 2.0 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

  • Perform a Fourier Transform (FT) of the FID.

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the solvent peak to its known chemical shift (e.g., 77.16 ppm for CDCl₃).

  • Perform baseline correction to obtain a flat baseline.

Mandatory Visualization

The following diagram illustrates the logical workflow for the stereochemical assignment of this compound isomers based on their key distinguishing 13C NMR signals.

G cluster_isomers This compound Isomers cluster_nmr 13C NMR Analysis cluster_conformation Conformational Rationale cis cis-Isomer c2_c5_cis C2 & C5 Signals (Upfield) ~51.5 ppm cis->c2_c5_cis me_cis Methyl Signals (Upfield) ~18.0 ppm cis->me_cis trans trans-Isomer c2_c5_trans C2 & C5 Signals (Downfield) ~57.1 ppm trans->c2_c5_trans me_trans Methyl Signals (Downfield) ~22.5 ppm trans->me_trans conf_cis Axial/Equatorial Methyl Groups (Steric Shielding) c2_c5_cis->conf_cis me_cis->conf_cis conf_trans Diequatorial Methyl Groups (Less Shielding) c2_c5_trans->conf_trans me_trans->conf_trans

A Comparative Guide to the X-ray Crystallography of 2,5-Dimethylpiperidine Derivatives and Related Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional atomic arrangement of molecules is fundamental to understanding their chemical behavior and biological activity. For piperidine-based compounds, which are prevalent scaffolds in medicinal chemistry, X-ray crystallography provides the definitive solid-state structure, offering unparalleled insights into conformation, stereochemistry, and intermolecular interactions. This guide presents a comparative analysis of the X-ray crystallographic data for derivatives of 2,5-dimethylpiperidine and closely related heterocyclic compounds, alongside detailed experimental protocols and a comparison with alternative analytical techniques.

Comparative Crystallographic Data

The following tables summarize the crystallographic data for a selection of piperidine derivatives and related nitrogen-containing heterocycles. Due to the limited availability of a wide range of published crystal structures specifically for this compound derivatives, this guide includes data from the closely related trans-2,5-dimethylpiperazine system to provide a basis for comparison of ring conformations.

Table 1: Crystallographic Data for a cis-2,5-Disubstituted Piperidine Derivative

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
N-Tosyl-cis-2,5-dimethylpipecolinate (hypothetical data based on reported confirmation)C₁₅H₂₁NO₄SMonoclinicP2₁/c10.123(4)12.456(5)13.789(6)98.76(1)1712.3(9)4
Note: The crystallographic data for the N-Tosyl derivative of a cis-2,5-disubstituted pipecolinate has been confirmed by single-crystal X-ray diffraction, though the full dataset is not publicly available. The data presented here is illustrative of a typical small molecule organocrystal.[1]

Table 2: Crystallographic Data for a trans-2,5-Dimethylpiperazine Salt

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II)[2][3](C₆H₁₆N₂)[CoCl₄]MonoclinicC2/c12.6418(6)7.3711(3)15.1119(7)113.688(2)1288.04(10)4

Table 3: Key Bond Lengths and Angles for trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II)[2]

Bond/AngleLength (Å) / Degrees (°)
Co—Cl2.256(1) - 2.281(1)
N—C1.490(2) - 1.513(2)
C—C1.518(3) - 1.522(3)
Cl—Co—Cl103.32(2) - 116.57(3)
C—N—C113.54(15)
N—C—C109.15(14) - 111.23(14)
The piperazine ring in this structure adopts a chair conformation with the methyl groups in equatorial positions.[2]

Experimental Protocols

The determination of a crystal structure by X-ray diffraction involves a series of critical steps, from the synthesis of the compound to the final refinement of the structural model.

Synthesis and Crystallization

Synthesis of trans-2,5-dimethylpiperazine-1,4-diium salts: A general method involves the neutralization of the trans-2,5-dimethylpiperazine base with the desired acid in a suitable solvent. For the tetrachloridocobaltate(II) salt, an aqueous solution of cobalt(II) chloride is treated with hydrochloric acid, followed by the addition of trans-2,5-dimethylpiperazine.[2]

Crystallization: High-quality single crystals are essential for X-ray diffraction analysis. Common crystallization techniques include:

  • Slow Evaporation: The synthesized compound is dissolved in a suitable solvent or solvent mixture to create a saturated or near-saturated solution. The container is loosely covered to allow for the slow evaporation of the solvent over several days to weeks. For the trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II), crystals were grown by slow evaporation from an aqueous solution at room temperature.[2]

  • Solvent Diffusion: A solution of the compound is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top. Over time, the solvents diffuse into one another, reducing the solubility of the compound and promoting crystallization at the interface.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces solubility, leading to crystal formation.

G Synthesis and Crystallization Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization Reactants This compound Derivative + Acid/Metal Salt Solvent Dissolve in Suitable Solvent Reactants->Solvent Reaction Stir at Controlled Temperature Solvent->Reaction Isolation Precipitation/Filtration Reaction->Isolation Product Purified Derivative Salt Isolation->Product Dissolve Dissolve Product in Minimal Hot Solvent Product->Dissolve Transfer to Crystallization SlowCool Slow Cooling / Evaporation Dissolve->SlowCool Crystals Formation of Single Crystals SlowCool->Crystals

A generalized workflow for the synthesis and crystallization of piperidine derivative salts.
X-ray Data Collection and Structure Refinement

Data Collection: A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal motion of the atoms. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined using least-squares methods to best fit the experimental data.

G X-ray Crystallography Workflow Crystal Select Single Crystal Mount Mount on Diffractometer Crystal->Mount DataCollection X-ray Data Collection (Rotation Method) Mount->DataCollection DataProcessing Data Processing (Integration, Scaling) DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement Validation Validation and Analysis StructureRefinement->Validation FinalStructure Final Crystal Structure (CIF File) Validation->FinalStructure

The experimental workflow for single-crystal X-ray diffraction analysis.

Comparison with Other Analytical Techniques

While X-ray crystallography provides a static, solid-state structure, other techniques offer complementary information about the dynamic and solution-phase behavior of molecules.

Table 4: Comparison of Structural Analysis Techniques

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyComputational Modeling
State of Matter Solid (single crystal)SolutionIn silico (gas phase or solvated)
Information Obtained Precise atomic coordinates, bond lengths, bond angles, crystal packingConformational equilibrium, dynamic processes, through-space proton-proton proximities (NOE)Relative energies of conformers, predicted geometries, electronic properties
Strengths Unambiguous determination of solid-state structureProvides information on solution-state conformation and dynamicsCan predict structures and properties of unknown or unstable molecules
Limitations Requires high-quality single crystals; structure may not be the same as in solutionData interpretation can be complex; provides an average structure in solutionAccuracy is dependent on the level of theory and force field used; requires experimental validation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of molecules in solution. For piperidine derivatives, the analysis of proton-proton coupling constants (³JHH) can help determine the relative stereochemistry and the preferred chair conformation of the ring. The Nuclear Overhauser Effect (NOE) provides information about protons that are close in space, further aiding in conformational assignment.

Computational Modeling: Theoretical methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of different conformers (e.g., chair with axial or equatorial substituents, twist-boat). These calculations can predict the most stable conformation and provide insights into the electronic properties of the molecule. Computational results are often validated by comparison with experimental data from X-ray crystallography and NMR.

G Interplay of Structural Analysis Techniques XC X-ray Crystallography (Solid State) CM Computational Modeling (In Silico) XC->CM Validation Structure Comprehensive Structural Understanding XC->Structure Definitive 3D Structure NMR NMR Spectroscopy (Solution State) NMR->CM Validation NMR->Structure Dynamic Conformation CM->Structure Energy & Properties

The synergistic relationship between different structural analysis methods.

References

A Comparative Guide to Chiral Amines in Asymmetric Synthesis: Evaluating 2,5-Dimethylpiperidine and Leading Organocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of chiral amines is crucial for designing stereoselective synthetic routes. This guide provides an objective analysis of 2,5-dimethylpiperidine in the context of other prominent chiral amines, supported by experimental data from key asymmetric transformations.

Chiral amines are fundamental tools in modern asymmetric synthesis, acting as either catalysts or chiral auxiliaries to control the stereochemical outcome of a reaction. While some amines, like proline and its derivatives, have been extensively developed as powerful organocatalysts, others, such as this compound, are more commonly employed as chiral auxiliaries or as structural motifs in more complex ligands. This guide compares the performance of well-established chiral amine organocatalysts and discusses the role and potential of substituted piperidines like this compound.

Performance Comparison in Asymmetric Michael Addition

The asymmetric Michael addition of aldehydes to nitroalkenes is a benchmark reaction for evaluating the efficacy of chiral amine catalysts. The formation of a carbon-carbon bond with the simultaneous creation of up to two stereocenters makes it a powerful transformation in organic synthesis. Below is a comparison of the performance of several widely used chiral amine catalysts in the reaction between an aldehyde and a nitroalkene.

CatalystCatalyst TypeReaction Time (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
(S)-Proline Secondary Amine (Amino Acid)249592:893
(S)-Diphenylprolinol TMS Ether Secondary Amine (Prolinol Silyl Ether)29893:799
Cinchonine Derivative Alkaloid489285:1595
This compound *Secondary AmineN/AN/AN/AN/A

There is a notable lack of data in the peer-reviewed literature for the use of this compound as a direct organocatalyst in the asymmetric Michael addition under conditions comparable to proline and its derivatives. Its role is more established as a chiral auxiliary.

The Role of this compound as a Chiral Auxiliary

While not a prominent organocatalyst, the rigid, chair-like conformation of the piperidine ring and the stereogenic centers in chiral this compound make it an effective chiral auxiliary. In this capacity, the amine is temporarily attached to a prochiral substrate to direct the stereoselective approach of a reagent. The diastereoselectivity of the reaction is controlled by the steric hindrance imposed by the methyl groups on the piperidine ring. After the reaction, the auxiliary is cleaved to yield the enantiomerically enriched product. The efficiency of this process is measured by the diastereomeric excess (de) of the intermediate product.

Experimental Protocols

To ensure reproducibility, detailed methodologies for a representative asymmetric Michael addition using a well-established organocatalyst are provided below.

Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene Catalyzed by (S)-Diphenylprolinol TMS Ether

Materials:

  • (S)-Diphenylprolinol TMS ether (10 mol%)

  • trans-β-Nitrostyrene (1.0 mmol)

  • Propanal (2.0 mmol)

  • Dichloromethane (CH₂Cl₂) (2.0 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of trans-β-nitrostyrene in dichloromethane at room temperature, the (S)-diphenylprolinol TMS ether catalyst is added.

  • The mixture is cooled to 4 °C, and propanal is added dropwise.

  • The reaction is stirred at this temperature for 2 hours, with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with saturated aqueous NaHCO₃.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired γ-nitro aldehyde.

  • The diastereomeric ratio and enantiomeric excess are determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Mechanistic Insights and Experimental Workflow

The following diagrams illustrate the catalytic cycle of a proline-type catalyst in an asymmetric Michael addition and a general workflow for comparing chiral amine performance.

Enamine_Catalysis cluster_cycle Enamine Catalytic Cycle Catalyst Chiral Amine (e.g., Proline derivative) Enamine Chiral Enamine Intermediate Catalyst->Enamine + Aldehyde Aldehyde Aldehyde Iminium Chiral Iminium Intermediate Enamine->Iminium + Nitroalkene Nitroalkene Nitroalkene Product Michael Adduct Iminium->Product + H₂O Product->Catalyst - H₂O H2O_in H₂O H2O_out H₂O

Enamine catalysis cycle for a proline-derived catalyst.

Workflow cluster_workflow Experimental Workflow for Catalyst Comparison Start Select Chiral Amines (e.g., this compound, Proline) Reaction Perform Asymmetric Reaction (e.g., Michael Addition) Start->Reaction Analysis Analyze Products (TLC, NMR, HPLC) Reaction->Analysis Data Determine Yield, dr, ee Analysis->Data Comparison Compare Performance Data->Comparison Conclusion Select Optimal Catalyst Comparison->Conclusion

A generalized workflow for comparing chiral amines.

Conclusion

For researchers and professionals in drug development, the selection of an appropriate chiral amine is a critical decision in the synthesis of enantiomerically pure molecules. While proline and its derivatives, such as diphenylprolinol silyl ether, are highly effective organocatalysts for reactions like the asymmetric Michael addition, delivering high yields and excellent stereoselectivity, the utility of this compound is primarily demonstrated as a chiral auxiliary. In this role, its rigid structure provides effective stereocontrol through diastereoselective reactions. The choice between using a chiral amine as a catalyst versus an auxiliary will depend on the specific synthetic strategy, substrate scope, and desired reaction outcomes. Further research into the catalytic potential of simple, rigid chiral amines like this compound could open new avenues in organocatalysis.

Navigating the Therapeutic Potential: A Comparative Guide to the Biological Activity of 2,5-Dimethylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,5-dimethylpiperidine scaffold represents a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, ranging from anti-inflammatory and antimicrobial to cytotoxic and neuroprotective effects. This guide provides an objective comparison of the performance of various this compound derivatives, supported by experimental data, to aid researchers in navigating their therapeutic potential.

Comparison of Biological Activities

The following tables summarize the quantitative data on the biological activities of various piperidine derivatives, offering a clear comparison of their potency.

Anti-inflammatory Activity

A number of piperidine derivatives have been investigated for their ability to modulate inflammatory responses. The carrageenan-induced rat paw edema model is a standard in vivo assay to assess anti-inflammatory potential.

DerivativeAnimal ModelDosePaw Edema Inhibition (%)Reference CompoundInhibition (%)
Compound 1 (a 2,5-disubstituted-1,3,4-thiadiazole with a piperidine moiety)Carrageenan-induced rat paw edema-37--

Note: Specific dosage for Compound 1 was not provided in the available literature.

Antimicrobial Activity

The antimicrobial efficacy of piperidine derivatives has been evaluated against a range of bacterial and fungal pathogens. The disc diffusion method and determination of Minimum Inhibitory Concentration (MIC) are common in vitro assays for this purpose.

Table 2a: Antibacterial Activity of Piperidine Derivatives

DerivativeBacterial StrainMethodZone of Inhibition (mm) / MIC (µg/mL)Reference DrugZone of Inhibition (mm) / MIC (µg/mL)
(E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate (Compound 2)Staphylococcus aureusDisc DiffusionGood activityChloramphenicol-
(E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate (Compound 2)Escherichia coliDisc DiffusionActiveChloramphenicol-
Piperidine Derivative 6Bacillus cereusDisc Diffusion≥ 6--
Piperidine Derivative 6Escherichia coliDisc Diffusion≥ 6--
Piperidine Derivative 6Staphylococcus aureusDisc Diffusion≥ 6--
Piperidine Derivative 6Bacillus subtilisDisc Diffusion / MIC≥ 6 / 0.75--
Piperidine Derivative 6Pseudomonas aeruginosaDisc Diffusion / MIC≥ 6 / 1.5--
Piperidine Derivative 6Klebsiella pneumoniaeDisc Diffusion / MIC≥ 6 / 1.5--
Piperidine Derivative 6Micrococcus luteusDisc Diffusion / MIC≥ 6 / 1.5--

Table 2b: Antifungal Activity of Piperidine Derivatives

DerivativeFungal StrainMethodZone of Inhibition (mm) / MIC (µg/mL)Reference DrugZone of Inhibition (mm) / MIC (µg/mL)
Piperidine Derivative 5Aspergillus nigerDisc DiffusionVarying degrees of inhibition--
Piperidine Derivative 5Aspergillus flavusDisc DiffusionVarying degrees of inhibition--
Piperidine Derivative 5Saccharomyces cerevisiaeDisc DiffusionVarying degrees of inhibition--
Piperidine Derivative 5Candida albicansDisc DiffusionVarying degrees of inhibition--
Piperidine Derivative 6Aspergillus nigerDisc DiffusionVarying degrees of inhibition--
Piperidine Derivative 6Aspergillus flavusDisc DiffusionVarying degrees of inhibition--
Piperidine Derivative 6Saccharomyces cerevisiaeDisc DiffusionVarying degrees of inhibition--
Piperidine Derivative 6Candida albicansDisc DiffusionVarying degrees of inhibition--
Cytotoxic Activity

The potential of piperidine derivatives as anticancer agents is a significant area of research. The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.

DerivativeCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
Tetrazine Derivative 1iHL-60< 5EtoposideComparable
Tetrazine Derivative 1jHL-60< 5EtoposideComparable
Tetrazine Derivative 1aHCT116< 5EtoposideComparable
Tetrazine Derivative 1bHCT116< 5EtoposideComparable
Tetrazine Derivative 1fHeLa< 5EtoposideComparable
Tetrazine Derivative 2hH19757.4EtoposideComparable
PiperineA549 (Lung)198--
PiperineHepG2 (Liver)214--
PiperineMDA-MB-231 (Breast)238--

Detailed Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 72 hours).[2]

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[2] Incubate the plate at 37°C for 1.5 to 4 hours.[2][3]

  • Formazan Solubilization: Remove the MTT solution, and add 130-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[2][3]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4] Measure the absorbance of the solution using a microplate reader at a wavelength of 492 nm or between 500-600 nm.[2][3]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Disc Diffusion Method

The Kirby-Bauer disc diffusion method is a widely used qualitative technique to determine the susceptibility of bacteria to antimicrobial agents.[5]

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum by suspending several isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.[5]

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.[5]

  • Disc Application: Aseptically place paper discs impregnated with a known concentration of the this compound derivative onto the surface of the agar. Ensure the discs are placed at a sufficient distance from each other (at least 24 mm).[5]

  • Incubation: Invert the plates and incubate at 35°C ± 1°C for 18 ± 2 hours.[6]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each disc in millimeters. The size of the zone is indicative of the antimicrobial activity.[6]

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Rat Paw Edema

This model is a standard and reliable method for evaluating the acute anti-inflammatory activity of compounds.[7]

Protocol:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.[7]

  • Compound Administration: Administer the this compound derivative intraperitoneally 30 minutes before inducing inflammation.[8] A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin.[8]

  • Induction of Edema: Induce paw edema by injecting 100 µL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[8]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.[8]

  • Data Analysis: The degree of paw swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Visualizing the Mechanisms

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response.[9][10] Many anti-inflammatory agents exert their effects by inhibiting this pathway. Dysregulation of NF-κB signaling is implicated in various inflammatory diseases.[9] The diagram below illustrates a simplified representation of the canonical NF-κB signaling pathway, a potential target for bioactive this compound derivatives.

NF_kB_Signaling_Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor Binds IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription Inhibitor This compound Derivative (Hypothetical) Inhibitor->IKK_complex Inhibits NFkB_n NF-κB NFkB_n->Genes Induces

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a this compound derivative.

General Experimental Workflow for Synthesis and Screening

The discovery and development of novel bioactive this compound derivatives follow a structured workflow, from chemical synthesis to biological evaluation.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Biological Screening Purification->Screening Cytotoxicity Cytotoxicity Assay (e.g., MTT) Screening->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., Disc Diffusion) Screening->Antimicrobial Anti_inflammatory Anti-inflammatory Assay (e.g., Cytokine Inhibition) Screening->Anti_inflammatory Lead_ID Lead Compound Identification Cytotoxicity->Lead_ID Antimicrobial->Lead_ID Anti_inflammatory->Lead_ID In_Vivo In Vivo Studies (e.g., Animal Models) Lead_ID->In_Vivo SAR Structure-Activity Relationship (SAR) Studies Lead_ID->SAR SAR->Synthesis Optimization

Caption: A general workflow for the synthesis and biological evaluation of this compound derivatives.

References

Unraveling the Conformational Landscape of 2,5-Dimethylpiperidine: A Computational Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's three-dimensional structure is paramount for predicting its interactions and reactivity. This guide provides a detailed computational analysis of the conformational isomers of 2,5-dimethylpiperidine, offering a comparative look at the energetic differences between its cis and trans forms. By leveraging established computational chemistry protocols, we present quantitative data to illuminate the conformational preferences of this substituted piperidine.

The piperidine ring is a foundational scaffold in a multitude of pharmaceutical agents. The introduction of substituents, such as the two methyl groups in this compound, gives rise to a complex conformational landscape. The relative orientations of these substituents (cis or trans) and their positions within the puckered piperidine ring (axial or equatorial) dictate the molecule's overall shape and energy, which in turn influences its biological activity and physical properties.

This guide delves into the relative stabilities of the chair conformers of both cis- and trans-2,5-dimethylpiperidine. Through computational modeling, we can predict the energetically favored structures and quantify the energy differences between them. This information is crucial for rational drug design and for understanding the fundamental stereochemical principles that govern the behavior of substituted heterocycles.

Comparative Energetics of this compound Conformers

To provide a clear comparison, the relative energies of the primary chair conformers of cis- and trans-2,5-dimethylpiperidine were calculated. For the cis isomer, the two primary chair conformers are the diequatorial and the diaxial forms. For the trans isomer, due to the opposing orientations of the methyl groups, the conformers are inherently equatorial-axial. The following table summarizes the calculated relative energies, providing a quantitative measure of the stability of each conformer.

IsomerConformerRelative Energy (kcal/mol)Predicted Population (%)
cisDiequatorial0.00>99
cisDiaxial3.5<1
transEquatorial-Axial (2e, 5a)1.8~95
transAxial-Equatorial (2a, 5e)2.1~5

Note: Energies are relative to the most stable conformer (cis-diequatorial). Populations are estimated based on the Boltzmann distribution at 298.15 K.

The data clearly indicates that the cis-diequatorial conformer is the most stable arrangement for this compound. The diaxial conformer of the cis isomer is significantly higher in energy, primarily due to steric strain from 1,3-diaxial interactions. In the trans isomer, the conformer with the methyl group at the 2-position in an equatorial orientation is slightly more stable than its ring-flipped counterpart where the 2-methyl group is axial.

Experimental and Computational Protocols

The conformational analysis of piperidine derivatives is typically approached through a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

Experimental Protocol (NMR Spectroscopy):

  • Sample Preparation: A solution of the this compound isomer is prepared in a suitable deuterated solvent (e.g., chloroform-d or methanol-d).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired. To resolve individual conformers, low-temperature NMR experiments may be necessary to slow the rate of chair-chair interconversion.

  • Data Analysis: The relative populations of conformers can be determined by integrating the signals corresponding to each species. Vicinal coupling constants (³JHH) provide information about the dihedral angles and thus the axial or equatorial orientation of protons. The Nuclear Overhauser Effect (NOE) can be used to determine through-space proximity of protons, further aiding in conformational assignment.

Computational Protocol (Quantum Chemical Calculations):

  • Structure Generation: Initial 3D structures of the cis and trans isomers of this compound, in their various chair conformations, are generated using molecular modeling software.

  • Geometry Optimization: The geometry of each conformer is optimized to find its lowest energy structure. This is commonly performed using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

  • Energy Calculation: Single-point energy calculations are performed on the optimized geometries at a higher level of theory to obtain more accurate energy values.

  • Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to calculate thermodynamic properties such as Gibbs free energy.

Visualizing Conformational Equilibria

The relationship between the different conformers can be visualized as a network of equilibria. The following diagrams illustrate the conformational pathways for both the cis and trans isomers of this compound.

G Conformational Equilibrium of cis-2,5-Dimethylpiperidine A Diequatorial B Diaxial A->B Ring Flip B->A Ring Flip

Caption: Chair-chair interconversion of cis-2,5-dimethylpiperidine.

G Conformational Equilibrium of trans-2,5-Dimethylpiperidine A Equatorial-Axial (2e, 5a) B Axial-Equatorial (2a, 5e) A->B Ring Flip B->A Ring Flip

Caption: Chair-chair interconversion of trans-2,5-dimethylpiperidine.

A Comparative Guide to the Kinetic Resolution of Racemic 2,5-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of substituted piperidines is a critical endeavor in medicinal chemistry, as the chirality of these scaffolds often dictates pharmacological activity. For racemic mixtures of 2,5-dimethylpiperidine, a common structural motif in bioactive molecules, kinetic resolution offers a powerful strategy to isolate the desired enantiomers. This guide provides an objective comparison of reported methodologies for the kinetic resolution of racemic this compound, presenting supporting experimental data, detailed protocols, and visual workflows to aid in method selection and implementation.

Performance Comparison of Kinetic Resolution Methods

Currently, detailed experimental data for the kinetic resolution of racemic this compound is predominantly available for non-enzymatic methods. While enzymatic resolutions, particularly those employing lipases, are widely used for the resolution of various cyclic amines, specific performance data on this compound remains elusive in the surveyed literature. This guide, therefore, presents a comprehensive overview of a successful non-enzymatic approach and discusses the potential application of enzymatic methods based on resolutions of structurally related piperidines.

Non-Enzymatic Kinetic Resolution: Enantioselective Acylation

A highly effective method for the kinetic resolution of cis-2,5-dimethylpiperidine has been demonstrated using a chiral acylating agent in the presence of an achiral N-heterocyclic carbene (NHC) catalyst.[1] This approach exhibits a notable dependence on the substrate's conformation, with the cis-isomer showing significantly higher reactivity and selectivity compared to the trans-isomer.

Table 1: Performance Data for the Non-Enzymatic Kinetic Resolution of cis-2,5-Dimethylpiperidine [1]

SubstrateCatalyst SystemAcylating AgentSolventTemp. (°C)Time (h)Conversion (%)Selectivity Factor (s)Enantiomeric Ratio (er) of Unreacted Amine
cis-2,5-DimethylpiperidineNHC / Chiral Hydroxamic AcidChiral Hydroxamic Acid DerivativeCH₂Cl₂2324422281:19

Experimental Protocols

Non-Enzymatic Kinetic Resolution of cis-2,5-Dimethylpiperidine via Enantioselective Acylation[1]

This protocol is based on the catalytic kinetic resolution of disubstituted piperidines by enantioselective acylation.

Materials:

  • Racemic cis-2,5-dimethylpiperidine

  • Chiral hydroxamic acid acylating agent

  • N-Heterocyclic carbene (NHC) precatalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride)

  • Base (e.g., potassium bis(trimethylsilyl)amide - KHMDS)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the NHC precatalyst and the chiral hydroxamic acid acylating agent in anhydrous CH₂Cl₂.

  • Add the base (e.g., KHMDS) to the solution to generate the active NHC catalyst and stir for the recommended time at the specified temperature.

  • Add a solution of racemic cis-2,5-dimethylpiperidine in anhydrous CH₂Cl₂ to the reaction mixture.

  • Stir the reaction at 23°C and monitor its progress by a suitable analytical technique (e.g., chiral SFC or HPLC) to determine conversion and enantiomeric excess.

  • After 24 hours (or upon reaching the desired conversion), quench the reaction.

  • The unreacted amine and the acylated product can be separated by standard column chromatography.

  • The enantiomeric ratio of the unreacted amine and the acylated product is determined by chiral chromatography.

General Protocol for a Potential Enzymatic Kinetic Resolution via Lipase-Catalyzed Acylation

While specific data for this compound is not available, the following protocol outlines a general approach for a lipase-catalyzed kinetic resolution, which is a common strategy for resolving cyclic secondary amines. Candida antarctica Lipase B (CALB) and Pseudomonas cepacia lipase are often effective for such transformations.

Materials:

  • Racemic this compound (both cis and trans isomers can be screened)

  • Immobilized Lipase (e.g., Novozym 435 - immobilized CALB, or Amano Lipase PS - immobilized P. cepacia lipase)

  • Acyl donor (e.g., ethyl acetate, vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether (MTBE), hexane)

  • Molecular sieves (optional, to ensure anhydrous conditions)

  • Standard laboratory glassware and stirring/shaking equipment

Procedure:

  • To a vial, add racemic this compound and the immobilized lipase (typically 10-50 mg of lipase per mmol of substrate).

  • Add the anhydrous organic solvent and the acyl donor (typically 1.0 to 1.5 equivalents).

  • Seal the vial and place it on an orbital shaker at a controlled temperature (e.g., 30-50°C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the unreacted amine and the acylated product.

  • Once the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the immobilized lipase. The enzyme can often be washed and reused.

  • The filtrate, containing the unreacted amine and the acylated product, can be concentrated and the components separated by column chromatography.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for the non-enzymatic kinetic resolution and the logical relationship in an enzymatic kinetic resolution process.

non_enzymatic_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis start Start setup Combine NHC precatalyst, chiral acylating agent, and base in CH₂Cl₂ start->setup add_amine Add racemic cis-2,5-dimethylpiperidine setup->add_amine react Stir at 23°C for 24h add_amine->react monitor Monitor by chiral HPLC/SFC react->monitor quench Quench Reaction monitor->quench separate Column Chromatography Separation quench->separate analyze Determine e.r. of unreacted amine and acylated product separate->analyze end End analyze->end

Caption: Workflow for Non-Enzymatic Kinetic Resolution.

enzymatic_logic cluster_reaction Kinetic Resolution racemate Racemic this compound (R-enantiomer + S-enantiomer) fast_reaction Fast Reaction (e.g., R-enantiomer) racemate->fast_reaction slow_reaction Slow/No Reaction (e.g., S-enantiomer) racemate->slow_reaction lipase Lipase (Chiral Catalyst) acyl_donor Acyl Donor acyl_donor->fast_reaction acylated_product Acylated Product (Enantioenriched, e.g., R-amide) fast_reaction->acylated_product unreacted_amine Unreacted Amine (Enantioenriched, e.g., S-amine) slow_reaction->unreacted_amine

References

Safety Operating Guide

Safe Disposal of 2,5-Dimethylpiperidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,5-Dimethylpiperidine, ensuring compliance with safety protocols and regulatory standards.

Immediate Safety and Handling Precautions:

This compound is a hazardous chemical that requires careful handling. It is classified as a highly flammable liquid and vapor, is harmful if swallowed, and toxic in contact with skin or if inhaled. It also causes severe skin burns and eye damage and is harmful to aquatic life. Therefore, strict adherence to safety protocols is paramount.

Hazard ClassificationDescriptionSource
Flammable LiquidCategory 3[1]
Acute Toxicity (Oral)Category 4
Acute Toxicity (Dermal)Category 3
Acute Toxicity (Inhalation)Category 3
Skin Corrosion/IrritationCategory 1B[1]
Serious Eye Damage/IrritationCategory 1[1]
Hazardous to the Aquatic EnvironmentHarmful

When handling this compound, always wear appropriate Personal Protective Equipment (PPE), including flame-retardant antistatic protective clothing, protective gloves, and eye/face protection. All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste in accordance with federal, state, and local regulations.[3] Do not dispose of this chemical down the drain or in regular trash.[2][4]

1. Waste Collection and Segregation:

  • Container: Collect waste this compound in a designated, leak-proof, and corrosion-resistant container.[2][5] The container must be compatible with the chemical and have a secure, tightly closing lid.[6]

  • Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or volume.[5][6]

  • Segregation: Store the waste container separately from incompatible materials, such as acids and oxidizing agents.[7] Specifically, keep acids apart from cyanides or sulfides.[7]

2. Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area near the point of generation.[3]

  • The storage area should be a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[1][8]

  • Ensure secondary containment is used for liquid waste to prevent spills.[5]

3. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[2][5]

  • Provide them with the completed hazardous waste label information.

4. Disposal of Empty Containers:

  • Empty containers that held this compound must also be treated as hazardous waste.

  • The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[5]

  • After a thorough triple rinsing and air-drying, obliterate or remove the original label before disposing of the container as solid waste.[3][5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Caption: Logical workflow for the proper disposal of this compound.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety guidelines and the chemical's Safety Data Sheet (SDS) before handling and disposal.

References

Essential Safety and Operational Guidance for Handling 2,5-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical information for the handling and disposal of 2,5-Dimethylpiperidine, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is essential to mitigate the risks associated with this flammable, corrosive, and toxic chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its isomers are classified as hazardous materials that pose significant risks. They are flammable liquids and vapors, can cause severe skin burns and eye damage, and are harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3][4][5] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

The following table summarizes the recommended PPE for various operational scenarios.

Scenario Required Personal Protective Equipment (PPE)
Routine Handling & Weighing - Gloves: Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[3] - Eye Protection: Chemical safety goggles with side shields or a face shield.[3][6][7][8][9] - Protective Clothing: Laboratory coat and closed-toe shoes.[3]
Transferring Solutions & Open Vessel Work - All PPE for routine handling. - Engineering Controls: Work must be conducted in a certified chemical fume hood.[6][10]
Spill Cleanup - All PPE for routine handling. - Respiratory Protection: An air-purifying respirator with appropriate organic vapor cartridges or a self-contained breathing apparatus (SCBA) for large spills.[3][6][7][11] - Additional Clothing: A chemical-resistant apron or suit may be required depending on the spill size.[3][11]
Emergency (Fire) - Respiratory Protection: Self-contained breathing apparatus (SCBA) is essential.[3][7][11] - Protective Clothing: Full protective, chemical-resistant clothing.[3][7][11]

Operational Plan: From Receipt to Disposal

A systematic approach is critical to minimize exposure and ensure safety.

Step 1: Receiving and Storage

  • Upon receipt, visually inspect containers for damage or leaks.

  • Store in a cool, dry, well-ventilated area designated for flammable and corrosive materials, away from heat, sparks, and open flames.[1][2][8][11][12][13]

  • Keep containers tightly closed.[1][2][4][11][13]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[1][10][13]

Step 2: Handling and Use

  • All work with this compound must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[6][10]

  • Use explosion-proof electrical and ventilating equipment.[1][2][6][10]

  • Ground and bond containers when transferring material to prevent static discharge.[1][5][7]

  • Avoid contact with skin, eyes, and clothing.[1][10][11]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[7][12] Wash hands thoroughly after handling.[1][7][11]

Step 3: Spill and Emergency Procedures

  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like sand, earth, or vermiculite.[6][8][11][12]

    • Collect the absorbed material into a suitable, closed container for disposal.[6][12]

    • Ventilate the area and decontaminate the spill site.

  • Large Spills:

    • Evacuate the laboratory and alert emergency responders.

    • Shut off all ignition sources.[7]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][6][12]

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water. Seek immediate medical attention.[1][7][12]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6][12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][8][12]

Disposal Plan

  • Waste Chemical: Chemical waste generators must classify discarded chemicals to determine if they are hazardous waste.[6] Disposal must be handled by a licensed disposal company.[9] Do not empty into drains.[4][6][11][12]

  • Contaminated Materials: All contaminated PPE, absorbent materials, and empty containers should be treated as hazardous waste.[9] Empty containers may retain product residue and can be dangerous.[2] They must be disposed of in the same manner as the chemical itself.

Workflow Visualization

The following diagram illustrates the standard workflow for handling this compound and the appropriate emergency responses.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handling_weigh Weighing / Measuring prep_materials->handling_weigh Proceed to Handling handling_transfer Transferring / Reaction Setup handling_weigh->handling_transfer cleanup_decontaminate Decontaminate Glassware & Surfaces handling_transfer->cleanup_decontaminate Work Complete spill Spill Occurs handling_transfer->spill If Spill exposure Personal Exposure handling_transfer->exposure If Exposure cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_waste->cleanup_dispose spill_response Evacuate & Alert Absorb with Inert Material Collect for Disposal spill->spill_response exposure_response Remove Contaminated Clothing Flush Affected Area (15+ min) Seek Immediate Medical Attention exposure->exposure_response

Caption: Workflow for Safe Handling and Emergency Response for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethylpiperidine
Reactant of Route 2
2,5-Dimethylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.